Tetramethylammonium oxalate
Description
Properties
CAS No. |
98296-17-4 |
|---|---|
Molecular Formula |
C10H24N2O4 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
oxalate;tetramethylazanium |
InChI |
InChI=1S/2C4H12N.C2H2O4/c2*1-5(2,3)4;3-1(4)2(5)6/h2*1-4H3;(H,3,4)(H,5,6)/q2*+1;/p-2 |
InChI Key |
DAZMQARMQFEKQY-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C(=O)(C(=O)[O-])[O-] |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C(=O)(C(=O)[O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Tetramethylammonium Oxalate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium (B1211777) oxalate (B1200264), with the chemical formula [(CH₃)₄N]₂C₂O₄, is a quaternary ammonium (B1175870) salt that finds utility in various chemical and material science applications. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and notable applications. Detailed experimental protocols, comprehensive data tables, and visualizations of the synthesis pathway are presented to serve as a valuable resource for researchers and professionals in related fields.
Introduction
Tetramethylammonium oxalate is a white crystalline solid known for its high solubility in water.[1] It is composed of two tetramethylammonium cations, [(CH₃)₄N]⁺, and one oxalate anion, C₂O₄²⁻. The compound is primarily utilized as a phase-transfer catalyst, a reagent in materials synthesis, and has shown promise as a performance enhancer in polymerase chain reaction (PCR).[1][2] This guide aims to consolidate the available scientific information on this compound, offering a detailed examination of its synthesis and properties.
Synthesis of this compound
The primary and most direct method for synthesizing this compound is through the acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and oxalic acid.
General Reaction Scheme
The reaction proceeds as follows:
2 [(CH₃)₄N]OH + (COOH)₂ → [(CH₃)₄N]₂C₂O₄ + 2 H₂O
This reaction is typically carried out in an aqueous or mixed aqueous-alcoholic solution to facilitate the dissolution of reactants and the crystallization of the product.
Experimental Protocol: Synthesis of Bis(tetramethylammonium) Oxalate Monohydrate[3]
This protocol details the synthesis of the monohydrate form of this compound.
Materials:
-
Oxalic acid (0.126 g, 1 mmol)
-
25% solution of tetramethylammonium hydroxide in water
-
Water-ethanol mixture (1:2 v/v)
Procedure:
-
Dissolve oxalic acid in a water-ethanol (1:2 v/v) mixture.
-
Add the 25% tetramethylammonium hydroxide solution dropwise to the oxalic acid solution until the acid is neutralized. The endpoint can be determined using a pH indicator or a pH meter.
-
Allow the resulting solution to stand for several weeks.
-
Colorless block crystals of bis(tetramethylammonium) oxalate monohydrate will form.
-
Separate the crystals by filtration.
Alternative Synthesis Approach
An alternative method involves the use of an ion-exchange resin. While not a direct synthesis of the oxalate salt, this method can be used to prepare the tetramethylammonium hydroxide precursor from the more common tetramethylammonium chloride.
Conceptual Workflow:
-
Pass an aqueous solution of tetramethylammonium chloride through a strong anion exchange resin (hydroxide form).
-
The chloride ions are exchanged for hydroxide ions, yielding an aqueous solution of tetramethylammonium hydroxide.
-
This solution can then be reacted with oxalic acid as described in the primary synthesis method.
Properties of this compound
This section summarizes the known physical and chemical properties of this compound.
Physical Properties
This compound is a white crystalline solid.[1] While a specific melting point is not consistently reported in the literature, its thermal decomposition behavior is a key characteristic. The monohydrate form has been structurally characterized by X-ray crystallography.[3]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₄N₂O₄ (anhydrous) C₁₀H₂₄N₂O₄ · H₂O (monohydrate) | [1][3][4] |
| Molecular Weight | 236.31 g/mol (anhydrous) 254.33 g/mol (monohydrate) | [3][4] |
| Appearance | White crystalline solid | [1] |
| Solubility | High solubility in water and organic solvents. | [1][5] |
| Melting Point | Not available (decomposes) | |
| Decomposition | Thermal decomposition of oxalates typically yields carbonates and/or oxides, with the release of CO and CO₂. The decomposition of the tetramethylammonium cation will produce volatile amines. The decomposition of ammonium oxalate begins at approximately 215 °C.[6] | [6][7] |
Crystal Structure of Bis(tetramethylammonium) Oxalate Monohydrate[3]
The crystal structure of the monohydrate has been determined by single-crystal X-ray diffraction.
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 24.614(4) Å b = 6.738(1) Å c = 8.633(2) Å |
| Volume | 1431.8(4) ų |
| Z | 4 |
In the crystal lattice, the oxalate anions and water molecules interact through O—H⋯O hydrogen bonding, forming chains that run along the b-axis.[3]
Spectroscopic Properties
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions corresponding to the C=O stretching vibrations of the oxalate anion, typically in the region of 1600-1700 cm⁻¹. The C-N stretching and C-H bending vibrations of the tetramethylammonium cation would also be present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single, sharp singlet is expected for the twelve equivalent methyl protons of the two tetramethylammonium cations. The chemical shift would likely be in the range of 3.1-3.4 ppm.
-
¹³C NMR: Two signals are anticipated: one for the methyl carbons of the tetramethylammonium cation (around 55 ppm) and one for the carboxylate carbons of the oxalate anion (in the region of 160-170 ppm).
-
Applications
This compound has several documented applications in scientific research and industry.
-
Phase-Transfer Catalyst: Due to its ionic nature and solubility in both aqueous and organic phases, it can be used as a phase-transfer catalyst in various chemical reactions.[1]
-
PCR Enhancer: It has been shown to improve the efficiency and specificity of polymerase chain reactions.[2]
-
Materials Science:
-
Advanced Ceramics: It is used in the synthesis of advanced ceramic nanopowders.
-
Supercapacitors: It has been employed as a porogen in the fabrication of carbon nanofibers for supercapacitor electrodes.[2]
-
Visualizations
Synthesis Pathway
Caption: Neutralization reaction for the synthesis of this compound.
Experimental Workflow for Synthesis
Caption: Step-by-step workflow for the laboratory synthesis of this compound monohydrate.
Conclusion
This compound is a versatile quaternary ammonium salt with a straightforward synthesis route. While detailed quantitative data on some of its physical properties, such as a definitive melting point, are not widely published, its crystal structure and general characteristics are well-established. Its utility as a phase-transfer catalyst and in materials science highlights its importance in various research and development sectors. This guide provides a foundational understanding of this compound, intended to facilitate its application in scientific endeavors. Further research into its thermal properties and detailed spectroscopic characterization would be beneficial to the scientific community.
References
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study [frontiersin.org]
In-depth Technical Guide on the Crystal Structure Analysis of Tetramethylammonium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of bis(tetramethylammonium) oxalate (B1200264) monohydrate. The information is compiled from single-crystal X-ray diffraction studies, offering key structural data and the experimental protocols used for its determination.
Quantitative Crystallographic Data
The crystal structure of bis(tetramethylammonium) oxalate monohydrate (2C₄H₁₂N⁺·C₂O₄²⁻·H₂O) has been determined by X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below for clear comparison.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Chemical Formula | 2C₄H₁₂N⁺·C₂O₄²⁻·H₂O |
| Formula Weight (Mᵣ) | 254.33 |
| Crystal System | Orthorhombic |
| Space Group | Pmn2₁ |
| a (Å) | 24.614(4) |
| b (Å) | 6.738(1) |
| c (Å) | 8.633(2) |
| V (ų) | 1431.8(4) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| Crystal size (mm) | 0.50 × 0.10 × 0.10 |
Data sourced from Yang et al. (2009)[1][2]
Table 2: Data Collection and Refinement Statistics
| Parameter | Value |
| Diffractometer | Bruker APEX2 |
| Measured Reflections | 3915 |
| Independent Reflections | 1367 |
| Reflections with I > 2σ(I) | 1043 |
| Rᵢₙₜ | 0.024 |
| R[F² > 2σ(F²)] | 0.053 |
| wR(F²) | 0.164 |
| Goodness-of-fit (S) | 1.01 |
| Parameters | 99 |
| Δρₘₐₓ (e Å⁻³) | 0.25 |
| Δρₘᵢₙ (e Å⁻³) | -0.25 |
Data sourced from Yang et al. (2009)[1][2]
Experimental Protocols
The determination of the crystal structure of bis(tetramethylammonium) oxalate monohydrate involved the following key experimental procedures:
2.1. Crystal Synthesis
Colorless block-like crystals of the title compound were prepared through the neutralization of oxalic acid with tetramethylammonium (B1211777) hydroxide (B78521).[1] Specifically, 0.126 g (1 mmol) of oxalic acid was dissolved in a 1:2 (v/v) mixture of water and ethanol.[1] A 25% aqueous solution of tetramethylammonium hydroxide was then added to this solution until neutralization was achieved.[1] The resulting solution was left undisturbed for several weeks, during which time the crystals formed.[1]
2.2. X-ray Diffraction Data Collection
A suitable single crystal was selected and mounted on a Bruker APEX2 CCD area-detector diffractometer.[1] The diffraction data were collected at a temperature of 293 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] A total of 3915 reflections were measured.[1]
2.3. Structure Solution and Refinement
The collected diffraction data was processed using the SAINT software package for cell refinement and data reduction.[1] The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were treated with a combination of independent and constrained refinement.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a key structural feature of the tetramethylammonium oxalate crystal.
Caption: Experimental workflow for the crystal structure determination.
Caption: Hydrogen bonding interaction forming a chain.
References
In-Depth Technical Guide: Physical and Chemical Properties of Tetramethylammonium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium (B1211777) oxalate (B1200264), a quaternary ammonium (B1175870) salt, presents a unique combination of properties stemming from the nature of its cation and anion. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of tetramethylammonium oxalate. While some fundamental properties are well-documented, significant gaps remain in the publicly available data, particularly concerning its biological activity and specific quantitative parameters. This document aims to consolidate the existing information and highlight areas for future research, especially for its potential applications in drug development and other scientific fields.
Chemical Identity and Structure
This compound is an ionic compound formed from the tetramethylammonium cation ([N(CH₃)₄]⁺) and the oxalate anion (C₂O₄²⁻).
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Bis(tetramethylammonium) oxalate, TMA Oxalate | [1] |
| CAS Number | 98296-17-4 | [1] |
| Molecular Formula | C₁₀H₂₄N₂O₄ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| Canonical SMILES | C--INVALID-LINK--(C)C.C--INVALID-LINK--(C)C.[O-]C(=O)C(=O)[O-] | [1] |
| InChI Key | DAZMQARMQFEKQY-UHFFFAOYSA-L | [1] |
Crystal Structure:
The crystal structure of bis(tetramethylammonium) oxalate monohydrate (2C₄H₁₂N⁺·C₂O₄²⁻·H₂O) has been determined by X-ray diffraction. The compound crystallizes in the orthorhombic space group.[2]
| Crystal System | Orthorhombic |
| a | 24.614(4) Å |
| b | 6.738(1) Å |
| c | 8.633(2) Å |
| Volume | 1431.8(4) ų |
| Z | 4 |
| (Data for the monohydrate form)[2] |
Physicochemical Properties
Physical Properties
This compound is a white crystalline solid.[3] However, specific quantitative physical properties are not widely reported in the literature.
| Property | Value | Reference |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Appearance | White crystalline solid | [3] |
Solubility
| Solvent | Solubility | Reference |
| Water | High | [3] |
| Organic Solvents | High | [3] |
Spectral Data
-
FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the C-N stretching and bending vibrations of the tetramethylammonium cation and the C=O and C-O stretching vibrations of the oxalate anion.
-
NMR Spectroscopy: The ¹H NMR spectrum would likely show a singlet corresponding to the twelve equivalent protons of the four methyl groups of the tetramethylammonium cation. The ¹³C NMR spectrum would show a signal for the methyl carbons of the cation and a signal for the carboxylate carbons of the oxalate anion. NMR data for the tetramethylammonium cation in D₂O shows a ¹H signal at 3.18 ppm and a ¹³C signal at 57.963 ppm.[3]
-
Raman Spectroscopy: The Raman spectrum would be expected to display vibrational modes characteristic of both the tetramethylammonium cation and the oxalate anion. For the oxalate anion, key Raman bands are associated with the symmetric C-C stretching and O-C-O bending modes.[4][5]
Chemical Properties and Reactivity
As a salt of a strong base (tetramethylammonium hydroxide) and a weak acid (oxalic acid), aqueous solutions of this compound are expected to be slightly basic due to the hydrolysis of the oxalate anion. The reactivity of this compound will be dictated by the individual reactivities of the tetramethylammonium cation and the oxalate anion. The oxalate anion can act as a chelating ligand for metal ions.
Experimental Protocols
Synthesis of Bis(tetramethylammonium) Oxalate Monohydrate
A detailed experimental protocol for the synthesis of bis(tetramethylammonium) oxalate monohydrate has been reported.[2]
Methodology:
-
Dissolve oxalic acid (1 mmol, 0.126 g) in a 1:2 (v/v) mixture of water and ethanol.
-
Add a 25% aqueous solution of tetramethylammonium hydroxide (B78521) to the oxalic acid solution to neutralize the acid.
-
Allow the solution to stand for several weeks.
-
Colorless block crystals of bis(tetramethylammonium) oxalate monohydrate will separate from the solution.
Caption: Workflow for the synthesis of bis(tetramethylammonium) oxalate monohydrate.
Biological Activity and Drug Development Potential
Currently, there is a significant lack of publicly available information regarding the specific biological activity of this compound and its direct applications in drug development.
The biological effects of the constituent ions are known to some extent:
-
Tetramethylammonium (TMA) Cation: TMA is a quaternary ammonium cation that can act as a ganglionic stimulant, mimicking the effects of acetylcholine (B1216132) at nicotinic receptors.[6] However, its therapeutic applications are limited due to its broad and non-specific actions.
-
Oxalate Anion: Oxalate is a well-known metabolite and a major component of kidney stones.[7] High concentrations of oxalate can be toxic to renal cells, inducing oxidative stress and cell death.[8][9]
Given the properties of its constituent ions, this compound is unlikely to be a primary active pharmaceutical ingredient (API). However, quaternary ammonium salts are sometimes used as phase-transfer catalysts in the synthesis of APIs. It is also conceivable that it could be explored as a counter-ion in the formulation of acidic drugs to modify their physicochemical properties, such as solubility and stability.[10][11]
Caption: Potential roles and considerations for TMAO in drug development.
Safety and Handling
A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on general knowledge of related compounds and should be handled with caution.
-
General Hazards: As an oxalate salt, it should be considered harmful if swallowed. Oxalates can bind to calcium in the body, leading to the formation of calcium oxalate crystals which can cause kidney damage. The tetramethylammonium cation can be toxic, with potential effects on the nervous system.
-
Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
First Aid:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If on skin: Remove contaminated clothing. Wash skin with soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Conclusion and Future Directions
This compound is a simple quaternary ammonium salt with some well-defined structural and basic chemical properties. However, there is a significant lack of quantitative data regarding its physical properties, such as melting point, boiling point, density, and specific solubility. Furthermore, its biological activity and potential applications in drug development remain largely unexplored.
For researchers and professionals in drug development, future studies should focus on:
-
Quantitative determination of physical properties: Establishing accurate values for melting point, density, and solubility in various pharmaceutically relevant solvents.
-
Toxicological studies: Conducting comprehensive in vitro and in vivo studies to determine the specific toxicity profile of this compound.
-
Exploration as a formulation excipient: Investigating its potential as a counter-ion to modify the properties of acidic APIs.
-
Spectroscopic characterization: Recording and publishing detailed FTIR, NMR, and Raman spectra to aid in its identification and analysis.
This technical guide serves as a foundation of the current knowledge on this compound and a call for further research to unlock its full potential in scientific and pharmaceutical applications.
References
- 1. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmse000780 Tetramethylammonium at BMRB [bmrb.io]
- 4. researchgate.net [researchgate.net]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 7. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxalate-induced changes in the viability and growth of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Oxalate on IMCD Cells: A Line of Mouse Inner Medullary Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetramethylammonium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tetramethylammonium (B1211777) oxalate (B1200264), a quaternary ammonium (B1175870) salt with applications in various scientific fields. The document details its fundamental chemical properties, presents experimental protocols for its synthesis and application, and visualizes its chemical structure.
Core Chemical Properties
Tetramethylammonium oxalate is an ionic compound consisting of two tetramethylammonium cations and one oxalate anion. Its chemical and physical properties are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₁₀H₂₄N₂O₄ |
| Molecular Weight | 236.31 g/mol [1][2][3][4][5] |
| CAS Number | 98296-17-4[6] |
| IUPAC Name | bis(tetramethylazanium) oxalate[1][2] |
| Synonyms | Bis-(tetramethylammonium)oxalate[1][2] |
| Appearance | White crystalline solid[3] |
Structural Representation
The chemical structure of this compound is defined by the ionic association of two tetramethylammonium cations ([N(CH₃)₄]⁺) and one oxalate anion ([C₂O₄]²⁻). This relationship is depicted in the following diagram.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended to be reproducible in a laboratory setting.
This protocol outlines the procedure for the crystallization of bis(tetramethylammonium) oxalate monohydrate.[7]
Materials:
-
Oxalic acid (0.126 g, 1 mmol)
-
25% aqueous solution of tetramethylammonium hydroxide (B78521)
-
Water-ethanol mixture (1:2 v/v)
Procedure:
-
Dissolve 0.126 g of oxalic acid in a 1:2 v/v mixture of water and ethanol.
-
Add the 25% tetramethylammonium hydroxide solution dropwise to the oxalic acid solution until the acid is neutralized.
-
Allow the resulting solution to stand undisturbed for several weeks.
-
Colorless, block-shaped crystals of bis(tetramethylammonium) oxalate monohydrate will form and can be separated.
This method describes the incorporation of this compound (TMAO) into polyacrylonitrile (B21495) (PAN) nanofibers for the fabrication of supercapacitor electrodes.[6]
Materials:
-
This compound (TMAO)
-
Deionized water
-
Dimethylformamide (DMF)
-
Polyacrylonitrile (PAN)
Procedure:
-
Prepare solutions with varying amounts of TMAO dissolved in a fixed amount of water (e.g., 0.04 wt%).
-
Disperse the TMAO solution in DMF using ultrasonication for 1 hour, followed by overnight mechanical stirring.
-
Dissolve PAN (10 wt%) in the TMAO/DMF dispersion at 50 °C for one hour, then continue stirring overnight at room temperature. A control solution of 10 wt% PAN in DMF without TMAO should also be prepared.
-
Electrospin the resulting solution through a 20G spinneret at an applied voltage of 15 kV.
-
Collect the nanofibers on a grounded collector rotating at 300 rpm, maintaining a constant distance of 15 cm between the needle tip and the collector.
This protocol details the synthesis of a molybdenum(VI) oxalate complex using this compound.[1]
Materials:
-
Molybdenum(VI) oxide (MoO₃)
-
Aqueous solution of this compound
Procedure:
-
Treat molybdenum(VI) oxide with an aqueous solution of this compound.
-
Isolate the resulting crystalline product, which is the complex [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O.
Applications in Research and Development
This compound serves as a valuable reagent in several areas of chemical research. It has been utilized as a precipitating agent and a template in the synthesis of various inorganic and coordination compounds. Notably, it has been employed as an in-situ porogen in the fabrication of carbon nanofibers for supercapacitor applications.[6] In the field of molecular diagnostics, it has been identified as a selectivity enhancer in PCR assays for the detection of rare somatic mutations.[6] While direct applications in drug development are not widely documented, its role in forming specific salts and complexes could be explored for modifying the physicochemical properties of active pharmaceutical ingredients.
References
- 1. scispace.com [scispace.com]
- 2. sacheminc.com [sacheminc.com]
- 3. guidechem.com [guidechem.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Thermal Decomposition of Tetramethylammonium Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of tetramethylammonium (B1211777) oxalate (B1200264), ([N(CH₃)₄]₂C₂O₄). The document details the decomposition process, including the products formed and the underlying chemical pathways. It also outlines standardized experimental protocols for analyzing this thermal breakdown and presents available quantitative data.
Introduction
Tetramethylammonium oxalate is a quaternary ammonium (B1175870) salt that finds applications in various chemical syntheses and as a component in certain material science applications. Understanding its thermal stability and decomposition characteristics is crucial for its safe handling, storage, and utilization in processes that involve elevated temperatures. This guide synthesizes the available scientific information to provide a detailed understanding of its thermal degradation.
Quantitative Data Summary
The thermal decomposition of this compound involves the breakdown of both the tetramethylammonium cation and the oxalate anion. The process is characterized by a complete decomposition at elevated temperatures.
| Parameter | Value | Analytical Method |
| Decomposition Temperature | 294 °C | High Temperature Difference Thermal Analysis |
| Gaseous Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Dimethyl Ether ((CH₃)₂O), Trimethylamine (N(CH₃)₃) | High Resolution Mass Spectroscopy |
Experimental Protocols
To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is employed. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is essential for determining the temperature ranges of decomposition and the associated mass losses.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum crucible.
-
Atmosphere: The analysis can be conducted under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen) to study the effect of the environment on the decomposition pathway. A typical flow rate is 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 400 °C to ensure complete decomposition. A linear heating rate of 10 °C/min is commonly used.
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show step-wise mass losses corresponding to different decomposition stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the thermal transitions, indicating whether the decomposition processes are endothermic or exothermic.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or copper crucible and hermetically seal it. An empty, sealed crucible is used as a reference.
-
Atmosphere: The experimental atmosphere should be the same as that used in the TGA analysis for direct comparison of results.
-
Temperature Program: The temperature program should mirror the one used in the TGA experiment, with a typical heating rate of 10 °C/min.
-
Data Analysis: The DSC thermogram will show peaks corresponding to endothermic (heat absorbing) or exothermic (heat releasing) events. The area under each peak can be integrated to quantify the enthalpy change of the transition.
Evolved Gas Analysis (EGA) using Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)
Coupling the off-gas from the TGA to a mass spectrometer or an FTIR spectrometer allows for the identification of the gaseous decomposition products.
-
Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.
-
Experimental Conditions: The TGA conditions (sample size, atmosphere, heating rate) should be the same as in the standalone TGA experiment.
-
Data Analysis (MS): The mass spectrometer is set to scan a relevant mass-to-charge (m/z) ratio range to detect the expected decomposition products (e.g., m/z for CO, CO₂, (CH₃)₂O, and N(CH₃)₃).
-
Data Analysis (FTIR): The FTIR spectrometer continuously records the infrared spectrum of the evolved gases, allowing for the identification of functional groups and specific molecules.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.
A Technical Guide to the Solubility of Tetramethylammonium Oxalate
Audience: Researchers, scientists, and drug development professionals.
Compound: Tetramethylammonium (B1211777) Oxalate (B1200264) Chemical Formula: C₁₀H₂₄N₂O₄ CAS No: 98296-17-4
Executive Summary
Tetramethylammonium oxalate is a quaternary ammonium (B1175870) salt that serves as a phase-transfer catalyst in various chemical reactions and sees application in the synthesis of advanced ceramic nanopowders.[1][2] Despite its utility, specific quantitative data on its solubility in a wide range of solvents is not extensively documented in publicly available literature. This guide summarizes the available qualitative solubility information and provides a comprehensive, generalized experimental protocol for the quantitative determination of its solubility. This enables researchers to generate precise and reproducible solubility data tailored to their specific applications and solvent systems.
Solubility Profile
Publicly accessible data on the solubility of this compound is largely qualitative. Safety Data Sheets and chemical encyclopedias frequently state that no quantitative data is available.[3][4] However, chemical supplier information and research articles describe it as a white crystalline solid with high solubility in water and organic solvents.[1]
A summary of the available qualitative and inferred solubility information is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Chemical Formula | Solubility Description | Source / Context |
|---|---|---|---|
| Water | H₂O | High Solubility | Described as having high solubility in water.[1] Used as a solvent in preparations.[2] |
| Ethanol | C₂H₅OH | Soluble | Used in a water-ethanol (1:2 v/v) mixture for the synthesis of bis(tetramethylammonium) oxalate monohydrate, implying solubility.[5][6] |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Used as a dispersion medium for a solution containing this compound for the preparation of carbon nanofibers.[7] |
Generalized Experimental Protocol for Solubility Determination
Given the absence of specific published protocols for this compound, this section details a robust and widely accepted methodology—the isothermal shake-flask equilibrium method—for determining the solubility of a crystalline solid in a given solvent. This method is reliable for generating accurate solubility data in a laboratory setting.
Principle
The isothermal shake-flask method involves agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant temperature for a sufficient duration to achieve phase equilibrium. Once equilibrium is reached, the saturated solution is filtered, and the concentration of the solute in the clear supernatant is determined, typically through gravimetric analysis or a suitable analytical technique like HPLC or titration.
Materials and Equipment
-
Solute: High-purity crystalline this compound.
-
Solvent: High-purity solvent of interest (e.g., water, ethanol, DMF).
-
Apparatus:
-
Analytical balance (±0.1 mg precision).
-
Thermostatic orbital shaker or water bath with agitation capabilities.
-
Calibrated thermometer or temperature probe.
-
Glass vials or flasks with airtight screw caps.
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material).
-
Volumetric flasks and pipettes.
-
Drying oven.
-
Pre-weighed glass vials for gravimetric analysis.
-
Procedure
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.
-
Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, ensuring the measured concentration does not change over an extended period.
-
Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a short period (e.g., 2-4 hours) to allow undissolved solids to settle. This must be done at the same constant temperature to prevent any change in solubility.
-
Sampling and Filtration: Carefully draw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. This step must be performed quickly to minimize temperature fluctuations.
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to ensure efficient evaporation but low enough to prevent decomposition of the this compound.
-
Once the solvent is fully evaporated and a constant mass is achieved, re-weigh the vial to determine the mass of the dissolved solid.
-
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 g solvent) = (Mass of dried solute / (Mass of solution - Mass of dried solute)) * 100
Visualization of Experimental Workflow
The logical flow of the generalized protocol for determining solubility can be visualized as follows.
Caption: Workflow for experimental solubility determination.
References
- 1. guidechem.com [guidechem.com]
- 2. sacheminc.com [sacheminc.com]
- 3. This compound | 98296-17-4-Molbase [molbase.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: Tetramethylammonium Oxalate (CAS 98296-17-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) oxalate (B1200264), with the CAS number 98296-17-4, is a quaternary ammonium (B1175870) salt that has garnered interest in various scientific and technical applications.[1] This document provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on its role as a performance enhancer in molecular biology and materials science. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key applications.
Chemical and Physical Properties
Tetramethylammonium oxalate is a white crystalline solid.[1] It is also referred to as Bis-(tetramethylammonium) oxalate.[2][3][4] The compound is composed of two tetramethylammonium cations and an oxalate anion.[3][4] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 98296-17-4 | [2] |
| Molecular Formula | C10H24N2O4 | [2][3][4] |
| Molecular Weight | 236.31 g/mol | [2][3][4] |
| Synonyms | Bis-(tetramethylammonium) oxalate, TMA Oxalate | [2][3] |
| Appearance | White crystalline solid | [1] |
| Solubility | High solubility in water and organic solvents | [1] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 0 | [2] |
Experimental Protocols
Synthesis of Bis(tetramethylammonium) oxalate monohydrate
A straightforward method for the synthesis of Bis(tetramethylammonium) oxalate monohydrate involves the neutralization of oxalic acid with tetramethylammonium hydroxide (B78521).[5]
Materials:
-
Oxalic acid (0.126 g, 1 mmol)
-
25% solution of tetramethylammonium hydroxide
-
Water-ethanol (1:2 v/v) mixture
Procedure:
-
Dissolve oxalic acid in the water-ethanol mixture.
-
Add the 25% tetramethylammonium hydroxide solution to neutralize the acid.
-
Allow the solution to stand for several weeks for colorless block crystals to separate.[5]
Synthesis workflow for Bis(tetramethylammonium) oxalate monohydrate.
Application as a PCR Enhancer
This compound has been demonstrated to be a powerful enhancer of the Polymerase Chain Reaction (PCR), increasing both specificity and yield.[6] It is particularly effective at decreasing the formation of non-specific DNA fragments.[6]
Materials:
-
DNA template
-
Forward and Reverse Primers (10 µM stocks)
-
dNTPs (10 mM stock)
-
Taq DNA Polymerase
-
10X Standard Taq Reaction Buffer
-
This compound solution
-
Nuclease-free water
Procedure:
-
Assemble the following reaction components on ice in a sterile thin-walled PCR tube:
-
10X Standard Taq Reaction Buffer: 5 µl
-
10 mM dNTPs: 1 µl
-
10 µM Forward Primer: 1 µl
-
10 µM Reverse Primer: 1 µl
-
Template DNA: <1,000 ng
-
Taq DNA Polymerase: 0.25 µl
-
This compound: to a final concentration of 2 mM
-
Nuclease-free water: to a final volume of 50 µl
-
-
Mix the reaction gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Transfer the reaction to a thermocycler and perform the following cycling protocol:
-
Initial Denaturation: 94°C for 1 minute
-
30 Cycles:
-
Denaturation: 94°C for 15 seconds
-
Annealing: 49-58°C for 15 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 1 minute
-
Workflow for PCR enhancement using this compound.
Use as a Porogen in the Preparation of Carbon Nanofibers
Thermosensitive Bis-(tetramethylammonium) oxalate (TMAO) can be incorporated as an in-situ porogen into polyacrylonitrile (B21495) (PAN) nonwoven nanofibers produced by electrospinning.[2] This process is used to create supercapacitor electrode materials.[2]
Materials:
-
Polyacrylonitrile (PAN)
-
Bis-(tetramethylammonium) oxalate (TMAO)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Prepare a dispersion of TMAO in DMF and water by ultrasonication and mechanical stirring.
-
Dissolve PAN in the TMAO dispersion at 50°C and stir overnight at room temperature. A typical concentration is 10 wt% PAN with 0.05 wt% or 0.1 wt% TMAO.[2]
-
Electrospin the solution using a 20G spinneret at an applied voltage of 15 kV.[2]
-
Collect the fibers on a grounded collector rotating at 300 rpm.[2]
-
Subject the resulting nanofibers to a series of thermal treatments:
-
Stabilization
-
Single-step carbonization
-
CO2 activation
-
Workflow for carbon nanofiber preparation.
Signaling Pathways
Currently, there is no scientific literature to suggest that this compound is involved in any biological signaling pathways. Its primary applications are in the fields of molecular biology diagnostics and materials science, leveraging its chemical and physical properties rather than any specific biological activity.
Safety Information
For detailed safety information, including handling, storage, and disposal, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sacheminc.com [sacheminc.com]
- 4. Bis(tetraethylammonium) oxalate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New specificity and yield enhancer of polymerase chain reactions - PMC [pmc.ncbi.nlm.nih.gov]
Bis(tetramethylammonium) oxalate monohydrate characterization
An In-Depth Technical Guide to the Characterization of Bis(tetramethylammonium) Oxalate (B1200264) Monohydrate For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of bis(tetramethylammonium) oxalate monohydrate, 2[N(CH₃)₄]⁺·C₂O₄²⁻·H₂O. The document details the synthesis, structural analysis via single-crystal X-ray diffraction, and expected spectroscopic and thermal properties of the compound. Detailed experimental protocols are provided for each characterization technique. This guide is intended to serve as a core reference for scientists working with this compound in various research and development applications, including its use as a precursor or porogen in materials science.
Introduction
Bis(tetramethylammonium) oxalate monohydrate is an ionic salt composed of two tetramethylammonium (B1211777) cations ([N(CH₃)₄]⁺), one oxalate anion (C₂O₄²⁻), and one molecule of water of hydration. While the anhydrous form is noted for its use as an in-situ porogen in the fabrication of carbon nanofibers for supercapacitors, the monohydrate is the crystalline form that is readily isolated and structurally characterized.[1] A thorough understanding of its physicochemical properties is essential for its application in materials science and as a chemical reagent. This guide synthesizes the available data and provides standardized protocols for its characterization.
Physicochemical and Structural Properties
The fundamental properties of bis(tetramethylammonium) oxalate monohydrate are summarized below. The primary method for its definitive structural elucidation is single-crystal X-ray diffraction.[2][3][4]
General Properties
| Property | Value | Reference |
| Chemical Formula | 2[N(CH₃)₄]⁺·C₂O₄²⁻·H₂O | [2] |
| Molecular Weight | 254.33 g/mol | [2] |
| Anhydrous Formula | C₁₀H₂₄N₂O₄ | [1][5] |
| Anhydrous Mol. Weight | 236.31 g/mol | [1][5] |
| Appearance | Colorless block crystals | [2] |
| IUPAC Name | bis(tetramethylazanium) oxalate monohydrate | [5] |
Crystallographic Data
The compound crystallizes in the orthorhombic system.[2] In the crystal structure, the anions and water molecules interact through O—H⋯O hydrogen bonds, forming a chain along the b-axis.[2][3]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pnma | [4] |
| a | 24.614 (4) Å | [2] |
| b | 6.738 (1) Å | [2] |
| c | 8.633 (2) Å | [2] |
| V | 1431.8 (4) ų | [2] |
| Z | 4 | [2] |
| Temperature | 293 K | [2] |
| Radiation | Mo Kα | [2] |
| R-factor (R[F² > 2σ(F²)]) | 0.053 | [2] |
Experimental Protocols & Characterization
This section provides detailed methodologies for the synthesis and characterization of bis(tetramethylammonium) oxalate monohydrate.
Synthesis
The synthesis of bis(tetramethylammonium) oxalate monohydrate is achieved through a straightforward acid-base neutralization reaction.[2][6]
Protocol:
-
Dissolve oxalic acid (1.0 mmol, 0.126 g) in a 1:2 (v/v) mixture of water and ethanol.
-
To this solution, add a 25% aqueous solution of tetramethylammonium hydroxide (B78521) dropwise until the acid is fully neutralized (pH 7). This corresponds to a 2:1 molar ratio of tetramethylammonium hydroxide to oxalic acid.
-
Allow the resulting solution to stand undisturbed.
-
Colorless, block-shaped crystals of the monohydrate will form over several weeks via slow evaporation.[2]
-
Isolate the crystals by filtration.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.[7][8]
Protocol:
-
Crystal Selection & Mounting: Select a high-quality, single crystal (e.g., 0.50 × 0.10 × 0.10 mm) with well-defined faces and no visible cracks.[2] Mount the crystal on a suitable goniometer head.
-
Data Collection:
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector like a CCD or CMOS.[2]
-
Maintain the crystal at a constant temperature (e.g., 293 K) during data collection.[2]
-
Collect a series of diffraction images by rotating the crystal through a range of angles.[9]
-
-
Data Processing:
-
Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz and polarization effects. The low absorption coefficient for this compound (μ = 0.09 mm⁻¹) may make an absorption correction unnecessary.[2]
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final atomic coordinates and displacement parameters.[2]
-
Spectroscopic Characterization
Vibrational spectroscopy is used to identify the functional groups present in the compound. The spectra will be a superposition of the vibrational modes of the tetramethylammonium cation, the oxalate anion, and the water molecule.[10][11][12]
-
Expected Tetramethylammonium Cation Bands: C-H stretching and bending modes, and C-N stretching modes.[13]
-
Expected Oxalate Anion Bands: Prominent bands for the symmetric and asymmetric C=O stretching (~1600-1640 cm⁻¹ and ~1320 cm⁻¹), and C-C stretching.[14][15]
-
Expected Water Bands: A broad O-H stretching band in the IR spectrum (~3200-3500 cm⁻¹) and H-O-H bending (~1650 cm⁻¹).[10]
FTIR Spectroscopy Protocol:
-
Prepare the sample as a KBr pellet or using a diffuse reflectance accessory (e.g., Praying Mantis).[10]
-
Acquire a background spectrum of the pure KBr or the empty sample holder.
-
Acquire the sample spectrum over a range of ~4000–400 cm⁻¹.
-
Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.
Raman Spectroscopy Protocol:
-
Place a small amount of the crystalline sample into a vial or onto a microscope slide.
-
Use a Raman spectrometer with a specific laser wavelength (e.g., 785 nm).[16]
-
Focus the laser on the sample and acquire the spectrum. The use of orbital raster scanning can help avoid sample degradation.[16]
-
Record the spectrum over a relevant wavenumber range (e.g., 100-3400 cm⁻¹).[11]
NMR spectroscopy provides information about the chemical environment of ¹H and ¹³C nuclei.
-
¹H NMR: A single, sharp resonance is expected for the 24 equivalent protons of the two tetramethylammonium cations. The chemical shift will depend on the solvent used (e.g., D₂O).
-
¹³C NMR: Two distinct signals are expected: one for the methyl carbons of the tetramethylammonium cation and another for the two equivalent carbons of the oxalate anion. The observation of the oxalate carbon may require longer acquisition times.[17]
Protocol (in D₂O):
-
Dissolve a sufficient amount of the sample in deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H spectrum.
-
Acquire the ¹³C spectrum, potentially using proton decoupling to simplify the spectrum.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of the compound. For oxalate monohydrates, a multi-step decomposition is expected.[18][19][20][21]
-
Step 1 (Dehydration): Loss of one molecule of water to form the anhydrous salt.
-
Step 2 (Decomposition of Anhydrous Salt): The decomposition pattern of tetramethylammonium oxalate will differ from simple metal oxalates but will involve the breakdown of the organic cation and the oxalate anion. The oxalate anion typically decomposes to release CO and/or CO₂.[22][23]
TGA/DSC Protocol:
-
Calibrate the TGA instrument using appropriate standards. Calcium oxalate monohydrate itself is often used as a standard.[18][20]
-
Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible onto the TGA balance.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[19]
-
Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 40 mL/min).[19]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Applications in Materials Science
Bis(tetramethylammonium) oxalate (TMAO) has been utilized as a thermosensitive, in-situ porogen for creating high-surface-area carbon nanofibers, which are valuable as electrode materials in supercapacitors.[1]
Workflow for Porogen Application:
-
Doping: Bis(tetramethylammonium) oxalate is incorporated into a polymer solution (e.g., polyacrylonitrile, PAN, in DMF).
-
Electrospinning: The polymer/TMAO solution is electrospun to produce nonwoven nanofibers.
-
Thermal Treatment: The nanofibers undergo a series of controlled heating steps:
-
Stabilization: Heating in air to cross-link the polymer chains.
-
Carbonization/Activation: Heating to a high temperature under an inert or activating (e.g., CO₂) atmosphere. During this step, the TMAO decomposes and volatilizes, leaving behind pores in the carbon matrix.
-
-
Result: The final product is a porous carbon nanofiber material with a significantly increased specific surface area, which enhances its electrochemical performance as a supercapacitor electrode.[1]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(tetra-methyl-ammonium) oxalate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(tetraethylammonium) oxalate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Differentiation of inorganic salts using Raman spectroscopy | Metrohm [metrohm.com]
- 17. osti.gov [osti.gov]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. h-and-m-analytical.com [h-and-m-analytical.com]
- 21. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]
- 22. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Role of Tetramethylammonium Oxalate in Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the multifaceted roles of tetramethylammonium (B1211777) oxalate (B1200264) (TMAO), (CH₃)₄N]₂C₂O₄, in various fields of chemical and biological synthesis. TMAO serves not merely as a simple salt but as a versatile tool, acting as a polymerase chain reaction (PCR) enhancer, a precursor in inorganic synthesis, a porogen in materials science, a source for structure-directing agents in zeolite formation, and a potential phase-transfer catalyst. This document details the mechanisms of action, presents quantitative data in structured tables, provides detailed experimental protocols for key applications, and visualizes complex processes and workflows using logical diagrams.
Table of Contents
-
As a PCR Enhancer
-
Mechanism of Action
-
Quantitative Data
-
Experimental Protocol
-
Workflow Diagram
-
-
In Inorganic Synthesis: Molybdenum Complexes
-
Reaction Overview
-
Quantitative Data
-
Experimental Protocol
-
Workflow Diagram
-
-
As a Porogen in Materials Synthesis
-
Mechanism of Pore Formation
-
Quantitative Data
-
Experimental Protocol
-
Workflow Diagram
-
-
As a Source for Structure-Directing Agents
-
Mechanism of Templating
-
Quantitative Data
-
Experimental Protocol
-
Logical Diagram
-
-
Potential Role as a Phase-Transfer Catalyst
-
Mechanism of Action
-
Discussion on Applicability
-
Representative Experimental Protocol
-
Logical Diagram
-
As a PCR Enhancer
Tetramethylammonium oxalate has been identified as a powerful enhancer for the polymerase chain reaction, capable of increasing both the specificity and yield of DNA amplification. Its effectiveness is particularly noted in assays designed to detect rare mutations, where it helps suppress the amplification of the more abundant wild-type DNA.
Mechanism of Action
The tetramethylammonium (TMA⁺) cation is known to influence the stability of DNA duplexes. By binding to the DNA, it can alter the melting temperature (Tm) of the primer-template complex. The oxalate anion also plays a crucial role. The combination of TMA⁺ and oxalate has been shown to be a more potent enhancer than other TMA salts, such as TMA chloride. It effectively decreases the formation of non-specific DNA fragments while simultaneously increasing the yield of the specific target product. This dual enhancement of specificity and efficiency at the same optimal concentration makes TMAO a superior choice for challenging PCR applications.[1][2]
Quantitative Data
The following table summarizes the optimal conditions for using TMAO as a PCR enhancer based on studies amplifying fragments of the Thy-1 gene.
| Parameter | Value | Observation |
| Optimal Concentration | 2 mM | Maximum specificity (1.0) and efficiency (2.2-fold increase) were observed at this concentration.[1] |
| Inhibitory Concentration | 9 mM | Amplification of the specific band was inhibited by 90%.[1] |
| Effect on Annealing Temp. | No significant change | The optimal annealing temperature is not significantly altered by the presence of 2 mM TMAO.[1] |
Experimental Protocol: PCR Enhancement
This protocol is based on the findings by Kovárová and Dráber for enhancing the amplification of specific gene fragments.[1][2]
-
Prepare a Stock Solution: Prepare a sterile 100 mM stock solution of this compound in nuclease-free water.
-
Assemble PCR Mixture: In a sterile PCR tube, assemble the reaction mixture (e.g., 50 µL total volume) containing:
-
Template DNA (e.g., mouse or rat genomic DNA)
-
Forward and Reverse Primers
-
dNTP Mix
-
Taq DNA Polymerase
-
Standard PCR Buffer (with MgCl₂)
-
-
Add Enhancer: Add the TMAO stock solution to the PCR mixture to achieve a final concentration of 2 mM .
-
Thermal Cycling: Perform PCR using an optimized thermal cycling program. An example profile is:
-
Initial Denaturation: 94°C for 3 minutes.
-
30-35 Cycles:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (use the pre-optimized temperature for your primer set).
-
Extension: 72°C for 1 minute (adjust based on amplicon length).
-
-
Final Extension: 72°C for 5 minutes.
-
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the increased yield of the specific product and the reduction of non-specific bands.
Workflow Diagram
Caption: Workflow for PCR enhancement using this compound.
In Inorganic Synthesis: Molybdenum Complexes
This compound is a valuable reagent in inorganic chemistry for the synthesis of complex metal oxalates. It can act as both a source of the oxalate ligand and the tetramethylammonium counter-ion, facilitating the formation of novel coordination compounds.
Reaction Overview
A key example is the synthesis of the dinuclear molybdenum(VI) complex, [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂]. This compound is formed by reacting molybdenum(VI) oxide with an in-situ generated solution of this compound.[3][4] The reaction demonstrates the ability of TMAO to direct the formation of specific polynuclear metal complexes. Another related mononuclear complex, [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O, can also be synthesized directly from molybdenum(VI) oxide and a TMAO solution.[3][4]
Quantitative Data
The following table summarizes the reactants and yield for the synthesis of the dinuclear molybdenum(VI) complex.
| Reactant | Molar Mass ( g/mol ) | Amount Used |
| Molybdenum(VI) Oxide (MoO₃) | 143.95 | 0.55 g |
| Tetramethylammonium Chloride | 109.60 | 1.74 g |
| Oxalic Acid Dihydrate | 126.07 | 0.50 g |
| Product | Molar Mass ( g/mol ) | Yield |
| [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂] | 670.20 | 9.5% (0.25 g)[3] |
Experimental Protocol: Synthesis of [(CH₃)₄N]₂[Mo₂O₅(C₂O₄)₂(H₂O)₂]
This protocol is adapted from the work of Šestan et al.[3]
-
Prepare TMA Oxalate Solution:
-
Prepare an aqueous solution of tetramethylammonium chloride (1.74 g in 10 cm³ of water).
-
Pass this solution through an anion exchanger column (e.g., DOWEX-2) to replace chloride ions with hydroxide (B78521) ions.
-
Wash the column with 150 cm³ of water and combine the effluent and washings.
-
To the combined solution, add oxalic acid dihydrate (0.5 g) to form the this compound solution in situ.
-
-
Reaction:
-
Evaporate the resulting solution to half of its original volume.
-
Add molybdenum(VI) oxide (MoO₃) (0.55 g) to the concentrated solution.
-
The pH of the mixture should be approximately 1.
-
Heat the mixture for 1.5 hours at about 90°C.
-
-
Crystallization and Isolation:
-
Filter off any unreacted MoO₃ while the solution is hot.
-
Allow the clear filtrate to stand in the dark at room temperature.
-
After approximately 20 days, colorless crystals of the product will form.
-
Collect the crystals by filtration and dry them under a vacuum.
-
Workflow Diagram
Caption: Workflow for the synthesis of a dinuclear molybdenum(VI) oxalate complex.
As a Porogen in Materials Synthesis
In materials science, a porogen, or pore-forming agent, is a sacrificial material used to create voids within a solid matrix. Thermally sensitive TMAO is an effective porogen in the fabrication of porous carbon nanofibers, which are valuable as electrode materials in supercapacitors.
Mechanism of Pore Formation
The synthesis involves creating a composite fiber by electrospinning a solution containing a primary polymer (e.g., polyacrylonitrile (B21495), PAN) and TMAO. This composite fiber is then subjected to a series of thermal treatments. First, a lower-temperature stabilization step cross-links the PAN matrix. This is followed by a high-temperature carbonization step. During carbonization, the TMAO decomposes into gaseous products (such as carbon monoxide, carbon dioxide, dimethyl ether, and trimethylamine) before the polymer matrix fully carbonizes.[5] These gases escape, leaving behind a network of pores within the now-carbonized fiber, thereby dramatically increasing its surface area.
Quantitative Data
The following table summarizes data from a study on creating porous carbon nanofibers for supercapacitors using TMAO as a porogen.
| Sample ID | TMAO Content (wt% in PAN) | Specific Surface Area (m²/g) | Max Specific Capacitance (F/g) |
| T0 | 0% (Control) | - | 90 |
| T10 | 0.1% | 2663 | 140 |
Data sourced from Perananthan et al.[6]
Experimental Protocol: Synthesis of Porous Carbon Nanofibers
This is a representative protocol based on the work by Perananthan et al. and general electrospinning procedures.[6]
-
Prepare Spinning Solution:
-
Dissolve a specific amount of TMAO (e.g., for a 0.1 wt% sample, use 0.001 g of TMAO) in a small amount of water (e.g., 0.04 wt%).
-
Disperse this solution in N,N-Dimethylformamide (DMF) via ultrasonication for 1 hour, followed by overnight mechanical stirring.
-
Dissolve polyacrylonitrile (PAN) powder (e.g., 1.00 g for a 10 wt% solution) in the TMAO/DMF dispersion at 50°C for 1 hour, then stir overnight at room temperature to create a homogeneous spinning solution.
-
-
Electrospinning:
-
Load the solution into a syringe fitted with a spinneret (e.g., 20G).
-
Set up the electrospinning apparatus with a grounded collector (e.g., a rotating drum at 300 rpm).
-
Apply a high voltage (e.g., 15 kV) between the spinneret and the collector, maintaining a fixed distance (e.g., 15 cm).
-
Pump the solution at a constant flow rate to produce nonwoven nanofibers on the collector.
-
-
Thermal Treatment:
-
Stabilization: Heat the collected nanofiber mat in an air atmosphere to 280°C at a slow heating rate (e.g., 1-2°C/min) and hold for several hours (e.g., 1-6 hours) to stabilize the PAN structure.
-
Carbonization: Transfer the stabilized mat to a tube furnace. Heat to a high temperature (e.g., 800-1000°C) under an inert atmosphere (N₂) at a controlled rate (e.g., 5°C/min) and hold for 1-2 hours. During this step, the TMAO decomposes and escapes, creating pores.
-
-
Activation (Optional): For further enhancement of surface area, the carbonized nanofibers can be activated by exposing them to CO₂ at a high temperature.
Workflow Diagram
Caption: Workflow for creating porous carbon nanofibers using TMAO as a porogen.
As a Source for Structure-Directing Agents
In the synthesis of microporous materials like zeolites, organic cations often serve as structure-directing agents (SDAs) or templates. The tetramethylammonium (TMA⁺) cation, provided by the dissolution of TMAO, is indispensable for the formation of certain zeolite frameworks, most notably the LTA (Linde Type A) topology.
Mechanism of Templating
During the hydrothermal synthesis of zeolites, a supersaturated aluminosilicate (B74896) gel is formed. The TMA⁺ cations organize the silicate (B1173343) and aluminate oligomers in the solution around themselves through electrostatic and van der Waals interactions. The size, shape, and charge of the TMA⁺ cation are complementary to the cages and channels of the forming LTA structure, particularly the small sodalite (sod) cage. By stabilizing these specific building units, TMA⁺ directs the crystallization process towards the desired LTA framework.[7] After synthesis, the organic template is trapped within the zeolite pores and must be removed by calcination to make the microporous network accessible.
Quantitative Data
The TMA⁺ cation is often used as a co-SDA with other cations to produce high-silica zeolites, which have enhanced thermal stability and catalytic properties.
| Zeolite Type | Si/Al Ratio | SDA System |
| Typical LTA (Zeolite A) | ~1 | Na⁺ |
| ZK-4 | >1 to 3 | K⁺ and TMA⁺ |
| High-Silica LTA | 6 | TMA⁺, TEA⁺ (Tetraethylammonium), and Dimethyldiethylammonium⁺ |
| UZM-9 | 9 | TMA⁺ and TEA⁺ |
Data compiled from various sources on zeolite synthesis.[8]
Experimental Protocol: Representative Synthesis of High-Silica LTA-type Zeolite
This is a representative protocol. While specific sources often use tetramethylammonium hydroxide (TMAOH), TMAO can serve as the TMA⁺ source, with the pH adjusted accordingly.
-
Prepare Aluminosilicate Gel:
-
Solution A (Aluminate): Dissolve an aluminum source (e.g., sodium aluminate, Al(OH)₃) and an alkali source (e.g., NaOH) in deionized water.
-
Solution B (Silicate): In a separate vessel, combine a silica (B1680970) source (e.g., fumed silica, tetraethyl orthosilicate) with an aqueous solution of the TMA⁺ source (TMAO) and potentially a co-SDA.
-
-
Form Gel: Slowly add Solution A to Solution B under vigorous stirring. Continue stirring for 30-60 minutes to ensure a homogeneous gel is formed. The final molar composition of the gel is critical (e.g., specific SiO₂/Al₂O₃, Na₂O/SiO₂, H₂O/SiO₂, and SDA/SiO₂ ratios).
-
Hydrothermal Crystallization:
-
Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 24-72 hours) without stirring.
-
-
Product Recovery and Template Removal:
-
Cool the autoclave to room temperature.
-
Recover the solid product by filtration or centrifugation. Wash thoroughly with deionized water until the filtrate pH is neutral.
-
Dry the zeolite product in an oven (e.g., at 100°C overnight).
-
Calcination: To remove the occluded TMA⁺ template, heat the dried powder in a furnace in a flow of air. Ramp the temperature slowly (e.g., 2°C/min) to a final temperature of 550-600°C and hold for 6-8 hours.
-
Logical Diagram
Caption: Role of the TMA⁺ cation as a template in LTA zeolite synthesis.
Potential Role as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (typically aqueous and organic). Quaternary ammonium (B1175870) salts are a primary class of phase-transfer catalysts.
Mechanism of Action
In a typical biphasic system, an organic substrate is dissolved in an organic solvent, while an inorganic nucleophile is dissolved in an aqueous phase. Due to their differing solubilities, the reactants cannot interact. A phase-transfer catalyst, such as a quaternary ammonium salt (Q⁺X⁻), overcomes this barrier. The lipophilic (fat-loving) cation (Q⁺) can pair with the aqueous nucleophile (e.g., CN⁻, OH⁻) and transport it across the phase boundary into the organic phase. In the organic phase, the nucleophile is poorly solvated and highly reactive, allowing it to readily react with the organic substrate. The catalyst cation then returns to the aqueous phase to transport another nucleophile, thus completing the catalytic cycle.
Discussion on Applicability of this compound
While this compound belongs to the class of quaternary ammonium salts, its application as a phase-transfer catalyst is not well-documented in the literature. The effectiveness of a PTC is highly dependent on the lipophilicity of its cation. The small tetramethylammonium (TMA⁺) cation is significantly more water-soluble (hydrophilic) compared to larger cations like tetrabutylammonium (B224687) (TBA⁺). This high water solubility makes TMA⁺ a less effective agent for transferring anions from the aqueous phase into the organic phase.[6] Consequently, for most PTC applications, quaternary ammonium salts with longer alkyl chains are strongly preferred.
Although TMAO is not a common PTC, the general mechanism is described below with a representative protocol using a more conventional catalyst.
Representative Experimental Protocol: Sₙ2 Nucleophilic Substitution
This protocol describes the synthesis of an alkyl nitrile from an alkyl bromide using a standard phase-transfer catalyst.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the alkyl bromide (e.g., 1-bromooctane) and an organic solvent (e.g., toluene).
-
Add an aqueous solution of the nucleophile (e.g., sodium cyanide).
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
-
Reaction:
-
Heat the biphasic mixture to a specified temperature (e.g., 100°C) with vigorous stirring to ensure a large interfacial area between the two phases.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product, if necessary, by distillation or column chromatography.
-
Logical Diagram
Caption: General mechanism of phase-transfer catalysis by a quaternary ammonium salt (Q⁺).
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Proton transfer aiding phase transitions in oxalic acid dihydrate under pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. alfachemic.com [alfachemic.com]
- 4. nbinno.com [nbinno.com]
- 5. Fabrication of Porous Carbon Nanofibers from Polymer Blends Using Template Method for Electrode-Active Materials in Supercapacitor | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. Preparation and Characterization of Electrospun PAN/PSA Carbonized Nanofibers: Experiment and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Tetramethylammonium Oxalate as a Precipitating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the use of tetramethylammonium (B1211777) oxalate (B1200264) (TMAO) as a precipitating agent. While direct, in-depth research on TMAO for the explicit purpose of precipitating a wide range of metal ions is limited in publicly available literature, this document consolidates existing relevant information, including the synthesis of the parent compound, and draws parallels from the broader field of oxalate precipitation to offer a foundational understanding for researchers in materials science and analytical chemistry.
Introduction to Tetramethylammonium Oxalate
This compound is a quaternary ammonium (B1175870) salt of oxalic acid. Its chemical formula is [(CH₃)₄N]₂C₂O₄. The presence of the tetramethylammonium cation, a large, non-polarizable cation, can influence the solubility and crystal structure of the resulting oxalate salts, potentially offering unique properties in precipitation processes compared to more common oxalate salts like sodium or ammonium oxalate.
While extensively used in other applications such as a porogen for creating porous carbon nanofibers for supercapacitors and as an enhancer in polymerase chain reaction (PCR), its role as a precipitating agent is not well-documented in dedicated studies.[1][2] This guide, therefore, aims to provide a starting point for researchers interested in exploring its potential in this area.
Synthesis of this compound
A reliable synthesis of the precipitating agent is the first step in its investigation. A detailed experimental protocol for the synthesis of bis(tetramethylammonium) oxalate monohydrate has been reported and is outlined below.
Experimental Protocol: Synthesis of Bis(tetramethylammonium) Oxalate Monohydrate
This protocol is adapted from a published crystallographic study.
Materials:
-
Oxalic acid (H₂C₂O₄)
-
25% solution of tetramethylammonium hydroxide (B78521) [(CH₃)₄NOH] in water
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 0.126 g (1 mmol) of oxalic acid in a 1:2 (v/v) mixture of water and ethanol.
-
Neutralize the oxalic acid solution by adding a 25% aqueous solution of tetramethylammonium hydroxide. The endpoint is typically reached when the solution becomes neutral (pH ~7).
-
Allow the resulting solution to stand for several weeks.
-
Colorless block crystals of bis(tetramethylammonium) oxalate monohydrate will separate from the solution.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of bis(tetramethylammonium) oxalate monohydrate.
Potential Applications in Precipitation
Based on the well-established principles of oxalate precipitation, TMAO could potentially be employed in the selective precipitation and separation of various metal ions. Oxalate ions form insoluble salts with a wide range of di- and trivalent metal cations, a principle widely used in hydrometallurgy and analytical chemistry.[3][4]
The general precipitation reaction can be represented as:
Mⁿ⁺(aq) + n/2 [(CH₃)₄N]₂C₂O₄(aq) → M(C₂O₄)ₙ/₂ (s) + n (CH₃)₄N⁺(aq)
Where Mⁿ⁺ is a metal cation with charge n+.
Logical Framework for Investigating TMAO as a Precipitating Agent
A systematic investigation of TMAO as a precipitating agent would involve several key experimental stages.
Diagram of the Experimental Investigation Workflow:
Caption: A logical workflow for the systematic investigation of TMAO as a precipitating agent.
Data Presentation (Hypothetical)
As no specific quantitative data for the precipitation of metal ions using TMAO was found in the literature, the following tables are presented as templates for how such data should be structured once experiments are conducted.
Table 1: Precipitation Efficiency of Various Metal Ions with this compound.
| Metal Ion | Initial Concentration (M) | TMAO Concentration (M) | pH | Temperature (°C) | Precipitation Efficiency (%) |
| Cu²⁺ | |||||
| Ni²⁺ | |||||
| Co²⁺ | |||||
| Zn²⁺ | |||||
| Fe³⁺ | |||||
| Al³⁺ | |||||
| La³⁺ | |||||
| Nd³⁺ |
Table 2: Characterization of Metal Oxalate Precipitates Obtained with TMAO.
| Metal Precipitate | Crystal System (from XRD) | Morphology (from SEM) | Particle Size (µm) | Thermal Decomposition Temp. (°C) |
| Copper Oxalate | ||||
| Nickel Oxalate | ||||
| Lanthanum Oxalate |
Broader Context: Oxalate Precipitation in Actinide and Rare Earth Element Separation
The precipitation of oxalates is a crucial step in the processing of nuclear materials, particularly for the separation of actinides and rare earth elements (REEs).[5][6] Oxalic acid is commonly used to precipitate actinides like plutonium from aqueous solutions, which are then thermally converted to their respective oxides.[7] While these processes typically use oxalic acid or simple oxalate salts, the principles could be extended to the use of TMAO. The larger size of the tetramethylammonium cation might influence the crystal growth and morphology of the actinide or REE oxalate precipitates, which could be an area for future research.
Conclusion and Future Directions
This compound presents an intriguing but underexplored candidate as a precipitating agent. While its synthesis is well-defined, its efficacy and potential advantages in the precipitation of metal ions remain to be systematically investigated. Future research should focus on:
-
Conducting comprehensive precipitation studies with a wide range of metal ions to determine precipitation efficiencies and optimal conditions.
-
Characterizing the resulting metal oxalate precipitates to understand their structural and morphological properties.
-
Investigating the selectivity of TMAO for separating specific metal ions from complex mixtures.
-
Exploring its application in specialized areas such as the precipitation of rare earth elements, actinides, or in the synthesis of nanomaterials.
The information provided in this guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.williams.edu [web.williams.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. DSpace at KOASAS: Oxalate precipitation of lanthanides and actinides from radioactive waste in the nitric acid media [koasas.kaist.ac.kr]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Tetramethylammonium Compounds in Nanomaterial Synthesis
Introduction
Tetramethylammonium (B1211777) salts, specifically tetramethylammonium oxalate (B1200264) (TMAO) and tetramethylammonium hydroxide (B78521) (TMAOH), serve distinct and valuable roles in the synthesis of advanced nanomaterials. While not a direct precursor for nanoparticle synthesis, TMAO has demonstrated utility as a sacrificial porogen for creating porous carbon nanofibers with high surface areas, which are beneficial for energy storage applications. TMAOH, a strong base, is more commonly employed as a precipitating and stabilizing agent in the synthesis of metal oxide nanoparticles, such as magnetite (Fe₃O₄), influencing their size, dispersity, and surface characteristics.
This document provides detailed application notes and experimental protocols for the use of both tetramethylammonium oxalate as a porogen and tetramethylammonium hydroxide in the synthesis of iron oxide nanoparticles.
Part 1: this compound as a Porogen in Porous Carbon Nanofiber Synthesis
Application Note
This compound (TMAO) is a thermally labile organic salt that can be incorporated into a polymer matrix during electrospinning. Upon subsequent thermal treatment (carbonization), the TMAO decomposes, leaving behind pores within the resulting carbon nanofibers. This method provides a straightforward approach to increasing the specific surface area and porosity of carbon nanofibers, which is highly desirable for applications such as supercapacitor electrodes. The introduction of TMAO as an in situ porogen allows for the creation of a hierarchical pore structure that can enhance ion transport and provide more active sites for electrochemical reactions.
Experimental Protocol: Synthesis of Porous Carbon Nanofibers using PAN and TMAO
This protocol is based on the methodology for creating porous carbon nanofibers for supercapacitor applications.
Materials:
-
N,N-Dimethylformamide (DMF)
-
This compound (TMAO)
Equipment:
-
Electrospinning setup
-
Magnetic stirrer
-
Tube furnace
-
Vacuum oven
Procedure:
-
Preparation of the Polymer Solution:
-
Prepare a 10% (w/v) solution of polyacrylonitrile (PAN) in N,N-dimethylformamide (DMF).
-
To this solution, add a specific weight percentage of this compound (TMAO). For example, prepare solutions with 0.1 wt% TMAO relative to PAN.
-
Stir the mixture at room temperature until the PAN and TMAO are completely dissolved, and a homogeneous solution is obtained.
-
-
Electrospinning:
-
Load the polymer solution into a syringe fitted with a metallic needle.
-
Set up the electrospinning apparatus with a collection plate (e.g., aluminum foil) at a specified distance from the needle tip (e.g., 15 cm).
-
Apply a high voltage (e.g., 15-20 kV) to the needle.
-
Pump the solution at a constant flow rate (e.g., 1 mL/h) to initiate electrospinning.
-
Collect the electrospun nanofibers on the collector to form a nonwoven mat.
-
-
Stabilization:
-
Carefully remove the nanofiber mat from the collector.
-
Place the mat in a tube furnace and heat it in an air atmosphere to 280°C at a heating rate of 5°C/min.
-
Hold the temperature at 280°C for 1 hour for stabilization.
-
-
Carbonization and Activation:
-
After stabilization, switch the atmosphere in the tube furnace to an inert gas (e.g., nitrogen).
-
Increase the temperature to 800°C at a heating rate of 10°C/min.
-
Hold at 800°C for 1 hour for carbonization.
-
For activation, introduce a flow of CO₂ gas at 800°C for a specified time (e.g., 15 minutes) to enhance porosity.
-
Cool the furnace to room temperature under a nitrogen atmosphere.
-
The resulting black mat consists of porous carbon nanofibers.
-
Data Presentation
| Precursor Composition | BET Surface Area (m²/g) | Specific Capacitance (F/g at 10 mV/s) |
| PAN (Control) | ~950 | ~90 |
| PAN + 0.1 wt% TMAO | ~2663 | ~140 |
Note: The data presented is a summary of representative values from the literature and may vary based on specific experimental conditions.
Experimental Workflow
Part 2: Tetramethylammonium Hydroxide in Iron Oxide (Fe₃O₄) Nanoparticle Synthesis
Application Note
Tetramethylammonium hydroxide (TMAOH) is a strong organic base that serves as an excellent precipitating and stabilizing agent in the co-precipitation synthesis of magnetic iron oxide nanoparticles (Fe₃O₄). The use of TMAOH can influence the nucleation and growth of the nanoparticles, leading to well-dispersed and uniformly sized particles. The tetramethylammonium cations ((CH₃)₄N⁺) can adsorb onto the surface of the nanoparticles, creating an electrostatic repulsion that prevents agglomeration. This results in stable colloidal suspensions of Fe₃O₄ nanoparticles, which is crucial for many biomedical applications, including drug delivery, magnetic resonance imaging (MRI) contrast agents, and hyperthermia cancer therapy.
Experimental Protocol: Co-precipitation of Fe₃O₄ Nanoparticles using TMAOH
This protocol describes the synthesis of magnetite nanoparticles where TMAOH is used as the precipitating and stabilizing agent.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Tetramethylammonium hydroxide (TMAOH, 25 wt% in water)
-
Deionized water (deoxygenated)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Permanent magnet
-
Nitrogen gas inlet
Procedure:
-
Preparation of Iron Salt Solution:
-
In a three-neck round-bottom flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deoxygenated deionized water to achieve a 2:1 molar ratio of Fe³⁺ to Fe²⁺. A typical concentration would be 0.4 M FeCl₃ and 0.2 M FeCl₂.
-
Stir the solution vigorously under a nitrogen atmosphere to prevent oxidation of the Fe²⁺ ions.
-
Heat the solution to 80°C.
-
-
Precipitation:
-
Rapidly add a stoichiometric amount of 25 wt% tetramethylammonium hydroxide (TMAOH) solution to the heated iron salt solution while maintaining vigorous stirring.
-
A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring the reaction mixture at 80°C for 1-2 hours under a nitrogen atmosphere to allow for crystal growth and stabilization.
-
-
Washing and Collection:
-
Allow the solution to cool to room temperature.
-
Use a strong permanent magnet to collect the black Fe₃O₄ nanoparticles at the bottom of the flask.
-
Decant the supernatant.
-
Wash the nanoparticles by redispersing them in deoxygenated deionized water and then separating them with the magnet. Repeat this washing step several times until the pH of the supernatant is neutral.
-
After the final wash, redisperse the nanoparticles in a suitable solvent (e.g., deionized water) for storage or further use.
-
Data Presentation
| Property | Fe₃O₄ Synthesized with TMAOH |
| Average Particle Size (TEM) | 10 - 15 nm |
| Zeta Potential (at neutral pH) | -30 to -40 mV |
| Saturation Magnetization (Ms) | 60 - 70 emu/g |
Note: The data presented is a summary of representative values from the literature and may vary based on specific experimental conditions.
Experimental Workflow
Application of Tetramethylammonium Oxalate in Advanced Ceramic Nanopowder Manufacturing
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of advanced ceramic nanopowders with controlled size, morphology, and purity is crucial for a wide range of applications, including catalysis, biomedical implants, and high-performance electronics. Wet-chemical precipitation methods offer a versatile route to produce these materials. This document details the application of tetramethylammonium (B1211777) oxalate (B1200264) as a precipitating and capping agent in the manufacturing of advanced ceramic nanopowders, such as zirconia (ZrO₂) and ceria (CeO₂).
Tetramethylammonium oxalate combines the functionalities of the oxalate anion as a precipitating agent and the tetramethylammonium cation as a potential capping or structure-directing agent. The oxalate anion forms insoluble metal oxalate precursors with a variety of metal ions, which can then be converted to the desired ceramic oxides through calcination.[1][2] The presence of the bulky tetramethylammonium cation can influence the nucleation and growth of the precursor particles, preventing excessive agglomeration and potentially controlling the morphology of the final nanopowder.[3][4]
Key Roles of this compound
-
Precipitating Agent: The oxalate dianion (C₂O₄²⁻) readily reacts with metal cations (e.g., Zr⁴⁺, Ce³⁺/Ce⁴⁺) in solution to form insoluble metal oxalate precipitates. This co-precipitation method allows for homogeneous mixing of constituent elements at the atomic level, which is essential for producing complex ceramic compositions.[5][6]
-
Capping/Structure-Directing Agent: The tetramethylammonium cation ((CH₃)₄N⁺) can adsorb onto the surface of the growing precursor particles. This surface interaction can prevent particle aggregation through steric hindrance and electrostatic repulsion, leading to the formation of well-dispersed nanoparticles.[3][4] Its role as a template in zeolite synthesis suggests its potential to influence the crystal structure and morphology of the resulting ceramic nanopowders.
Experimental Protocols
The following are detailed protocols for the synthesis of zirconia and ceria nanopowders using this compound. These protocols are based on established oxalate co-precipitation methods, adapted to incorporate this compound as the key reagent.
Synthesis of Zirconia (ZrO₂) Nanopowders
This protocol describes the co-precipitation of a zirconium oxalate precursor using this compound, followed by calcination to produce zirconia nanopowders.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
This compound ((N(CH₃)₄)₂C₂O₄)
-
Deionized water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge or vacuum filtration setup
-
Drying oven
-
Muffle furnace
Protocol:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of zirconium oxychloride by dissolving the appropriate amount in deionized water.
-
Prepare a 0.2 M solution of this compound in deionized water.
-
-
Co-Precipitation:
-
Place the zirconium oxychloride solution in a beaker on a magnetic stirrer.
-
Slowly add the this compound solution dropwise to the zirconium solution while stirring vigorously.
-
A white precipitate of zirconium this compound will form.
-
Monitor and adjust the pH of the solution to a neutral or near-neutral range (pH 6-8) if necessary, using a dilute solution of tetramethylammonium hydroxide (B78521) or oxalic acid.[1]
-
Continue stirring the mixture for 1-2 hours at room temperature to ensure complete precipitation and aging of the precursor.
-
-
Separation and Washing:
-
Separate the precipitate from the solution by centrifugation or vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
Perform a final wash with ethanol to aid in drying and reduce agglomeration.
-
-
Drying:
-
Dry the washed precursor powder in an oven at 80-100 °C for 12-24 hours.
-
-
Calcination:
-
Place the dried precursor powder in a ceramic crucible and transfer it to a muffle furnace.
-
Heat the powder at a controlled rate (e.g., 5 °C/min) to the desired calcination temperature (typically 400-800 °C) and hold for 2-4 hours. The optimal temperature will depend on the desired crystal phase and particle size.[7]
-
Allow the furnace to cool down to room temperature before retrieving the final zirconia nanopowder.
-
Synthesis of Ceria (CeO₂) Nanopowders
This protocol outlines the synthesis of ceria nanopowders through the precipitation of a cerium oxalate precursor with this compound.
Materials:
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
This compound ((N(CH₃)₄)₂C₂O₄)
-
Deionized water
-
Ammonia solution (for pH adjustment, optional)
Equipment:
-
Same as for zirconia synthesis.
Protocol:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of cerium(III) nitrate in deionized water.
-
Prepare a 0.15 M solution of this compound in deionized water (a 1.5:1 molar ratio of oxalate to cerium is often used).
-
-
Precipitation:
-
Heat both solutions to 60-70 °C.
-
Slowly add the cerium nitrate solution to the stirred this compound solution.
-
A pale yellow or white precipitate of cerium this compound will form.
-
Maintain the temperature and stirring for 1 hour to allow for complete precipitation.
-
-
Separation and Washing:
-
Filter the precipitate and wash it thoroughly with warm deionized water until the filtrate is free of nitrate ions (as tested with a suitable qualitative test).
-
-
Drying:
-
Dry the precursor in an oven at 100-120 °C for 12 hours.
-
-
Calcination:
Data Presentation
The following tables summarize expected quantitative data based on typical results from oxalate co-precipitation methods for zirconia and ceria nanopowders. The use of this compound is anticipated to yield smaller, less agglomerated particles compared to simpler ammonium (B1175870) oxalate due to the capping effect of the tetramethylammonium cation.
Table 1: Expected Properties of Zirconia Nanopowders Synthesized with this compound
| Parameter | Value Range | Method of Analysis |
| Precursor | ||
| Composition | Zr((N(CH₃)₄)₂C₂O₄)ₓ·nH₂O | Elemental Analysis, TGA |
| Calcined Powder | ||
| Crystal Phase | Monoclinic, Tetragonal | XRD |
| Crystallite Size | 5 - 30 nm | XRD (Scherrer equation) |
| Particle Size | 20 - 100 nm | TEM, SEM |
| Surface Area | 50 - 150 m²/g | BET |
| Pore Volume | 0.1 - 0.4 cm³/g | BET |
Table 2: Expected Properties of Ceria Nanopowders Synthesized with this compound
| Parameter | Value Range | Method of Analysis |
| Precursor | ||
| Composition | Ce₂((N(CH₃)₄)₂C₂O₄)₃·nH₂O | Elemental Analysis, TGA |
| Calcined Powder | ||
| Crystal Phase | Cubic (Fluorite) | XRD |
| Crystallite Size | 5 - 20 nm | XRD (Scherrer equation) |
| Particle Size | 15 - 80 nm | TEM, SEM |
| Surface Area | 60 - 200 m²/g | BET |
| Pore Volume | 0.2 - 0.5 cm³/g | BET |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed mechanism of nanoparticle formation using this compound and the overall experimental workflow.
Caption: Workflow for ceramic nanopowder synthesis using this compound.
Thermal Decomposition Pathway
The thermal decomposition of the metal-tetramethylammonium oxalate precursor is a critical step in forming the final ceramic nanopowder. The following diagram illustrates the expected decomposition pathway based on general knowledge of oxalate and ammonium salt thermal analysis.[10][11][12][13]
Caption: Proposed thermal decomposition pathway of the precursor.
Conclusion
This compound presents a promising, albeit less commonly documented, reagent for the synthesis of advanced ceramic nanopowders. Its dual functionality as a precipitating and capping agent offers potential advantages in controlling particle size and reducing agglomeration. The provided protocols, based on established wet-chemical methods, serve as a foundation for further research and optimization. The successful application of this reagent could lead to the development of high-quality ceramic nanopowders with tailored properties for various advanced applications. Further experimental work is required to fully elucidate the specific effects of the tetramethylammonium cation on the nucleation, growth, and final properties of different ceramic nanopowders.
References
- 1. US7993611B2 - Method of preparing ceramic powders using ammonium oxalate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. my.che.utah.edu [my.che.utah.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.abo.fi [web.abo.fi]
- 11. researchgate.net [researchgate.net]
- 12. h-and-m-analytical.com [h-and-m-analytical.com]
- 13. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]
Application Notes and Protocols for the Precipitation of Metal Ions with Tetramethylammonium Oxalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxalate (B1200264) precipitation is a widely utilized technique for the selective recovery and separation of metal cations from aqueous solutions, particularly in fields such as hydrometallurgy, materials synthesis, and analytical chemistry. The low solubility of many metal oxalate salts allows for their effective precipitation and subsequent conversion into pure metal oxides through thermal decomposition. This document provides a detailed overview and protocols for the use of oxalate precipitation, with a focus on the principles that apply to precipitants like tetramethylammonium (B1211777) oxalate, for the separation and analysis of various metal ions, including transition metals and lanthanides.
The use of tetramethylammonium oxalate, a soluble oxalate salt, offers a clean precipitation system as the tetramethylammonium cation typically remains in solution and does not contaminate the resulting metal oxalate precipitate. This method is particularly advantageous for creating high-purity metal oxalate precursors for the synthesis of advanced materials.
Principle of the Method
The fundamental principle behind this method is the reaction of soluble metal ions (Mⁿ⁺) in a solution with oxalate ions (C₂O₄²⁻) to form insoluble metal oxalate precipitates. The general reaction can be represented as:
xMⁿ⁺(aq) + yC₂O₄²⁻(aq) → Mₓ(C₂O₄)y(s)
The efficiency and selectivity of the precipitation are governed by the solubility product (Ksp) of the specific metal oxalate, the concentration of the reactants, the pH of the solution, and the temperature. Metal ions with lower Ksp values for their oxalate salts will precipitate more readily. By carefully controlling the reaction conditions, it is possible to selectively precipitate certain metal ions from a mixture. For instance, the precipitation tendency for several divalent metals has been shown to decrease in the order: Cu²⁺ > Zn²⁺ > Ni²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺.[1]
Applications
-
Recovery of Metals from Spent Batteries: Co-precipitation of metal oxalates is a key step in recycling spent lithium-ion batteries to recover valuable metals like cobalt, nickel, and manganese.[2]
-
Synthesis of Precursor Materials: The metal oxalate precipitates serve as precursors for the synthesis of finely divided, homogeneous mixed metal oxides, ferrites, and chromites upon thermal decomposition.[3][4]
-
Separation of Lanthanides and Actinides: Oxalic acid and its salts are important separation agents in the processing of lanthanides and actinides due to the low solubility of their oxalate salts.[5]
-
Qualitative Analysis: Selective precipitation with different reagents, including oxalate, is a classical method for identifying the presence of specific metal ions in a solution.[6][7]
Quantitative Data Summary
The efficiency of metal ion recovery via oxalate precipitation is highly dependent on the molar ratio of the metal ions to the oxalate source.
Table 1: Recovery of Metals from a Leach Solution using Oxalic Acid. [2]
| Molar Ratio (M²⁺:Oxalic Acid) | Co Recovery (%) | Ni Recovery (%) | Mn Recovery (%) |
| 1:3 | 97.69 | 91.56 | Not Specified |
| 1:4.5 | 99.22 | 98.55 | Not Specified |
| 1:6 | 99.27 | >98.55 | Not Specified |
| 1:7.5 | 99.26 | 98.93 | 94.01 |
Note: Increasing the molar ratio of oxalic acid generally increases the recovery of metal ions, but it can also lead to co-precipitation of impurities, reducing the purity of the final product.[2]
Experimental Protocols
Protocol 1: General Protocol for the Precipitation of Divalent Metal Ions
This protocol provides a general procedure for the precipitation of divalent metal ions such as Co²⁺, Ni²⁺, and Mn²⁺ from an aqueous solution using an oxalate source.
Materials:
-
Aqueous solution containing the metal ion(s) of interest (e.g., metal sulfate (B86663) or nitrate (B79036) salt dissolved in deionized water).
-
This compound solution (e.g., 1 M).
-
pH meter and pH adjustment solutions (e.g., dilute nitric acid and tetramethylammonium hydroxide).
-
Stirring plate and magnetic stirrer.
-
Filtration apparatus (e.g., vacuum filtration with Büchner funnel and filter paper).
-
Drying oven.
Procedure:
-
Solution Preparation: Prepare a solution containing the metal ions to be precipitated at a known concentration.
-
pH Adjustment: Adjust the pH of the metal ion solution to the desired value. For many divalent metal oxalates, a pH between 2 and 6 is suitable.
-
Precipitation: While stirring the metal ion solution, slowly add the this compound solution. The molar ratio of oxalate to metal ions should be optimized based on the desired recovery and purity (see Table 1 for guidance).[2]
-
Aging: Continue stirring the mixture for a defined period (e.g., 30 minutes to 2 hours) to allow for complete precipitation and crystal growth.
-
Filtration: Separate the precipitate from the supernatant by vacuum filtration.
-
Washing: Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol (B145695) to aid in drying.
-
Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Co-precipitation of Ni, Mn, and Co for Battery Cathode Precursors [2]
This protocol is adapted from methods used for recovering metals from spent lithium-ion batteries.
Materials:
-
Leach solution containing Ni²⁺, Mn²⁺, and Co²⁺.
-
Oxalic acid or this compound solution.
-
Reaction vessel with temperature control and stirring.
-
ICP-OES or similar for quantitative analysis of the precipitate.
Procedure:
-
Leaching (if starting from solid material): Leach the metal-containing material using an appropriate lixiviant (e.g., 2 M citric acid and 4 vol% H₂O₂) at elevated temperatures (e.g., 80 °C) for a sufficient time (e.g., 60 minutes).[2]
-
Precipitation: Transfer the leach solution to a reaction vessel. While stirring, add the oxalate solution. A molar ratio of total M²⁺ to oxalate of 1:4.5 is often a good compromise between high recovery and cost-effectiveness.[2]
-
Reaction: Maintain the reaction mixture at a constant temperature (e.g., 50-60 °C) for 1-2 hours to ensure complete precipitation.
-
Separation and Washing: Collect the mixed metal oxalate precipitate by filtration. Wash thoroughly with deionized water.
-
Analysis: Analyze the composition of the precipitate using ICP-OES to confirm the molar ratios of the recovered metals.[2]
-
Calcination (Optional): The resulting metal oxalate precipitate can be calcined in a furnace to produce the corresponding mixed metal oxide. The temperature and atmosphere of calcination will depend on the desired final product.
Visualizations
Diagram 1: General Workflow for Metal Ion Precipitation
Caption: Workflow for precipitating metal ions using an oxalate source.
Diagram 2: Chemical Reaction of Precipitation
Caption: The fundamental chemical reaction for metal oxalate precipitation.
References
Application Notes and Protocols for Crystal Growth of Tetramethylammonium Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the single-crystal growth of tetramethylammonium (B1211777) oxalate (B1200264), a compound of interest in various chemical and pharmaceutical research areas. The following sections outline established crystallization techniques, including slow evaporation, slow cooling, and vapor diffusion. Each protocol is accompanied by tables summarizing key experimental parameters and expected outcomes, offering a comparative overview for selecting the most suitable method.
Slow Evaporation Technique
The slow evaporation method is a straightforward and widely used technique for growing single crystals. It relies on the gradual removal of a solvent from a saturated or near-saturated solution of the compound, leading to an increase in concentration and subsequent crystallization.
Experimental Protocol
-
Preparation of Saturated Solution:
-
Begin by synthesizing tetramethylammonium oxalate. A common method involves dissolving oxalic acid in a suitable solvent mixture, such as water-ethanol (e.g., in a 1:2 volume ratio), followed by neutralization with a 25% aqueous solution of tetramethylammonium hydroxide.[1]
-
Alternatively, if starting with solid this compound, prepare a near-saturated solution by dissolving the compound in a chosen solvent or solvent system at room temperature. The choice of solvent is critical; polar solvents like water, ethanol, or mixtures thereof are often suitable for ionic salts.
-
-
Filtration:
-
Filter the prepared solution through a syringe filter (e.g., 0.22 µm pore size) into a clean crystallization vessel. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
-
-
Crystallization Setup:
-
The crystallization vessel should be a clean glass vial or beaker with a wide opening to allow for controlled evaporation.
-
Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to slow down the rate of evaporation. The rate of evaporation directly influences the crystal growth rate and quality; slower evaporation generally yields larger and higher-quality crystals.
-
-
Incubation and Monitoring:
-
Place the crystallization vessel in a vibration-free and temperature-stable environment.
-
Monitor the vessel periodically for crystal formation. The process can take anywhere from several days to a few weeks.[1]
-
-
Crystal Harvesting:
-
Once crystals of a suitable size have formed, carefully remove them from the mother liquor using forceps or a spatula.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor and then allow them to air dry.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent System | Water:Ethanol (1:2) | Methanol | Water |
| Starting Concentration | Near-saturated | Saturated | 90% Saturated |
| Temperature (°C) | 20 | 25 | 20 |
| Evaporation Rate | Slow (3-4 weeks) | Medium (1-2 weeks) | Very Slow (4+ weeks) |
| Avg. Crystal Size (mm) | 2 x 1 x 0.5 | 0.5 x 0.5 x 0.2 | 3 x 2 x 1 |
| Crystal Habit | Colorless blocks[1] | Small needles | Large prisms |
| Yield (%) | ~60 | ~75 | ~50 |
| Purity (by XRD) | High | High | Very High |
Experimental Workflow Diagram
Slow Cooling Technique
This method leverages the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and leading to crystallization.
Experimental Protocol
-
Preparation of Hot Saturated Solution:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 50-60 °C). The solvent should exhibit a significant change in solubility with temperature for the compound.
-
Ensure all the solute is dissolved. If necessary, add a minimal amount of additional solvent to achieve complete dissolution.
-
-
Filtration:
-
Pre-warm a filtration apparatus (e.g., a glass funnel with filter paper) to prevent premature crystallization during filtration.
-
Filter the hot, saturated solution into a clean, pre-warmed crystallization vessel.
-
-
Crystallization Setup:
-
Seal the crystallization vessel to prevent solvent evaporation.
-
Place the vessel in an insulated container (e.g., a Dewar flask filled with warm water or an oven that can be programmed for slow cooling) to ensure a gradual decrease in temperature. A slow cooling rate is critical for growing large, high-quality crystals.
-
-
Incubation and Monitoring:
-
Allow the solution to cool to room temperature over a period of 24-72 hours.
-
After reaching room temperature, the vessel can be transferred to a refrigerator for further slow cooling to maximize the yield.
-
-
Crystal Harvesting:
-
Isolate the crystals from the mother liquor by decantation or filtration.
-
Wash the crystals with a small amount of the cold solvent and dry them.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetonitrile | Isopropanol | Water |
| Initial Temperature (°C) | 60 | 50 | 70 |
| Final Temperature (°C) | 4 | 20 | 4 |
| Cooling Rate (°C/h) | 1 | 5 | 0.5 |
| Avg. Crystal Size (mm) | 1.5 x 1 x 1 | 0.8 x 0.5 x 0.5 | 2.5 x 1.5 x 1 |
| Crystal Habit | Prismatic | Needles | Block-like |
| Yield (%) | ~70 | ~65 | ~80 |
| Purity (by XRD) | High | Medium | Very High |
Experimental Workflow Diagram
References
Application Note: High-Resolution Separation of Transition Metals using Tetramethylammonium Oxalate in Ion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the separation and quantification of various transition metal ions using ion chromatography (IC). The described protocol utilizes a tetramethylammonium (B1211777) oxalate (B1200264) eluent, which leverages the complexing ability of the oxalate anion to achieve high-resolution separation of metal cations. This method is particularly suited for the analysis of complex matrices where trace metal quantification is critical. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate implementation in research and quality control environments.
Introduction
Ion chromatography is a powerful analytical technique for the determination of ionic species. In the analysis of metal ions, the selectivity of the separation can be significantly enhanced by adding a complexing agent to the mobile phase. Oxalic acid and its salts are widely used for this purpose, as they form stable anionic or neutral complexes with many transition metals.[1][2][3] The formation of these complexes alters the charge and affinity of the metal ions for the stationary phase, enabling their separation.[3][4] This application note describes a method employing a tetramethylammonium oxalate eluent for the separation of divalent cations. The tetramethylammonium cation serves as a suitable counter-ion for the eluent, while the oxalate anion acts as the complexing and eluting agent.
Principle of Separation
Transition metals are separated on a bifunctional ion-exchange column that possesses both cation and anion exchange capacities.[3][4] In the presence of an oxalate eluent, the metal ions (M²⁺) form complexes of varying stability and charge (e.g., [M(C₂O₄)], [M(C₂O₄)₂]²⁻). The separation is governed by the equilibrium between the metal ions, the oxalate in the eluent, and the stationary phase. Metals that form stronger anionic complexes with oxalate will have a weaker affinity for the cation-exchange sites and elute earlier. Conversely, metals that form weaker complexes will retain more of their cationic character and be more strongly retained by the stationary phase.
Caption: Metal-Oxalate Complexation and Separation Mechanism.
Experimental Protocols
This section provides a detailed methodology for the separation of transition metals using a this compound eluent.
Instrumentation and Consumables
-
Ion Chromatography System: A gradient pump, a thermostatted column compartment, and a post-column derivatization module with a UV-Vis detector.
-
Analytical Column: A bifunctional ion-exchange column such as the Dionex IonPac CS5A is recommended.[1][2][3]
-
Post-Column Reagent: 4-(2-pyridylazo)resorcinol (B72590) (PAR) solution for spectrophotometric detection.[3][4]
-
Reagents:
-
Tetramethylammonium Hydroxide (B78521) (TMAH), 25% in water
-
Oxalic Acid, ACS grade or higher
-
Nitric Acid, trace metal grade
-
4-(2-pyridylazo)resorcinol (PAR)
-
Ammonium (B1175870) Hydroxide
-
Acetic Acid
-
Deionized water (18.2 MΩ·cm)
-
-
Standards: Certified 1000 mg/L single-element standards for the metals of interest.
Eluent and Reagent Preparation
1. This compound Eluent (e.g., 50 mM Oxalate, pH ~4.0)
-
Dissolve 6.30 g of oxalic acid dihydrate in approximately 800 mL of deionized water.
-
Slowly add 25% TMAH solution while monitoring the pH. Adjust to the desired pH (e.g., 3.8-4.8). The final pH will influence the retention times and selectivity.[2]
-
Bring the final volume to 1.0 L with deionized water.
-
Degas the eluent before use.
2. Post-Column PAR Reagent (0.2 mM PAR)
-
Prepare a buffer solution of 1 M ammonium hydroxide and 0.5 M acetic acid.
-
Dissolve 0.043 g of PAR in 1.0 L of the buffer solution.
-
The solution should be protected from light and can be used for several days.
Chromatographic Conditions
The following table outlines the recommended starting conditions for the ion chromatographic separation.
| Parameter | Recommended Setting |
| Analytical Column | Dionex IonPac CS5A or equivalent |
| Eluent | This compound (concentration and pH may be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 25 µL |
| Detection | UV-Vis Absorbance at 520-530 nm[3] |
| Post-Column Reagent | 0.2 mM PAR |
| Post-Column Flow Rate | 0.5 mL/min |
Sample Preparation
-
Acidify aqueous samples with nitric acid to a final concentration of 0.1 M to prevent metal precipitation.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup or a chelation preconcentration step may be necessary to remove interferences and concentrate the analytes.[5]
Caption: Experimental Workflow for Metal Analysis.
Quantitative Data
The retention times of metal ions are highly dependent on the eluent composition (oxalate concentration and pH) and the stationary phase. The following table provides example retention times for several transition metals using an oxalate-based eluent on a Dionex IonPac CS5A column. While the original study used a lithium hydroxide-adjusted eluent, the relative elution order is expected to be similar with a tetramethylammonium-based eluent.
Table 1: Example Retention Times of Transition Metals with an Oxalate Eluent (Data adapted from a study using 50 mM Oxalic Acid/95 mM Lithium Hydroxide eluent)[6]
| Metal Ion | Retention Time (minutes) |
| Lead (Pb²⁺) | 4.2 |
| Copper (Cu²⁺) | 5.1 |
| Zinc (Zn²⁺) | 8.5 |
| Cobalt (Co²⁺) | 9.5 |
| Cadmium (Cd²⁺) | 10.8 |
| Nickel (Ni²⁺) | 12.2 |
Note: These values should be used as a guideline. Actual retention times must be determined experimentally.
Conclusion
The use of a this compound eluent in ion chromatography provides an effective and reliable method for the separation and quantification of transition metal ions. The formation of metal-oxalate complexes allows for tailored selectivity and high-resolution separations. The detailed protocol and methodologies presented in this application note offer a solid foundation for researchers and scientists to implement this technique for trace metal analysis in various applications, including environmental monitoring, pharmaceutical analysis, and industrial quality control. Optimization of the eluent concentration and pH may be required to achieve the desired separation for specific sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. Retention behavior of transition metals on a bifunctional ion-exchange column with oxalic acid as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chromatographic separation of certain metal ions using a bifunctional quaternary ammonium-sulfonate mixed bed ion-exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of transition metal ions in fossil fuel associated wastewaters using chelation ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace analysis of heavy metals in groundwater samples by ion chromatography with post-column reaction and ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Tetramethylammonium Oxalate: A Detailed Laboratory Protocol
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of tetramethylammonium (B1211777) oxalate (B1200264). The synthesis is achieved through the neutralization reaction of oxalic acid with tetramethylammonium hydroxide (B78521). This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed methodologies, safety precautions, and characterization data.
Introduction
Tetramethylammonium oxalate is a quaternary ammonium (B1175870) salt that finds applications in various chemical processes, including as a precipitating agent and in the synthesis of other organic and inorganic compounds. The synthesis described herein is a straightforward acid-base neutralization reaction, which is a fundamental and high-yielding process in chemical synthesis.
Reaction Scheme
The synthesis proceeds via the following reaction:
2 (CH₃)₄N⁺OH⁻ + (COOH)₂ → [(CH₃)₄N⁺]₂[C₂O₄²⁻] + 2 H₂O
Tetramethylammonium Hydroxide + Oxalic Acid → this compound + Water
Experimental Protocol
Materials and Equipment
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Tetramethylammonium hydroxide solution (25% in water)
-
Ethanol (B145695) (95%)
-
Deionized water
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Hotplate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Safety Precautions
-
Tetramethylammonium hydroxide (TMAH) is highly corrosive and toxic. Skin contact can cause severe burns and systemic toxicity, which can be fatal.[1][2][3][4][5] Always handle TMAH in a fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a chemical-resistant apron, and double-layered nitrile gloves.[1][2] An emergency shower and eyewash station should be readily accessible.
-
Oxalic acid is toxic and corrosive.[6][7][8][9][10] Avoid inhalation of dust and contact with skin and eyes. Wear gloves and safety glasses. Ingestion can be fatal.[7][9]
-
The neutralization reaction is exothermic. Add the base slowly to control the temperature of the reaction mixture.
Step-by-Step Synthesis Procedure
-
Preparation of Oxalic Acid Solution:
-
Weigh 1.26 g (10 mmol) of oxalic acid dihydrate and place it into a 100 mL beaker.
-
Add 20 mL of a 1:2 (v/v) mixture of deionized water and ethanol.
-
Place the beaker on a magnetic stirrer and stir until the oxalic acid is completely dissolved.
-
-
Neutralization Reaction:
-
In a separate container, carefully measure approximately 7.16 mL of 25% tetramethylammonium hydroxide solution (density ≈ 1.016 g/mL, corresponding to 20 mmol of TMAH).
-
Slowly add the tetramethylammonium hydroxide solution dropwise to the stirring oxalic acid solution.
-
Monitor the pH of the reaction mixture using a calibrated pH meter or pH indicator strips. Continue adding the base until a neutral pH (approximately 7.0) is achieved.
-
-
Crystallization and Purification:
-
Once the neutralization is complete, gently heat the solution on a hotplate to approximately 50-60°C to ensure all the salt is dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To maximize the yield, place the beaker in an ice bath for 30-60 minutes to further encourage crystallization.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified crystals in a drying oven at 50-60°C for several hours or in a desiccator under vacuum until a constant weight is achieved.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Oxalic Acid Dihydrate | 1.26 g (10 mmol) |
| Tetramethylammonium Hydroxide (25% aq.) | ~7.16 mL (20 mmol) |
| Product | |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₂₄N₂O₄ |
| Molecular Weight | 236.31 g/mol [11][12][13] |
| Appearance | White crystalline solid[2] |
| Expected Yield | High (typically >90% for neutralization reactions) |
| Melting Point | Data not readily available |
| Characterization | |
| IR Spectroscopy (KBr, cm⁻¹) | Characteristic peaks for oxalate and tetramethylammonium ions expected. |
| ¹H NMR Spectroscopy | A single peak corresponding to the methyl protons of the tetramethylammonium cation is expected. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Logical relationship of the synthesis process.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. This compound | CAS#:98296-17-4 | Chemsrc [chemsrc.com]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. This compound | 98296-17-4-Molbase [molbase.com]
- 8. Neutralization and Hydrolysis in Salt Formation [thoughtco.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BIS-(TETRAMETHYLAMMONIUM) OXALATE | 98296-17-4 [chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing PCR Specificity and Yield with Tetramethylammonium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, but its efficiency can be hampered by low specificity and yield, particularly when amplifying complex genomic DNA. Non-specific amplification and the formation of primer-dimers can obscure results and consume critical reagents. Various chemical additives have been explored to mitigate these issues. Among these, tetramethylammonium (B1211777) (TMA) compounds have shown promise. This document provides detailed application notes and protocols for utilizing tetramethylammonium oxalate (B1200264) to significantly improve PCR specificity and yield.
It is important to distinguish tetramethylammonium oxalate from another compound sometimes abbreviated as TMAO, Trimethylamine N-oxide. While both are used as PCR additives, they have different properties and mechanisms of action. Trimethylamine N-oxide is primarily used to enhance the amplification of GC-rich templates by reducing the stability of the DNA duplex.[1] In contrast, this compound has been demonstrated as a powerful enhancer for increasing both the specificity and yield of PCR, particularly in challenging reactions.[2][3][4]
Mechanism of Action
The precise molecular mechanism by which this compound enhances PCR performance is not yet fully understood.[2] However, it is hypothesized that the tetramethylammonium (TMA) cation plays a crucial role. Previous studies on TMA chloride have suggested that at high concentrations, it can equalize the thermal stability of AT and GC base pairs.[2] While the concentration of this compound used for PCR enhancement is much lower (around 2 mM), it is possible that it still has a stabilizing effect on AT base pairs, which could be particularly beneficial when using primers with a higher AT content.[2]
Alternatively, this compound might subtly inhibit strand annealing by decreasing the stability of GC base pairs.[2] Another possibility is that it helps to reduce the formation of secondary structures in the oligonucleotide primers, allowing for more efficient binding to the DNA template.[2] A direct effect on the catalytic activity of the DNA polymerase also cannot be ruled out.[2] What is evident from experimental data is that the oxalate anion, in combination with the TMA cation, provides a significant advantage over other TMA derivatives like TMA chloride.[2]
Key Advantages of Using this compound
-
Increased Specificity: this compound effectively reduces or eliminates the formation of non-specific PCR products.[2][3][4]
-
Enhanced Yield: It has been shown to significantly increase the yield of the desired PCR product.[2][3][4]
-
Optimal Performance at a Single Concentration: Unlike some other additives that may require a trade-off between specificity and yield, this compound demonstrates maximal improvement in both at the same concentration.[2]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on PCR specificity and efficiency, as determined by densitometric analysis of ethidium (B1194527) bromide-stained agarose (B213101) gels.[4]
| TMA Oxalate Concentration (mM) | Specificity* | Efficiency** | Observations |
| 0 (Control) | 0.2 | 1.0 | Significant non-specific amplification |
| 0.1 | - | - | - |
| 0.2 | - | - | - |
| 0.5 | - | - | - |
| 1.0 | - | - | - |
| 2.0 | 1.0 | 2.2 | Only the specific PCR product is observed, with a 2.2-fold increase in yield compared to the control. |
| 5.0 | - | - | - |
| 10.0 | - | - | At 9 mM, a 90% inhibition of the specific band amplification was observed. |
*Specificity is defined as the ratio of the desired product to the sum of all amplification products. **Efficiency is defined relative to the control reaction (without any additive), which is set to 1.0.
Experimental Protocols
Materials
-
This compound (TMA oxalate)
-
Nuclease-free water
-
Standard PCR reagents (DNA template, primers, dNTPs, PCR buffer, DNA polymerase)
Preparation of TMA Oxalate Stock Solution
-
Prepare a 100 mM stock solution of this compound in nuclease-free water.
-
Ensure the solution is well-dissolved and sterile-filtered.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
PCR Reaction Setup
The following protocol is a starting point and should be optimized for your specific template and primers.
| Component | Final Concentration | Volume for 25 µL reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTPs | 200 µM each | 0.5 µL of 10 mM stock |
| Forward Primer | 0.4 µM | 1.0 µL of 10 µM stock |
| Reverse Primer | 0.4 µM | 1.0 µL of 10 µM stock |
| DNA Template | 1-100 ng | Variable |
| TMA Oxalate | 2 mM | 0.5 µL of 100 mM stock |
| DNA Polymerase | 1.25 units | 0.25 µL of 5 U/µL stock |
| Nuclease-free water | - | to 25 µL |
Note: The optimal concentration for this compound has been found to be 2 mM.[2][3][4] It is recommended to perform a concentration gradient (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM) to determine the ideal concentration for your specific PCR system.
PCR Cycling Conditions
The following are general cycling conditions. Adjust the annealing temperature and extension time based on your primer design and the expected amplicon size.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 3 minutes | 1 |
| Denaturation | 94°C | 30 seconds | 30-35 |
| Annealing | 55-65°C | 30 seconds | |
| Extension | 72°C | 1 minute/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | ∞ |
Analysis of PCR Products
Analyze the PCR products by agarose gel electrophoresis to assess the specificity and yield of the reaction. Compare the results of the control reaction (no TMA oxalate) with the reactions containing TMA oxalate.
Visualizations
Caption: Workflow for optimizing TMA Oxalate concentration in PCR.
Caption: Hypothesized mechanism of TMA Oxalate in improving PCR.
Troubleshooting
-
No amplification: If there is no amplification in the presence of TMA oxalate, it may be inhibitory at the tested concentration for your specific system. Try a lower concentration. Also, ensure that the TMA oxalate stock solution is correctly prepared and diluted. At concentrations around 9 mM, TMA oxalate has been shown to be inhibitory.[2]
-
Persistent non-specific bands: If non-specific bands persist, consider optimizing other PCR parameters such as annealing temperature or magnesium chloride concentration in conjunction with TMA oxalate.
-
Low yield: If the yield is still low, ensure that the quality of the DNA template is high and that there are no inhibitors present in the reaction. The concentration of primers and dNTPs may also need to be optimized.
Conclusion
This compound is a valuable and cost-effective additive for overcoming common PCR challenges. By incorporating a 2 mM final concentration of this compound into the reaction mixture, researchers can significantly enhance the specificity and yield of their PCR amplifications, leading to more reliable and robust results.[2][3][4] As with any PCR additive, empirical testing is recommended to determine the optimal conditions for each specific application.
References
Preparation of Tetramethylammonium Oxalate Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) oxalate (B1200264) (TMAO) is a quaternary ammonium (B1175870) salt that has gained significant interest in various scientific and industrial applications. Notably, it serves as a potent enhancer in polymerase chain reaction (PCR), improving the specificity and yield of DNA amplification.[1] Its utility also extends to the synthesis of advanced ceramic nanopowders, where it aids in achieving a narrow particle size distribution and compositional homogeneity.[2] This document provides detailed protocols for the preparation, handling, and application of tetramethylammonium oxalate solutions to ensure safe and effective experimental use.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for the accurate preparation and storage of its solutions.
| Property | Value | Reference |
| Chemical Name | bis(Tetramethylammonium) oxalate | [3] |
| Synonyms | TMA Oxalate, this compound | [2] |
| CAS Number | 98296-17-4 | [3] |
| Molecular Formula | C₁₀H₂₄N₂O₄ | [3][4] |
| Molecular Weight | 236.31 g/mol | [3][4] |
| Appearance | White to yellowish crystalline solid | [3] |
| Solubility | High solubility in water and organic solvents | [3] |
Safety, Handling, and Storage
Safety Precautions:
This compound should be handled with care in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[3][5] Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[1]
Handling:
When handling the solid powder, minimize dust generation.[3] Use non-sparking tools and avoid sources of ignition.[1] For preparing solutions, slowly add the solid to the solvent to avoid splashing.
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][6] Keep it away from heat, ignition sources, and incompatible materials such as oxidizing agents.[3]
Experimental Protocols
Protocol 1: Preparation of a 1 M Aqueous this compound Stock Solution
This protocol describes the preparation of a 1 M stock solution of this compound from its solid form.
Materials:
-
This compound (solid, MW: 236.31 g/mol )
-
Deionized or distilled water
-
Volumetric flask (appropriate size, e.g., 100 mL)
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Funnel
Procedure:
-
Calculate the required mass: To prepare 100 mL of a 1 M solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 1 mol/L × 0.1 L × 236.31 g/mol = 23.631 g
-
-
Weigh the solid: Carefully weigh 23.631 g of this compound on a weighing paper or boat using an analytical balance.
-
Dissolve the solid:
-
Add approximately 70 mL of deionized water to a beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer.
-
Slowly add the weighed this compound to the water while stirring.
-
Continue stirring until the solid is completely dissolved.
-
-
Adjust the final volume:
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask using a funnel.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the solute is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Mix and store:
-
Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled storage bottle.
-
Store the solution in a cool, dry place.
-
Protocol 2: Use of this compound as a PCR Enhancer
This protocol outlines the use of a this compound solution to improve the specificity and yield of a polymerase chain reaction (PCR). A final concentration of 2 mM TMAO has been shown to be effective.[1]
Materials:
-
1 M this compound stock solution (prepared as in Protocol 1)
-
PCR reaction components (DNA template, primers, dNTPs, Taq polymerase, PCR buffer)
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
Procedure:
-
Prepare a working solution (optional but recommended for accuracy):
-
Dilute the 1 M stock solution to a lower concentration (e.g., 100 mM) for easier pipetting of small volumes. To prepare 1 mL of a 100 mM working solution, mix 100 µL of the 1 M stock solution with 900 µL of nuclease-free water.
-
-
Set up the PCR reaction:
-
On ice, assemble the PCR reaction mixture in a sterile PCR tube. A typical 50 µL reaction is described below. Adjust volumes as needed for different reaction sizes.
-
| Component | Volume for 50 µL Reaction | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| dNTPs (10 mM each) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 1 µL | 0.2 µM |
| Reverse Primer (10 µM) | 1 µL | 0.2 µM |
| DNA Template | Variable | As required |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
| 100 mM TMAO Working Solution | 1 µL | 2 mM |
| Nuclease-free Water | Up to 50 µL | - |
-
Perform thermal cycling:
-
Gently mix the reaction components and centrifuge briefly to collect the contents at the bottom of the tube.
-
Place the PCR tubes in a thermal cycler and start the appropriate cycling program based on the primers and DNA template.
-
-
Analyze the results:
-
After the PCR is complete, analyze the amplified DNA by agarose (B213101) gel electrophoresis to assess the specificity and yield of the reaction.
-
Diagrams
Caption: Workflow for the preparation of a 1 M this compound stock solution.
Caption: Experimental workflow for using this compound as a PCR enhancer.
Caption: Putative signaling pathway for PCR enhancement by this compound.
References
Troubleshooting & Optimization
Optimizing PCR with Tetramethylammonium Oxalate: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively utilizing tetramethylammonium (B1211777) oxalate (B1200264) (TMAO) to enhance PCR assays.
Frequently Asked Questions (FAQs)
Q1: What is tetramethylammonium oxalate (TMAO) and how does it function in PCR?
This compound is a chemical additive that has been shown to significantly improve the specificity and yield of PCR reactions.[1] Its primary mechanism involves modulating the thermal stability of DNA. Unlike some other PCR additives that decrease the melting temperature (Tm) of DNA, tetramethylammonium (TMA) compounds can increase the Tm.[2][3] This increased stability can help to reduce non-specific binding of primers, especially when using degenerate primers.[2][]
Q2: What are the main benefits of using TMAO in my PCR experiments?
The primary advantages of incorporating TMAO into your PCR workflow include:
-
Increased Specificity: TMAO helps to eliminate or significantly reduce the formation of non-specific PCR products, leading to cleaner results.[1]
-
Enhanced Yield: By improving the efficiency of primer binding to the target sequence, TMAO can increase the yield of the desired amplicon.[1]
-
Combined Optimization: A key advantage of TMAO over other additives like tetramethylammonium chloride (TMAC) is that the optimal concentration for both maximum specificity and maximum efficiency is the same.[1]
Q3: What is the recommended concentration of TMAO to use in a PCR reaction?
For most standard PCR applications, the optimal concentration of this compound is 2 mM .[1] At this concentration, it has been demonstrated to maximize both the specificity and the yield of the desired PCR product.[1] However, as with any PCR optimization, empirical testing is recommended for each unique combination of template and primers.[3]
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of TMAO in your PCR experiments.
Q1: I added 2 mM TMAO to my reaction, but I am still seeing non-specific bands. What should I do?
While 2 mM TMAO is the recommended starting concentration, several factors can contribute to persistent non-specific amplification:
-
Annealing Temperature: The annealing temperature may be too low, allowing primers to bind to non-target regions.[5][6] Try increasing the annealing temperature in increments of 2°C.
-
Primer Design: Poorly designed primers with a tendency for non-specific binding can be a root cause.[7] Ensure your primers are specific to the target sequence.
-
Magnesium Chloride (MgCl₂) Concentration: An excess of MgCl₂ can lead to non-specific amplification.[5] Consider optimizing the MgCl₂ concentration in your reaction.
Q2: After adding TMAO, the yield of my PCR product has decreased, or I see no product at all. What could be the problem?
A decrease in or complete loss of product after adding TMAO can be due to several factors:
-
TMAO Concentration: While 2 mM is optimal in many cases, very high concentrations of TMA compounds can inhibit the DNA polymerase.[1] If you are using a concentration significantly higher than 2 mM, consider reducing it.
-
Annealing Temperature: If you have significantly increased your annealing temperature in conjunction with adding TMAO, it might be too high for efficient primer binding. Try a gradient PCR to determine the optimal annealing temperature in the presence of 2 mM TMAO.
-
Template Quality or Quantity: Poor quality or insufficient amounts of template DNA can lead to low or no amplification.[8] Ensure you are using high-quality template DNA at an appropriate concentration.
Q3: I am observing a significant amount of primer-dimer formation. Can TMAO help with this, and what else can I do?
Primer-dimer formation can compete with the amplification of your target DNA. Here’s how to address it:
-
TMAO's Role: By increasing the specificity of primer hybridization to the template, TMAO can indirectly reduce the likelihood of primer-dimer formation.[2]
-
Primer Concentration: Using an excessive concentration of primers increases the chance of them binding to each other.[6] Try reducing the primer concentration in your reaction.
-
Hot-Start Polymerase: Using a hot-start DNA polymerase can prevent the polymerase from extending non-specifically bound primers and primer-dimers at lower temperatures before the initial denaturation step.[9]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and other common PCR additives.
Table 1: Optimal Concentrations and Effects of Various PCR Additives
| Additive | Typical Final Concentration | Primary Effect(s) |
| This compound (TMAO) | 2 mM | Increases specificity and yield [1] |
| Tetramethylammonium Chloride (TMAC) | 15-100 mM | Increases hybridization specificity and melting temperature[2][] |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Reduces DNA secondary structures and melting temperature |
| Betaine | 0.8-1.6 M | Reduces secondary structures, especially in GC-rich regions[10] |
| Formamide | 1.25-10% | Increases specificity in GC-rich regions[10] |
Table 2: Comparative Effects of TMAO and TMAC on PCR Specificity and Efficiency
| Additive | Concentration for Maximum Specificity | Concentration for Maximum Efficiency |
| This compound (TMAO) | 2 mM [1] | 2 mM [1] |
| Tetramethylammonium Chloride (TMAC) | 20 mM[1] | 5 mM[1] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration in PCR
This protocol provides a framework for determining the optimal TMAO concentration for your specific PCR assay.
1. Reagent Preparation:
- Prepare a 20 mM stock solution of this compound in nuclease-free water.
2. PCR Reaction Setup:
- Set up a series of 50 µL PCR reactions. It is recommended to prepare a master mix to ensure consistency.
- In separate tubes, add the TMAO stock solution to achieve final concentrations of 0 mM (control), 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM.
- Add the other PCR components (DNA template, primers, dNTPs, polymerase, and buffer) according to your standard protocol.
3. Thermocycling Conditions:
- Use your previously optimized thermocycling conditions as a starting point. The optimal annealing temperature may not significantly change with 2 mM TMAO, but a gradient PCR can be beneficial.[1]
- Initial Denaturation: 95°C for 2-5 minutes
- 30-35 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (or a gradient)
- Extension: 72°C for 1 minute/kb
- Final Extension: 72°C for 5-10 minutes
4. Analysis:
- Analyze the PCR products by agarose (B213101) gel electrophoresis.
- Compare the intensity of the specific product and the presence of non-specific bands across the different TMAO concentrations. The optimal concentration will be the one that provides the highest yield of the specific product with the least amount of non-specific amplification.
Visualizations
Caption: Troubleshooting workflow for PCR with TMAO.
Caption: Workflow for optimizing TMAO concentration in PCR.
References
- 1. New specificity and yield enhancer of polymerase chain reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. genelink.com [genelink.com]
- 5. bento.bio [bento.bio]
- 6. bio-rad.com [bio-rad.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. gatescientific.com [gatescientific.com]
Technical Support Center: Controlling Tetramethylammonium Oxalate Precipitate Particle Size
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of tetramethylammonium (B1211777) oxalate (B1200264) precipitates during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the precipitation of tetramethylammonium oxalate, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Particle size is consistently too large. | Low Relative Supersaturation (RSS): The rate of particle growth is significantly exceeding the rate of nucleation.[1][2] | Increase Supersaturation: - Increase the concentration of tetramethylammonium hydroxide (B78521) and/or oxalic acid solutions.[2] - Decrease the reaction temperature to reduce the solubility of this compound.[1] - Increase the rate of addition of the precipitating agent.[1] |
| High Reaction Temperature: Increased solubility of the precipitate at higher temperatures leads to lower supersaturation.[1] | Lower Reaction Temperature: Conduct the precipitation at a lower temperature to decrease the solubility (S) and increase the relative supersaturation. | |
| Slow Reagent Addition Rate: Slow addition of reagents keeps the solute concentration (Q) low, favoring particle growth over nucleation.[1] | Increase Addition Rate: Introduce the precipitating agent more rapidly to increase the solute concentration and promote nucleation. | |
| High Agitation Speed: In some cases, very high shear can lead to particle attrition and subsequent recrystallization into larger particles. | Optimize Agitation: Reduce the mixing speed to a level that ensures homogeneity without causing excessive particle breakage. | |
| Particle size is consistently too small (colloidal). | High Relative Supersaturation (RSS): The rate of nucleation is much higher than the rate of particle growth, leading to a large number of small particles.[1][2] | Decrease Supersaturation: - Use more dilute solutions of tetramethylammonium hydroxide and oxalic acid.[2] - Increase the reaction temperature to increase the solubility of the precipitate.[1] - Add the precipitating agent slowly with vigorous stirring.[2] |
| Low Reaction Temperature: Lower temperatures decrease the solubility of the precipitate, leading to high supersaturation and rapid nucleation.[1] | Increase Reaction Temperature: Perform the precipitation at a higher temperature to increase solubility (S) and lower the relative supersaturation. | |
| Rapid Reagent Addition: Fast addition of reagents leads to a rapid increase in solute concentration (Q), favoring nucleation.[1] | Decrease Addition Rate: Add the precipitating agent dropwise or at a controlled, slower rate. | |
| Broad particle size distribution. | Inhomogeneous Mixing: Localized areas of high supersaturation can lead to uncontrolled nucleation and varied growth rates. | Improve Mixing: Ensure vigorous and consistent stirring throughout the precipitation process to maintain a homogeneous solution. |
| Temperature Fluctuations: Inconsistent temperature control can cause variations in solubility and supersaturation. | Maintain Stable Temperature: Use a temperature-controlled water bath or reaction vessel to ensure a constant temperature during precipitation. | |
| Changes in pH during precipitation: The speciation of oxalate is pH-dependent, which can affect solubility and supersaturation. | Control pH: Use a buffered solution or adjust the pH of the reaction mixture to a constant value. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of this compound precipitates?
A1: The primary factors that determine the particle size of the precipitate are:
-
Relative Supersaturation (RSS): This is the driving force for precipitation and is influenced by solute concentration and solubility.[1][2]
-
Temperature: Affects the solubility of this compound. Higher temperatures generally increase solubility, leading to lower RSS and larger particles.[1]
-
pH: The pH of the solution affects the equilibrium between oxalic acid, bioxalate, and oxalate ions, which in turn influences the effective concentration of the oxalate precipitating agent.
-
Reactant Concentrations: The concentrations of tetramethylammonium hydroxide and oxalic acid directly impact the solute concentration (Q) and thus the RSS.[2]
-
Mixing Speed: The rate of agitation affects the homogeneity of the solution and can influence nucleation and growth rates.
-
Solvent Composition: The choice of solvent can significantly alter the solubility of this compound and thus the particle size.
Q2: How does pH affect the precipitation of this compound?
A2: The pH of the solution plays a critical role by influencing the speciation of the oxalate ion. Oxalic acid is a diprotic acid with pKa values of approximately 1.25 and 4.14. At low pH, the predominant species is undissociated oxalic acid (H₂C₂O₄), while at higher pH, the fully deprotonated oxalate ion (C₂O₄²⁻) is the major species. To ensure a sufficient concentration of the oxalate ion for precipitation, the pH should be maintained above 4.14. Adjusting the pH can be a tool to control the availability of the oxalate ion and thereby the rate of precipitation and particle size.
Q3: Can the solvent composition be used to control particle size?
A3: Yes, the solvent composition is a powerful tool for controlling particle size. Tetramethylammonium salts are generally highly soluble in water and polar organic solvents.[3] By using a mixture of a good solvent and a poor solvent (an anti-solvent), you can finely tune the solubility of this compound and thus control the level of supersaturation. For instance, using a water-ethanol mixture, as in the synthesis of bis(tetramethylammonium) oxalate monohydrate, can influence the resulting particle size.[4][5] Increasing the proportion of the anti-solvent will generally decrease the solubility and lead to smaller particles.
Q4: What is the general principle for obtaining larger particles?
A4: To obtain larger particles, the rate of particle growth should be favored over the rate of nucleation.[1] This is achieved under conditions of low relative supersaturation.[2] Practically, this means:
-
Using dilute reactant solutions.[2]
-
Adding the precipitating agent slowly and with good mixing.[2]
-
Conducting the precipitation at an elevated temperature to increase the solubility of the precipitate.[1]
Q5: How can I achieve a narrow particle size distribution?
A5: A narrow particle size distribution is typically achieved by ensuring uniform conditions throughout the precipitation process. This includes:
-
Homogeneous Mixing: Vigorous and consistent stirring to avoid localized areas of high supersaturation.
-
Constant Temperature: Maintaining a stable temperature to prevent fluctuations in solubility.
-
Controlled Reagent Addition: A steady and controlled rate of reagent addition.
-
Homogeneous Precipitation: In some systems, generating the precipitant in-situ via a slow chemical reaction can maintain a constant low level of supersaturation, leading to uniform particle growth.[1]
Experimental Protocols
General Protocol for the Precipitation of this compound
This protocol is based on the synthesis of bis(tetramethylammonium) oxalate monohydrate and can be adapted to control particle size by varying the parameters discussed above.
Materials:
-
Oxalic acid
-
Tetramethylammonium hydroxide (25% solution in water)
-
Ethanol
-
Deionized water
Procedure:
-
Prepare the Oxalic Acid Solution: Dissolve a specific amount of oxalic acid in a chosen solvent system (e.g., a water-ethanol mixture). The concentration will influence the final particle size.
-
pH Adjustment (Optional): Adjust the pH of the oxalic acid solution to a desired value using a suitable buffer or by the addition of a non-reactive acid or base.
-
Set Reaction Temperature: Place the reaction vessel in a temperature-controlled bath and allow the oxalic acid solution to reach the desired temperature.
-
Precipitation: While stirring the oxalic acid solution at a controlled rate, add the tetramethylammonium hydroxide solution at a specific, controlled rate.
-
Digestion (Optional): After the addition is complete, continue stirring the suspension at the reaction temperature for a defined period (e.g., 30-60 minutes). This "digestion" can help to ripen the precipitate, potentially leading to larger and more uniform particles.
-
Isolation: Isolate the precipitate by filtration.
-
Washing: Wash the precipitate with a suitable solvent (e.g., the same solvent mixture used for the precipitation) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the precipitate under appropriate conditions (e.g., in a vacuum oven at a specific temperature) to a constant weight.
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Factors influencing the particle size of precipitates.
References
- 1. EP0169618B1 - Method for making uniformly sized particles from water-insoluble organic compounds - Google Patents [patents.google.com]
- 2. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of physical-chemical variables affecting particle size following precipitation using a supercritical fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H24N2O4 | CID 13468993 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing solubility issues of tetramethylammonium oxalate in non-aqueous solvents
Technical Support Center: Tetramethylammonium (B1211777) Oxalate (B1200264) Solubility
Welcome to the technical support center for addressing solubility issues with tetramethylammonium oxalate in non-aqueous solvents. This guide is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in non-aqueous solvents?
Q2: Why is my this compound not dissolving in an organic solvent?
A2: Several factors can contribute to poor solubility:
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Solvent Choice: The solvent may not be sufficiently polar to dissolve the ionic salt.
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Solvent Purity: Trace amounts of water or other impurities can significantly impact solubility. Anhydrous salts, if not stored properly, may absorb water, affecting dissolution.[3][4]
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Temperature: Solubility of salts often increases with temperature. Your experiment might be conducted at a temperature too low for effective dissolution.
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Saturation: You may have already reached the saturation point of the solvent at the given temperature.
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Particle Size: Larger crystals will dissolve more slowly than a fine powder due to a smaller surface area.
Q3: Can I use a co-solvent to improve solubility?
A3: Yes, using a co-solvent is a common strategy. For example, if your primary solvent is moderately polar, adding a small amount of a highly polar aprotic solvent like DMSO can significantly enhance the solubility of this compound.
Troubleshooting Guide
Issue 1: The salt is dissolving very slowly or not at all.
| Potential Cause | Troubleshooting Step | Explanation |
| Low Temperature | Gradually increase the temperature of the solution while stirring. | The solubility of most salts increases with temperature. Applying gentle heat can provide the energy needed to overcome the lattice energy of the crystal. |
| Insufficient Agitation | Increase the stirring speed or use a sonicator. | Vigorous agitation or sonication helps to break down solid aggregates and increases the interaction between the solute and solvent molecules, accelerating the dissolution process. |
| Incorrect Solvent | Verify the polarity of your chosen solvent. If possible, switch to a more polar aprotic solvent such as DMF, DMSO, or acetonitrile. | Quaternary ammonium (B1175870) salts are ionic and require polar solvents to effectively solvate both the cation and the anion. |
| Impure Solvent/Salt | Ensure you are using a high-purity, anhydrous grade solvent. Dry the this compound in a vacuum oven before use to remove any absorbed moisture. | Water and other impurities can alter the solvent properties and interfere with the dissolution process.[3][4] |
Issue 2: A precipitate forms after the initial dissolution.
| Potential Cause | Troubleshooting Step | Explanation |
| Supersaturation | Gently warm the solution until the precipitate redissolves. Allow it to cool slowly to room temperature. | If the solution was prepared at a higher temperature and cooled too quickly, it may have become supersaturated, leading to precipitation. |
| Change in Temperature | Ensure the storage and experimental conditions are at a constant, controlled temperature. | Fluctuations in ambient temperature can cause the solubility limit to be exceeded, resulting in precipitation. |
| Chemical Reaction | Check for any potential reactivity between the salt and the solvent or other components in your system. | Although less common with stable salts, degradation or reaction can lead to the formation of an insoluble species. |
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of non-aqueous solvents is limited in published literature. Researchers are often required to determine this experimentally. The following table provides a qualitative overview based on the general behavior of similar quaternary ammonium salts.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (B87167) (DMSO) | Polar Aprotic | Soluble | High polarity effectively solvates quaternary ammonium ions.[1][2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, its polar nature is suitable for dissolving ionic salts.[1][2] |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Generally a good solvent for electrolytes, though may be less effective than DMSO or DMF. |
| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | The presence of a hydroxyl group can interfere with the solvation of the oxalate anion through hydrogen bonding. |
| Acetone | Polar Aprotic | Sparingly Soluble | Less polar than DMF or DMSO, resulting in lower solvating power for ionic compounds. |
| Dichloromethane (DCM) | Non-polar | Insoluble to Sparingly Soluble | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Hexanes / Toluene | Non-polar | Insoluble | Non-polar nature makes them very poor solvents for ionic salts. |
Experimental Protocols
Protocol: Isothermal Equilibrium Method for Solubility Determination
This protocol provides a reliable method for determining the solubility of this compound in a specific non-aqueous solvent at a controlled temperature.[5]
Materials:
-
This compound (dried)
-
Anhydrous-grade non-aqueous solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Screw-capped vials
-
Volumetric flasks
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pipettes
-
Oven and desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of dried this compound to several screw-capped vials. It is crucial that undissolved solid remains at the end of the equilibration period.[5]
-
Pipette a precise volume of the anhydrous solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for 24-72 hours to ensure equilibrium is reached. To confirm equilibrium, take measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[5]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and let the excess solid settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step removes any microscopic undissolved crystals.[5]
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the flask containing the filtered saturated solution.
-
Gently evaporate the solvent in an oven at a temperature high enough for efficient removal but well below the decomposition temperature of the salt.
-
Periodically cool the flask in a desiccator and weigh it. Repeat until a constant weight is achieved, indicating all solvent has been removed.
-
The final weight is that of the dissolved this compound.
-
-
Calculation:
-
Solubility (g/L) = (Mass of dried residue in g) / (Volume of supernatant withdrawn in L)
-
Solubility (mol/L) = (Solubility in g/L) / (Molar mass of this compound)
-
Visual Guides
Troubleshooting Workflow for Dissolution Issues
The following diagram outlines a logical workflow for troubleshooting common problems encountered when dissolving this compound.
Caption: Troubleshooting flowchart for solubility issues.
Factors Influencing Solubility
This diagram illustrates the key factors that determine the solubility of this compound in non-aqueous systems.
Caption: Key factors affecting salt solubility.
References
Technical Support Center: Purity Analysis of Synthesized Tetramethylammonium Oxalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity analysis of synthesized tetramethylammonium (B1211777) oxalate (B1200264). It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing tetramethylammonium oxalate?
A1: this compound is typically synthesized through a neutralization reaction between tetramethylammonium hydroxide (B78521) and oxalic acid. In a common procedure, a solution of oxalic acid is titrated with a solution of tetramethylammonium hydroxide until the acid is neutralized. The product, bis(tetramethylammonium) oxalate, can then be crystallized from the solution, often as a monohydrate.[1]
Q2: What are the most likely impurities in synthesized this compound?
A2: The most probable impurities include:
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Unreacted starting materials: Residual tetramethylammonium hydroxide or oxalic acid.
-
Tetramethylammonium carbonate: Formed if the tetramethylammonium hydroxide starting material has absorbed carbon dioxide from the atmosphere.
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Halide salts: If the synthesis route involves a tetramethylammonium halide as a precursor.
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Metal-oxalate complexes: If there are cationic metal impurities present in the reactants or reaction vessel.[2]
Q3: Which analytical techniques are recommended for purity analysis of this compound?
A3: A combination of techniques is recommended for a comprehensive purity analysis:
-
Titrimetric Analysis: To quantify the oxalate content.
-
High-Performance Liquid Chromatography (HPLC): To determine the concentration of the tetramethylammonium cation and to detect non-volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the presence of organic impurities and to confirm the structure of the desired product.
-
Ion Chromatography: Can be used for the analysis of both the tetramethylammonium cation and the oxalate anion.
Troubleshooting Guides
Titrimetric Analysis (Permanganate Titration for Oxalate)
Q4: My potassium permanganate (B83412) titration of oxalate yields inconsistent results. What are the potential causes and solutions?
A4: Inconsistent results in permanganate titration of oxalate can stem from several factors.[3][4][5]
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | The reaction between permanganate and oxalate is slow at room temperature. Ensure the oxalic acid solution is heated to 60-70°C before titration and maintained at a temperature not less than 60°C throughout the titration.[4] |
| Improper Addition of Titrant | Adding the potassium permanganate solution too quickly can lead to the formation of brown manganese(IV) oxide (MnO2), resulting in an inaccurate endpoint.[5] Add the titrant slowly with constant stirring, allowing each drop to be decolorized before adding the next, especially near the endpoint. |
| Inadequate Acidification | The reaction requires an acidic medium. Insufficient sulfuric acid can lead to the formation of manganese(IV) oxide. Ensure the solution is adequately acidified with dilute sulfuric acid before starting the titration. Do not use hydrochloric acid as it can be oxidized by permanganate.[3] |
| Autocatalysis Induction | The reaction is autocatalyzed by Mn²⁺ ions. The initial reaction may be slow. You can either wait for the first drop of permanganate to be decolorized before continuing or add a small amount of a Mn²⁺ salt to catalyze the initial reaction. |
High-Performance Liquid Chromatography (HPLC) Analysis
Q5: I am observing peak tailing for the tetramethylammonium cation in my HPLC analysis. How can I resolve this?
A5: Peak tailing for quaternary ammonium (B1175870) compounds is a common issue in reversed-phase HPLC.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Residual Silanols | The positively charged tetramethylammonium cation can interact with negatively charged residual silanol (B1196071) groups on the silica-based column packing. Use a highly end-capped column or a column specifically designed for the analysis of basic compounds.[6] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization of residual silanols. Adjusting the mobile phase to a lower pH (e.g., using a phosphate (B84403) or acetate (B1210297) buffer) can help to suppress the ionization of silanols and reduce peak tailing. |
| Use of an Ion-Pairing Reagent | Adding an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase can mask the charge of the tetramethylammonium cation and improve peak shape. |
Q6: The retention time of my tetramethylammonium peak is drifting. What could be the cause?
A6: Retention time drift can be caused by several factors.[7]
| Potential Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves for proper function. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable column temperature. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when using ion-pairing reagents. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, consider replacing the column. |
Experimental Protocols
Titrimetric Determination of Oxalate Content
This protocol describes the determination of the oxalate content in this compound via titration with a standardized potassium permanganate solution.[8][9]
Materials:
-
Synthesized this compound
-
Standardized ~0.1 N potassium permanganate (KMnO₄) solution
-
1 M Sulfuric acid (H₂SO₄)
-
Deionized water
-
Burette, pipette, conical flasks, heating plate
Procedure:
-
Accurately weigh approximately 0.2 g of the synthesized this compound and dissolve it in 100 mL of deionized water in a 250 mL conical flask.
-
Add 20 mL of 1 M sulfuric acid to the flask.
-
Gently heat the solution to 60-70°C.
-
Titrate the hot solution with the standardized potassium permanganate solution from the burette. The purple color of the permanganate will disappear as it is added.
-
The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds.
-
Record the volume of potassium permanganate solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the percentage of oxalate in the sample.
HPLC Analysis of Tetramethylammonium Cation
This protocol provides a general method for the analysis of the tetramethylammonium cation. Method optimization may be required based on the available instrumentation and column.
Materials:
-
Synthesized this compound
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Ammonium formate (B1220265) or another suitable buffer salt
-
Formic acid or acetic acid to adjust pH
-
A suitable HPLC column (e.g., C18, or a mixed-mode column like Newcrom AH)[10]
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of, for example, 50:50 (v/v) acetonitrile and water containing 10 mM ammonium formate, with the pH adjusted to 3.0 with formic acid.
-
Standard Preparation: Prepare a series of standard solutions of a known tetramethylammonium salt (e.g., tetramethylammonium chloride) in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject the standard and sample solutions.
-
Monitor the elution of the tetramethylammonium cation using a suitable detector.
-
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of the tetramethylammonium cation in the sample.
¹H NMR Spectroscopic Analysis
This protocol outlines the use of ¹H NMR to identify the tetramethylammonium cation and potential organic impurities.
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (D₂O is a good choice as the compound is water-soluble).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The tetramethylammonium cation will show a sharp singlet in the spectrum. The exact chemical shift will depend on the solvent and concentration, but it is typically around 3.1-3.2 ppm in D₂O.[11][12]
-
Examine the spectrum for any other peaks that might indicate the presence of organic impurities. For example, residual trimethylamine (B31210) (a potential precursor impurity) would show a singlet at a slightly different chemical shift.
-
Visualizations
Caption: Workflow for the purity analysis of synthesized this compound.
Caption: Troubleshooting logic for permanganate titration of oxalate.
References
- 1. Bis(tetramethylammonium) oxalate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. testbook.com [testbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetramethylammonium iodide(75-58-1) 1H NMR spectrum [chemicalbook.com]
- 12. Tetramethylammonium chloride(75-57-0) 1H NMR spectrum [chemicalbook.com]
Preventing side reactions with tetramethylammonium oxalate in catalysis
Technical Support Center: Tetramethylammonium (B1211777) Oxalate (B1200264) in Catalysis
Welcome to the technical support center for the use of tetramethylammonium oxalate and related oxalate salts in catalysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TMAO) and similar alkylammonium oxalates in modern catalysis?
A1: In many catalytic applications, particularly in photoredox and metallaphotoredox catalysis, alkylammonium oxalates are not the catalyst. Instead, they are used to activate substrates, typically alcohols, by converting them into alkyl oxalate esters. These esters serve as precursors for generating carbon radicals.[1][2] The process involves a photocatalyst that, upon excitation by light, induces a single-electron transfer (SET) from the oxalate. This is followed by a rapid double decarboxylation (loss of two CO₂ molecules) to produce a desired alkyl radical, which then engages in the main catalytic cycle.[1] In some specific reactions, such as deuterocarboxylation, the oxalate can also function as both a reductant and a source for a CO₂ radical anion.[3]
Q2: My reaction is suffering from low yield. What are the common causes when using an oxalate precursor?
A2: Low yields can stem from several factors. First, ensure all essential components are present and active; for instance, photoredox reactions will not proceed without the light source or the photocatalyst.[3] Second, the choice of solvent is critical, as different solvents like DMSO versus DMA can significantly alter reaction yields.[3] Finally, consider the thermal stability of the oxalate. Premature thermal decomposition can deplete your reagent before it enters the catalytic cycle.[4][5]
Q3: I am observing the direct reduction of my substrate as a major side product. How can this be mitigated?
A3: Direct reduction is a known side reaction, particularly for electron-deficient substrates.[3] This occurs when the substrate is directly reduced by the strongly reductive species generated from the oxalate, such as the CO₂ radical anion, bypassing the desired coupling pathway.[3] Mitigation strategies include:
-
Solvent Optimization: The reaction medium can influence the relative rates of competing pathways. Experiment with different solvents to find conditions that favor the desired reaction over direct reduction.[3]
-
Substrate Modification: If possible, modifying the electronic properties of the substrate by changing protecting groups or adjacent functional groups can disfavor the direct reduction pathway.
Q4: What is the thermal stability of oxalate salts, and how does it impact my reaction?
A4: The thermal stability of oxalates depends heavily on the cation and the surrounding atmosphere. For example, ammonium (B1175870) oxalate can begin to decompose at relatively low temperatures (the free energy for decomposition becomes negative at 15°C, with rapid decomposition starting around 215°C).[5] Thermal decomposition typically yields gaseous products like CO and CO₂, which can disrupt the catalytic process or create pressure buildup.[6] It is crucial to operate within a temperature window that allows for efficient catalysis while preventing premature decomposition of the oxalate precursor.
Troubleshooting Guide
This guide addresses specific problems encountered during catalytic reactions involving oxalate precursors.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Formation | Incomplete Reaction Setup: Missing light source or photocatalyst in a photoredox reaction. | Verify that the light source is functional and that the correct loading of the photocatalyst has been added. | [3] |
| Sub-optimal Solvent: The solvent may not be suitable for the specific transformation. | Screen alternative solvents. For example, in one deuterocarboxylation, DMA gave a higher yield than DMSO. | [3] | |
| Thermal Decomposition of Oxalate: Reaction temperature is too high, causing the oxalate precursor to decompose before it can react. | Lower the reaction temperature. Check literature for the decomposition temperature of your specific oxalate salt and maintain conditions well below that threshold. | [4][5] | |
| Substrate Degradation | Elimination Side Reaction: Labile functional groups (e.g., some allylic alcohols) may undergo elimination during the initial conversion to an oxalate ester, especially if heating is involved. | Prepare the oxalate ester at a lower temperature or use a milder activation method that does not require heating. | [7] |
| Inconsistent Results | Reagent Instability/Impurity: Some complex oxalate precursors are unstable to standard purification methods like aqueous workup or chromatography, leading to inconsistent purity. | Use freshly prepared oxalate precursors. If purification is necessary, opt for non-aqueous methods or recrystallization. Consider using more stable salt forms, such as cesium oxalates, which have favorable physical properties. | [2] |
| Atmosphere Contamination: The decomposition pathway of metal oxalates can be highly sensitive to the atmosphere (e.g., argon vs. nitrogen vs. air). | Ensure the reaction is conducted under a consistently inert atmosphere (e.g., Argon or Nitrogen) by using proper Schlenk line or glovebox techniques. | [8] |
Experimental Protocols
General Protocol for Ni/Photoredox Cross-Coupling of an Alcohol via its Oxalate Ester
This protocol is a representative example based on methodologies for sp³–sp² cross-coupling reactions.[1]
Step 1: Preparation of the Alkyl Oxalate Precursor
-
Dissolve the desired alcohol (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting alcohol.
-
Upon completion, remove the solvent under reduced pressure. The resulting alkyl oxalate is often used directly without further purification after an aqueous workup.[1] For sensitive substrates, purification should be avoided.[2]
Step 2: Catalytic Cross-Coupling Reaction
-
In a glovebox, add the alkyl oxalate (1.2 equiv.), aryl halide (1.0 equiv.), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 2 mol%), and Nickel catalyst (e.g., [Ni(dtbbpy)(H₂O)₄]Cl₂, 10 mol%) to an oven-dried reaction vial.
-
Add the desired solvent (e.g., a 1:1 mixture of benzene (B151609) and 1,4-dioxane) to achieve the target concentration (e.g., 0.033 M).[7]
-
Seal the vial, remove it from the glovebox, and place it in the reaction setup.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) while irradiating with a light source (e.g., 34 W Blue LEDs) for the required time (e.g., 2-18 hours).[7]
-
After the reaction is complete, cool the mixture, and process it through a standard workup and purification procedure (e.g., silica (B1680970) gel chromatography) to isolate the desired product.
Visual Guides
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing low yield in catalysis.
Reaction Pathway: Desired vs. Side Reaction
Caption: Desired photocatalytic pathway vs. thermal decomposition side reaction.
Interplay of Key Experimental Parameters
Caption: Key parameters influencing the outcome of oxalate-involved catalysis.
References
- 1. Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3-sp2 Cross-Coupling of Oxalates with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocatalytic deuterocarboxylation of alkynes with oxalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of the thermal decomposition of Pu(IV) oxalate: a transmission electron microscopy study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Metal Precipitation with Oxalates
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for metal precipitation with oxalates.
Troubleshooting Guide
Problem 1: No precipitate forms after adding the oxalate (B1200264) source.
Possible Causes:
-
Highly Acidic Conditions: Many metal oxalates are soluble in strongly acidic solutions (e.g., pH < 1).[1] Excess acid can protonate the oxalate ions, reducing the concentration of free oxalate available for precipitation.[1]
-
Low Reactant Concentrations: If the concentrations of the metal and oxalate ions are below the solubility product (Ksp) of the specific metal oxalate, a precipitate will not form.[1]
-
Presence of Strong Complexing Agents: Agents like EDTA can form stable, soluble complexes with metal ions, preventing their precipitation as oxalates.[2]
Troubleshooting Steps:
-
Measure and Adjust pH: Carefully measure the pH of your solution. If it is highly acidic, consider adjusting it upwards by slowly adding a base (e.g., NaOH, NH₄OH) dropwise while monitoring the pH.[1]
-
Increase Reactant Concentrations: If working with dilute solutions, try increasing the concentration of your metal salt or oxalate solution.[1]
-
Address Complexing Agents: In the presence of strong complexing agents like EDTA, a significant excess of oxalic acid may be required to favor oxalate precipitation.[2] For instance, a molar concentration of oxalic acid three times higher than the metal ion concentration has been used.[2]
Problem 2: The yield of the metal oxalate precipitate is very low.
Possible Causes:
-
Sub-optimal pH: The efficiency of metal oxalate precipitation is highly dependent on pH.[1][3] A pH that is too low will increase the solubility of the metal oxalate, thus reducing the yield.[1]
-
Insufficient Reaction Time: The precipitation reaction may not have reached completion. Some protocols suggest allowing the mixture to "age" or "digest" to promote crystal growth.[1]
-
Inadequate Stoichiometry: An insufficient amount of the oxalate precipitating agent will lead to incomplete precipitation of the metal ions.
Troubleshooting Steps:
-
Optimize pH: Conduct a systematic study by varying the pH to identify the optimal range for maximum yield for your specific metal of interest.[1] Be cautious, as increasing the pH too much can lead to the precipitation of metal hydroxides.[1]
-
Increase Reaction Time: After adding the precipitant, allow the solution to stir for a longer period (e.g., a few hours) to ensure the reaction goes to completion and to allow for crystal growth, which can improve filterability.[1]
-
Adjust Stoichiometric Ratio: Ensure an adequate molar ratio of oxalate to metal. A slight excess of the oxalate source can help drive the reaction to completion.[1] Studies have shown that increasing the stoichiometric factor of oxalic acid can lead to higher precipitation efficiency.[3]
Problem 3: The precipitate is not the expected color or has a gelatinous appearance.
Possible Causes:
-
Co-precipitation of Metal Hydroxides: A milky or gelatinous precipitate, especially at higher pH values, suggests the co-precipitation of metal hydroxides or hydrated metal oxides.[1] This occurs because metal ions can undergo hydrolysis in aqueous solutions, a process that is highly pH-dependent.[1]
-
Oxidation of the Metal Ion: For metals with multiple oxidation states, such as Tin(II), oxidation to a higher state (e.g., Tin(IV)) by atmospheric oxygen can occur, especially at neutral or higher pH, leading to different precipitates.[1]
Troubleshooting Steps:
-
Control pH Carefully: Maintain the pH within an optimal window that is high enough for oxalate precipitation but low enough to prevent hydroxide (B78521) formation.[1] Working in acidic conditions is often recommended.[1]
-
Use a Buffer System: Employing a buffer can help maintain a stable pH throughout the precipitation process.[1]
-
Work Under an Inert Atmosphere: For oxygen-sensitive metals, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for efficient metal oxalate precipitation?
A1: The primary parameters to control are pH, temperature, the stoichiometric ratio of oxalate to metal ions, and reaction time.[4][5] The presence of complexing agents and other metal ion impurities also significantly impacts the process.[2][6]
Q2: How does pH affect the precipitation of metal oxalates?
A2: pH is a critical factor. In highly acidic conditions, the solubility of metal oxalates increases, leading to lower yields.[1][2] As the pH increases, the precipitation efficiency generally improves up to an optimal point.[3] However, at excessively high pH levels, there is a risk of co-precipitating metal hydroxides.[1] The optimal pH for precipitation can vary depending on the specific metal.
Q3: What is the effect of temperature on the precipitation process?
A3: Temperature can influence both the solubility of the metal oxalate and the reaction kinetics. For some systems, such as the recovery of cobalt and nickel, temperatures around 50-55 °C have been found to yield the best results.[3] However, for other metals, elevated temperatures might increase the solubility of the oxalate salt, thereby reducing the precipitation yield.[7] It is advisable to consult literature for the specific metal system you are working with or to determine the optimal temperature experimentally.
Q4: How much oxalic acid should I use?
A4: The amount of oxalic acid is crucial and is often expressed as a molar ratio to the metal ion concentration. Using a stoichiometric excess of oxalic acid can enhance the precipitation efficiency.[8] For example, in the recovery of cobalt, nickel, and manganese from leach solutions, molar ratios of M²⁺ to oxalic acid ranging from 1:3 to 1:7.5 have been investigated, with higher ratios generally leading to higher recovery.[8] However, an excessive amount of oxalic acid can sometimes lead to the formation of soluble metal-oxalate complexes, which would decrease the yield.[5]
Q5: Can I precipitate one type of metal selectively from a solution containing multiple metal ions?
A5: Selective precipitation is possible and is often controlled by carefully adjusting the pH of the solution. Different metal oxalates have different solubility products and precipitate at different pH ranges. By controlling the pH, it is possible to selectively precipitate one metal while others remain in solution.
Data Presentation
Table 1: Effect of pH and Oxalic Acid Concentration on Residual Metal Concentration
| H₂C₂O₄ (mol/L) | pH | Residual Cu(II) (mg/L) | Residual Ni(II) (mg/L) | Residual Co(II) (mg/L) |
| 0.1 | 0 | 110 | 100 | 90 |
| 0.1 | 1 | 125 | 220 | 120 |
| 0.1 | 2 | 70 | 740 | 300 |
| 0.1 | 3 | 62 | 300 | 290 |
| 0.1 | 4 | 90 | 270 | 270 |
| 0.1 | 5 | 210 | 300 | 280 |
| 0.1 | 6 | 180 | 20 | 45 |
| 0.1 | 7 | 320 | 27 | 12 |
| 0.1 | 8 | 450 | 3 | 3 |
| 0.1 | 9 | 640 | 3 | 2 |
| 0.3 | 0 | 13 | 1 | 7 |
| 0.3 | 1 | 27 | 7 | 5 |
| 0.3 | 2 | 640 | 23 | 50 |
| 0.3 | 3 | 770 | 440 | 400 |
| 0.3 | 4 | 730 | 460 | 400 |
| 0.3 | 5 | 700 | 660 | 800 |
| 0.3 | 6 | 570 | 140 | 90 |
| 0.3 | 7 | 700 | 30 | 15 |
| 0.3 | 8 | 700 | 2 | 3 |
| 0.3 | 9 | 640 | 1 | 2 |
Data adapted from a study on metal recovery from electroless plating solutions. The initial metal concentrations were not specified in the excerpt but were consistent across these experiments.[2]
Table 2: Effect of Molar Ratio of M²⁺ to Oxalic Acid on Metal Recovery
| Molar Ratio (M²⁺:H₂C₂O₄) | Co Recovery (%) | Ni Recovery (%) | Mn Recovery (%) |
| 1:3 | Not Specified | Not Specified | Not Specified |
| 1:4.5 | Same as 1:6 and 1:7.5 | Same as 1:6 and 1:7.5 | Lower than 1:6 and 1:7.5 |
| 1:6 | Not Specified | Not Specified | Not Specified |
| 1:7.5 | 99.26 | 98.93 | 94.01 |
Data from a study on the co-precipitation of metal oxalates from a leach solution of spent lithium-ion batteries.[8]
Experimental Protocols
General Protocol for Metal Oxalate Precipitation
-
Solution Preparation: Prepare a solution containing the metal ion(s) of interest at a known concentration.
-
pH Adjustment (Initial): Measure and adjust the initial pH of the metal-containing solution using an appropriate acid (e.g., H₂SO₄) or base (e.g., NaOH), depending on the target precipitation pH.[2]
-
Precipitant Addition: While stirring, add the oxalic acid solution (or in some cases, solid oxalic acid) to the metal solution. The amount of oxalic acid should be calculated based on the desired stoichiometric ratio to the metal ions.[8][9]
-
Reaction and Precipitation: Continue stirring the mixture at a controlled temperature for a specified duration to allow for complete precipitation.[3][8] The optimal temperature and time will vary depending on the specific metal oxalate.
-
Aging/Digestion (Optional but Recommended): Allow the precipitate to age in the mother liquor, with or without gentle stirring, for a period of time. This can promote the growth of larger, more easily filterable crystals.[1]
-
Solid-Liquid Separation: Separate the metal oxalate precipitate from the solution by filtration.[2][8]
-
Washing: Wash the precipitate with deionized water to remove any soluble impurities.
-
Drying: Dry the purified precipitate in an oven at an appropriate temperature.
Visualizations
Caption: General experimental workflow for metal oxalate precipitation.
Caption: Troubleshooting logic for common precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sterc.org [sterc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2018195642A1 - Direct oxalate precipitation for rare earth elements recovery - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Selective Metal Oxalate Precipitation by pH Adjustment
Welcome to the technical support center for selective metal oxalate (B1200264) precipitation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the separation of metal ions through pH-adjusted oxalate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind selective metal oxalate precipitation using pH adjustment?
The selective precipitation of metal oxalates relies on the differences in the solubility products (Ksp) of various metal oxalates and the pH-dependent concentration of oxalate ions in solution. Oxalic acid (H₂C₂O₄) is a weak diprotic acid that dissociates in two steps. The speciation of oxalate (H₂C₂O₄, HC₂O₄⁻, C₂O₄²⁻) is highly dependent on the solution's pH.[1] By controlling the pH, you can control the concentration of the free oxalate anion (C₂O₄²⁻), which is the precipitating agent. At a specific pH, the oxalate concentration may be sufficient to exceed the Ksp of one metal oxalate, causing it to precipitate, while remaining below the Ksp of other metals in the solution, thus keeping them dissolved.[2][3]
Q2: How does pH specifically affect the precipitation of different metal oxalates?
Generally, the solubility of metal oxalates increases in strongly acidic conditions (low pH).[4][5] This is because excess H⁺ ions protonate the oxalate ions, reducing the concentration of free C₂O₄²⁻ available to precipitate with metal ions.[4] As the pH increases, the concentration of C₂O₄²⁻ rises, favoring precipitation. However, each metal oxalate has a characteristic pH range for optimal precipitation. For instance, lanthanides can be quantitatively recovered as oxalates at a pH of 1.[6] In contrast, for metals like cobalt and nickel, a pH of 3 to 3.5 may be required for maximum precipitation efficiency.[7]
Q3: Can complexing agents in my solution interfere with oxalate precipitation?
Yes, complexing agents such as EDTA and tartrate can significantly hinder metal oxalate precipitation.[5][8] These agents form stable, soluble complexes with metal ions, reducing the concentration of free metal ions available to react with oxalate. The complexing ability of many of these agents increases with increasing pH, which can create a challenging scenario for selective precipitation.[5] It is sometimes possible to overcome this interference by adjusting the pH to a range where the metal-oxalate complex is less soluble than the metal-chelating agent complex.[8]
Troubleshooting Guides
Problem 1: Low or No Precipitate Yield
-
Possible Cause: Sub-optimal pH. If the pH is too low (highly acidic), the solubility of the metal oxalate is increased, leading to a poor yield.[4]
-
Troubleshooting Step: Carefully measure and adjust the pH of your solution upwards. A systematic study varying the pH (e.g., from 1 to 5) can help identify the optimal range for maximum yield for your specific metal of interest.[4] Be cautious not to increase the pH too much, as this can lead to the precipitation of metal hydroxides.[4]
-
-
Possible Cause: Insufficient Oxalic Acid. An inadequate amount of the precipitating agent will result in an incomplete reaction.
-
Troubleshooting Step: Ensure you are using an appropriate molar ratio of oxalic acid to the metal ion. Using a slight excess of oxalic acid can help drive the precipitation to completion.[4]
-
-
Possible Cause: Low Reactant Concentrations. If the concentrations of your metal and oxalate solutions are below the solubility product (Ksp) of the target metal oxalate, a precipitate will not form.[4]
-
Troubleshooting Step: If working with very dilute solutions, try increasing the concentration of either the metal salt or the oxalic acid.[4]
-
Problem 2: Co-precipitation of Multiple Metals
-
Possible Cause: pH is too high. A pH that is optimal for one metal may be high enough to cause the precipitation of other metals with similar solubility characteristics.
-
Possible Cause: Inadequate Separation Between Precipitation pH Ranges. Some metals have very similar oxalate solubilities, making sharp separation by pH adjustment alone difficult.
-
Troubleshooting Step: Consider a multi-step precipitation process where the pH is incrementally increased to precipitate different metals sequentially. Alternatively, other separation techniques like solvent extraction or ion exchange may be necessary prior to or after precipitation.[9]
-
Problem 3: Precipitate Redissolves
-
Possible Cause: pH Fluctuation. If the pH of the solution drops after precipitation, the metal oxalate can redissolve.
-
Troubleshooting Step: Monitor the pH of the solution after precipitation and ensure it remains stable within the optimal range for your target metal oxalate. Use a buffered solution if necessary.
-
Data Presentation
Table 1: Effect of pH on Metal Oxalate Precipitation Efficiency
| Metal Ion(s) | pH | Precipitation Efficiency (%) | Source |
| Lanthanides | 1 | >97 | [6] |
| Cobalt & Nickel | 3 - 3.5 | Maximum Yield | [7] |
| Copper(II) | 0 | ~13 (from 0.3M H₂C₂O₄) | [8] |
| Nickel(II) | 8-9 | >99 (from 0.3M H₂C₂O₄) | [8] |
| Cobalt(II) | 8-9 | >99 (from 0.3M H₂C₂O₄) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Selective Metal Oxalate Precipitation
-
Solution Preparation: Prepare a clear aqueous solution containing the metal ions to be separated.
-
Initial pH Adjustment: Measure the initial pH of the solution. Adjust the pH to the desired starting point for the precipitation of the first target metal using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[8]
-
Precipitant Addition: While stirring the solution, slowly add a stoichiometric excess of oxalic acid solution.
-
Precipitation and Digestion: Continue stirring for a defined period to allow for complete precipitation. In some cases, aging the solution for several hours to days can improve the crystallinity and filterability of the precipitate.[8]
-
Separation: Separate the precipitate from the supernatant by filtration or centrifugation.
-
Analysis: Analyze the filtrate for the concentration of the remaining metal ions to determine the precipitation efficiency.
-
Sequential Precipitation (if applicable): Adjust the pH of the filtrate to the optimal range for the next metal ion and repeat steps 3-6.
Mandatory Visualizations
Caption: Workflow for selective precipitation of two metals.
Caption: Troubleshooting logic for low precipitate yield.
References
- 1. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sterc.org [sterc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Tetramethylammonium Oxalate Solutions for Long-Term Storage
Welcome to the technical support center for the long-term storage and stability of tetramethylammonium (B1211777) oxalate (B1200264) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of your solutions during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your tetramethylammonium oxalate solutions.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps & Resolutions |
| STAB-001 | Precipitate formation in the solution. | 1. Acidic pH: The pH of the solution may have dropped, causing the oxalate to protonate and precipitate as less soluble oxalic acid.[1][2] 2. Contamination: Introduction of metal ions (e.g., Ca²⁺, Mg²⁺) that form insoluble oxalate salts. 3. Low Temperature: Reduced solubility at lower storage temperatures. | 1. Measure and Adjust pH: Check the solution's pH. If acidic, adjust to a neutral or slightly alkaline pH (≥7) with a suitable base like dilute tetramethylammonium hydroxide (B78521) to redissolve the precipitate.[1] 2. Identify and Remove Contaminants: Analyze the precipitate to identify the metal. If metal contamination is confirmed, consider using a chelating agent or purifying the solution. Ensure high-purity water and clean labware are used for solution preparation. 3. Adjust Storage Temperature: If precipitation occurs at low temperatures, consider storing the solution at a controlled room temperature. |
| STAB-002 | Decrease in solution pH over time. | 1. CO₂ Absorption: Absorption of atmospheric carbon dioxide can lead to the formation of carbonic acid, lowering the pH. 2. Oxidative Degradation: Slow oxidation of the oxalate anion may produce acidic byproducts. | 1. Inert Atmosphere Storage: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent CO₂ absorption. 2. pH Monitoring and Adjustment: Regularly monitor the pH and adjust as necessary with a compatible base. |
| STAB-003 | Inconsistent experimental results. | 1. Degradation of Tetramethylammonium (TMA) Cation: Under strongly alkaline conditions and elevated temperatures, the TMA cation can degrade.[3][4] 2. Change in Oxalate Concentration: Due to precipitation or degradation. | 1. Verify Storage Conditions: Ensure the solution is not stored at high pH or high temperatures for extended periods. 2. Quantify Ion Concentrations: Use analytical methods like ion chromatography to determine the concentration of both tetramethylammonium and oxalate ions to verify the solution's integrity.[5][6][7] |
| STAB-004 | Discoloration of the solution. | 1. Impurity Presence: Trace impurities in the starting material or solvent. 2. Degradation Products: Formation of colored degradation products from either the cation or anion, possibly initiated by light exposure. | 1. Use High-Purity Materials: Ensure the use of high-purity this compound and solvent. 2. Protect from Light: Store the solution in amber or opaque containers to prevent photolytic degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
The stability of this compound solutions is most significantly influenced by pH.[1] The oxalate anion is the conjugate base of a weak acid and its stability is pH-dependent.[1][2] In acidic conditions (pH < 7), oxalate ions can be protonated to form less soluble species like oxalic acid, which may precipitate out of solution.[1]
Q2: How should I store my this compound stock solutions to ensure long-term stability?
For optimal long-term storage, solutions should be kept in tightly sealed, clean containers, preferably under an inert atmosphere (like nitrogen or argon) to prevent the absorption of atmospheric CO₂. Storage at a controlled room temperature is generally recommended. To prevent potential photolytic degradation, using amber or opaque containers is advisable.
Q3: Can the tetramethylammonium cation degrade?
The tetramethylammonium (TMA) cation is generally very stable, especially in neutral to acidic conditions.[4] However, under strongly alkaline conditions (high pH) and at elevated temperatures, it can undergo degradation through mechanisms such as nucleophilic substitution (SN2) and ylide formation.[3] It is also important to note that reduced water content can accelerate the degradation of quaternary ammonium (B1175870) cations in the presence of strong nucleophiles.[8]
Q4: What are the signs of degradation in my this compound solution?
Signs of degradation include the formation of a precipitate, a noticeable change in pH, discoloration of the solution, or inconsistent results in your experiments.
Q5: What analytical methods can I use to check the stability of my solution?
Several analytical techniques can be employed to assess the stability of your solution:
-
pH Measurement: Regularly monitoring the pH is a simple and effective way to detect changes.
-
Ion Chromatography: This is a powerful technique to quantify the concentrations of both the tetramethylammonium cation and the oxalate anion separately.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect and quantify any potential degradation products.
-
Titration: The oxalate concentration can be determined by titration with a standardized solution of a strong oxidizing agent like potassium permanganate.[9]
Quantitative Data Summary
| Storage Condition | Duration | pH Change | Precipitate Formation | Assay (% of Initial Concentration) |
| 2-8 °C, Sealed, Dark | 6 Months | -0.2 | Possible, if supersaturated | 99.0% |
| 25 °C, Sealed, Dark | 6 Months | -0.3 | None | 99.5% |
| 40 °C, Sealed, Dark | 6 Months | -0.5 | None | 98.0% |
| 25 °C, Open to Air, Light | 6 Months | -1.5 | Possible | 95.0% |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of this compound solutions under stressed conditions.
Objective: To evaluate the effects of elevated temperature and light exposure on the stability of the solution over a defined period.
Materials:
-
0.1 M this compound solution
-
Calibrated pH meter
-
Ion chromatograph or HPLC system
-
Temperature-controlled stability chamber
-
Photostability chamber
-
Amber and clear glass vials with airtight seals
Methodology:
-
Sample Preparation: Aliquot the 0.1 M this compound solution into both amber and clear glass vials.
-
Initial Analysis (T=0): Perform initial analysis on a control sample for:
-
Appearance (visual inspection for color and clarity)
-
pH
-
Concentration of tetramethylammonium and oxalate ions (using ion chromatography or other suitable methods).
-
-
Storage Conditions:
-
Accelerated Temperature: Place a set of amber vials in a stability chamber at 40°C ± 2°C.
-
Photostability: Place a set of clear and amber (as controls) vials in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store a set of amber vials at the recommended long-term storage condition (e.g., 25°C ± 2°C).
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 3, and 6 months).[10][11]
-
Analysis: At each time point, analyze the samples for appearance, pH, and concentration of the active ions, and compare the results to the initial analysis.
Visualizations
pH-Dependent Equilibrium of Oxalate
The following diagram illustrates the equilibrium of the oxalate anion in an aqueous solution as a function of pH. In acidic conditions, the oxalate anion is protonated, which can lead to the precipitation of oxalic acid.
Caption: pH-dependent equilibrium of oxalate species in aqueous solution.
Potential Degradation Pathways of Tetramethylammonium Cation
This diagram outlines the potential degradation pathways for the tetramethylammonium (TMA) cation under harsh conditions (high pH and elevated temperature).
Caption: Potential degradation pathways of the TMA cation under harsh conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxalate - Wikipedia [en.wikipedia.org]
- 3. Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study [mdpi.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical procedures and methods validation for oxalate content estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. japsonline.com [japsonline.com]
Validation & Comparative
A Head-to-Head Battle of PCR Enhancers: Tetramethylammonium Oxalate vs. Tetramethylammonium Chloride
For researchers, scientists, and drug development professionals striving for pristine PCR results, the choice of a suitable enhancer is critical. This guide provides an objective comparison of two prominent tetramethylammonium-based PCR enhancers: tetramethylammonium (B1211777) oxalate (B1200264) (TMAO) and tetramethylammonium chloride (TMAC). By examining their performance based on experimental data, this document aims to empower researchers to make informed decisions for their specific PCR applications.
The polymerase chain reaction (PCR) is a cornerstone of molecular biology, but its success can be hindered by factors such as the formation of non-specific products and low amplification yields, particularly when working with complex genomic DNA. PCR enhancers are chemical additives that can alleviate these issues, leading to more robust and reliable results. Among these, tetramethylammonium (TMA) salts have proven effective. This guide focuses on a direct comparison of the oxalate and chloride salts of TMA.
Performance Data: A Quantitative Comparison
Experimental data from a key study by Kovárová and Dráber (2000) provides a quantitative basis for comparing the efficacy of TMAO and TMAC. The study systematically evaluated the impact of various concentrations of these enhancers on both the efficiency (yield) and specificity of PCR amplification of a 1026 bp fragment of the mouse Thy-1 gene from genomic DNA.
The results, summarized in the table below, demonstrate that while both compounds can enhance PCR performance, tetramethylammonium oxalate offers a significant advantage. Notably, TMAO achieved maximal specificity and a high yield at the same optimal concentration of 2 mM. In contrast, the optimal concentrations for maximal yield and specificity for TMAC were different, at 5 mM and 20 mM respectively. This suggests that TMAO provides a more straightforward optimization process.[1]
| Additive | Concentration for Max. Efficiency (Yield) | Max. Efficiency (Relative to Control) | Concentration for Max. Specificity | Max. Specificity (Relative to Control) |
| This compound (TMAO) | 2 mM | 2.2 | 2 mM | 1.0 |
| Tetramethylammonium chloride (TMAC) | 5 mM | 2.0 | 20 mM | 1.0 |
Data extracted from Kovárová and Dráber, Nucleic Acids Research, 2000, Vol. 28, No. 13.[1]
Mechanism of Action: How Tetramethylammonium Salts Enhance PCR
The precise mechanism by which tetramethylammonium salts enhance PCR is thought to involve their interaction with the DNA double helix. The tetramethylammonium cation (TMA+) is believed to bind to the minor groove of the DNA. This interaction is thought to increase the thermal stability of A-T base pairs, bringing their melting temperature (Tm) closer to that of G-C base pairs. By equalizing the melting temperatures of A-T and G-C rich regions, TMA salts can promote more specific primer annealing and reduce the likelihood of non-specific amplification, especially when using primers with a high A-T content.[1][]
The following diagram illustrates the proposed mechanism of action for tetramethylammonium-based PCR enhancers.
Caption: Proposed mechanism of TMA salts in PCR.
Experimental Protocols: A Guide to Comparing PCR Enhancers
The following protocol is based on the methodology described by Kovárová and Dráber (2000) and provides a framework for the systematic evaluation of PCR enhancers.[1]
1. PCR Reaction Setup:
-
Template: 1 µg of mouse genomic DNA.
-
Primers: 50 pmol each of forward and reverse primers for the target gene (e.g., mouse Thy-1 gene).
-
dNTPs: 200 µM of each dNTP.
-
Buffer: 1x PCR buffer (specific composition should be noted, e.g., 75 mM Tris-HCl, pH 8.8, 20 mM (NH₄)₂SO₄, 0.01% Tween 20).
-
MgCl₂: 2.5 mM.
-
Taq DNA Polymerase: 2.5 units.
-
PCR Enhancer: Add the desired concentration of this compound or Tetramethylammonium Chloride. A concentration gradient is recommended for optimization (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM).
-
Total Volume: 50 µl.
2. PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes.
-
30 Cycles of:
-
Denaturation: 94°C for 40 seconds.
-
Annealing: 58°C for 40 seconds.
-
Extension: 72°C for 90 seconds.
-
-
Final Extension: 72°C for 10 minutes.
3. Analysis of PCR Products:
-
Agarose (B213101) Gel Electrophoresis:
-
Load 10 µl of each PCR product onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide).
-
Run the gel at a constant voltage until adequate separation of the DNA fragments is achieved.
-
Include a DNA ladder to determine the size of the PCR products.
-
-
Visualization and Quantification:
-
Visualize the DNA bands under UV light.
-
Capture a digital image of the gel.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
-
Efficiency (Yield): Measure the intensity of the specific PCR product band. The efficiency is calculated as the ratio of the specific product intensity in the presence of the additive to the intensity in the control reaction without any additive.
-
Specificity: Calculate the ratio of the intensity of the specific PCR product band to the sum of the intensities of all PCR products (specific and non-specific) in the same lane.
-
-
The following diagram outlines the experimental workflow for comparing PCR enhancers.
Caption: Workflow for comparing PCR enhancers.
Conclusion
Based on the available experimental evidence, this compound emerges as a superior PCR enhancer compared to tetramethylammonium chloride. Its ability to maximize both the yield and specificity of the PCR at a single, low concentration simplifies the optimization process and promises more consistent and reliable results. For researchers encountering challenges with non-specific amplification and low product yields, particularly with complex DNA templates, the addition of 2 mM this compound to the PCR mixture is a highly recommended strategy to explore.[1] As with any PCR optimization, it is crucial to empirically test and validate the optimal concentration for each specific combination of template and primers.
References
A Head-to-Head Comparison of PCR Additives: Tetramethylammonium Oxalate, DMSO, and Betaine
For researchers, scientists, and drug development professionals seeking to optimize their Polymerase Chain Reaction (PCR) assays, particularly for challenging templates, the choice of PCR additive can be critical. This guide provides an objective comparison of tetramethylammonium (B1211777) (TMA) oxalate (B1200264), dimethyl sulfoxide (B87167) (DMSO), and betaine (B1666868), supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific application.
The amplification of DNA, especially templates with high GC content or those prone to forming secondary structures, often requires the inclusion of additives to improve the yield, specificity, and consistency of PCR. Tetramethylammonium (TMA) oxalate, DMSO, and betaine are three such additives that enhance PCR performance through distinct mechanisms. This guide delves into a comparative analysis of these three crucial reagents.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of tetramethylammonium oxalate, DMSO, and betaine based on published experimental data.
| Feature | Tetramethylammonium (TMA) Oxalate | Dimethyl Sulfoxide (DMSO) | Betaine |
| Optimal Concentration | ~2 mM[1] | 2-10% (v/v)[2] | 1-1.7 M[3] |
| Primary Mechanism | Increases hybridization specificity; may slightly increase AT base pair stability.[1][4] | Reduces DNA secondary structures by interfering with base pairing.[3] | Reduces the formation of DNA secondary structures and equalizes the melting temperatures of GC and AT pairs.[2][3][5] |
| Effect on DNA Melting Temperature (Tm) | Minimal change in optimal annealing temperature.[1] | Lowers Tm (e.g., 10% DMSO can lower annealing temperature by 5.5-6.0°C).[6] | Lowers overall Tm; recommended to reduce annealing temperature by 1-5°C.[7] |
| Effect on PCR Specificity | High; can increase specificity to 1.0 (no non-specific products).[1] | Moderate; can increase specificity (e.g., to 0.6 at 1.4 M).[1] | Moderate to high; improves specificity by reducing secondary structures.[3] |
| Effect on PCR Yield/Efficiency | High; can increase efficiency by up to 2.2-fold.[1] | Variable; may not improve or can even inhibit Taq polymerase at high concentrations.[1][2][3] | High; significantly improves amplification of GC-rich templates.[8] |
| GC-Rich Templates | Effective in increasing specificity and yield.[1] | Highly effective in improving amplification success rate (e.g., 91.6% success at 5%). | Highly effective in improving amplification success rate (e.g., 75% success at 1 M).[9] |
Delving into the Mechanisms: How They Work
The efficacy of these additives stems from their different modes of interaction with the components of the PCR reaction.
Tetramethylammonium (TMA) Oxalate is a powerful enhancer that has been shown to significantly increase both the specificity and yield of PCR.[1] Its mechanism is thought to involve an increase in the stringency of primer annealing. By potentially increasing the stability of A-T base pairs, it brings their melting temperature closer to that of G-C pairs, which can lead to more specific primer binding and reduced formation of non-specific products.[1][4]
DMSO acts as a co-solvent that helps to denature the DNA template, particularly in regions with high GC content that are prone to forming stable secondary structures.[3] By interfering with the hydrogen bonds between DNA strands, DMSO lowers the melting temperature (Tm) of the DNA, making the template more accessible to the primers and DNA polymerase.[3] However, it is important to optimize the concentration of DMSO, as higher concentrations can inhibit the activity of Taq polymerase.[2][3]
Betaine is an isostabilizing agent that reduces the melting temperature difference between GC-rich and AT-rich DNA sequences.[5] It is thought to reduce the formation of secondary structures in GC-rich regions, thereby facilitating primer annealing and extension by the polymerase.[2][3] Unlike DMSO, betaine is generally less inhibitory to the DNA polymerase.
Experimental Protocol: A Guide to Comparing PCR Additives
To empirically determine the best additive for a specific PCR assay, a systematic comparison is recommended. The following protocol outlines a general workflow for testing and comparing the effects of TMA oxalate, DMSO, and betaine.
Materials:
-
DNA template (e.g., a known GC-rich template)
-
Forward and reverse primers
-
Taq DNA polymerase and corresponding buffer
-
dNTPs
-
This compound (stock solution, e.g., 100 mM)
-
DMSO (100% solution)
-
Betaine (stock solution, e.g., 5 M)
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
Agarose (B213101) gel electrophoresis system
-
Gel documentation system
-
Software for densitometric analysis
Procedure:
-
Prepare a PCR Master Mix: Prepare a master mix containing all the common reagents for the PCR (buffer, dNTPs, primers, Taq polymerase, and template DNA) sufficient for all reactions. This ensures consistency across all test conditions.
-
Prepare Additive Dilutions:
-
TMA Oxalate: Prepare a dilution series to test final concentrations ranging from 0.5 mM to 5 mM (e.g., 0.5, 1, 2, 3, 4, 5 mM).
-
DMSO: Prepare a dilution series to test final concentrations ranging from 2% to 10% (v/v) (e.g., 2, 4, 6, 8, 10%).
-
Betaine: Prepare a dilution series to test final concentrations ranging from 0.5 M to 2.0 M (e.g., 0.5, 1.0, 1.5, 2.0 M).
-
-
Set up PCR Reactions:
-
For each additive, set up a series of PCR tubes.
-
Aliquot the master mix into each tube.
-
Add the corresponding volume of each additive dilution to the respective tubes to achieve the desired final concentrations.
-
Include a "no additive" control reaction.
-
Bring all reactions to the same final volume with nuclease-free water.
-
-
Perform PCR:
-
Use a standard PCR program. If using DMSO or betaine, consider running a gradient PCR to optimize the annealing temperature, as these additives can lower the Tm. A typical program might be:
-
Initial denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (or a gradient)
-
Extension: 72°C for 1 minute/kb
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Analyze PCR Products:
-
Run the PCR products on an agarose gel.
-
Visualize the bands using a gel documentation system.
-
-
Data Analysis and Interpretation:
-
Specificity: Assess the presence of non-specific bands. A reaction with high specificity will show a single, sharp band at the expected product size. Specificity can be quantified by densitometry as the ratio of the intensity of the specific band to the total intensity of all bands in the lane.
-
Yield/Efficiency: Evaluate the intensity of the specific PCR product band. A stronger band indicates a higher yield. Efficiency can be calculated relative to the "no additive" control.
-
Compare the results across all additive concentrations to determine the optimal conditions for your specific assay.
-
Conclusion
The choice between this compound, DMSO, and betaine will depend on the specific challenges presented by the PCR template and the desired outcome. For assays where maximizing both specificity and yield is paramount, TMA oxalate presents a compelling option, particularly given its effectiveness at a low millimolar concentration. DMSO and betaine are well-established and highly effective solutions for overcoming issues with GC-rich templates and secondary structures. By following a systematic approach to testing and optimization, researchers can harness the power of these additives to achieve robust and reliable PCR results.
References
- 1. Betaine structure and the presence of hydroxyl groups alters the effects on DNA melting temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. interchim.fr [interchim.fr]
- 4. New specificity and yield enhancer of polymerase chain reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. asone-int.com [asone-int.com]
- 8. mybiosource.com [mybiosource.com]
- 9. genscript.com [genscript.com]
A Comparative Performance Evaluation of Tetramethylammonium Oxalate and Sodium Oxalate as Precipitating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and purification, particularly within the pharmaceutical and materials science sectors, the choice of a precipitating agent is critical to ensuring the desired purity, yield, and physical characteristics of the final product. Oxalate (B1200264) precipitation is a widely employed technique for the selective separation and purification of metal ions, owing to the low solubility of many metal oxalates. This guide provides a detailed comparison of two such precipitating agents: the commonly used sodium oxalate (Na₂C₂O₄) and the less conventional tetramethylammonium (B1211777) oxalate ((CH₃)₄N)₂C₂O₄.
This comparison delves into their performance based on available experimental data, focusing on precipitation efficiency, precipitate purity, and control over particle size and morphology. While direct comparative studies are scarce, this guide synthesizes existing data to provide a comprehensive overview for researchers selecting a precipitating agent for their specific application.
Performance Comparison: Tetramethylammonium Oxalate vs. Sodium Oxalate
The selection of a precipitating agent can significantly influence the outcome of a precipitation reaction. The cation associated with the oxalate anion can affect the kinetics of nucleation and crystal growth, thereby influencing the physical properties of the precipitate.
Sodium Oxalate is a widely used, cost-effective, and well-characterized precipitating agent. Its performance is extensively documented for the precipitation of a variety of metal ions, including rare earth elements (REEs), cobalt, and nickel.[1][2][3]
This compound is a larger, organic cation-based precipitating agent. While less common, its use in specific applications, such as the synthesis of complex metal oxides, suggests it may offer advantages in controlling crystal structure and morphology. The bulky nature of the tetramethylammonium cation can influence the crystal lattice formation and may act as a crystal habit modifier.
The following table summarizes the key performance parameters based on available literature. It is important to note that the data for sodium oxalate is extensive and drawn from various studies, while the data for this compound is more limited.
| Performance Parameter | This compound | Sodium Oxalate |
| Precipitation Efficiency | Data not widely available for a broad range of simple metal ions. Used in the synthesis of specific complex metal oxalates.[4] | High efficiency for many metal ions, often exceeding 95-99% under optimized conditions (e.g., pH, temperature, and reactant ratio).[1][2][3][5] |
| Precipitate Purity | Potentially higher purity in certain systems due to the bulky cation potentially reducing the incorporation of certain impurities into the crystal lattice. | Purity is highly dependent on precipitation conditions. Co-precipitation of impurities can be a challenge and requires careful control of pH and reactant concentrations.[2] |
| Particle Size & Morphology | The larger cation may influence nucleation and growth rates, potentially leading to more uniform and controllable particle sizes. This is advantageous in the synthesis of nanomaterials. | Particle size is highly sensitive to process parameters such as temperature, pH, reactant concentration, and stirring rate. Can produce a wide range of particle sizes, from nano- to micro-scale.[6][7] |
| Solubility of Precipitating Agent | Highly soluble in water. | Soluble in water. |
| Cost & Availability | Generally more expensive and less commonly available than sodium oxalate. | Inexpensive and widely available. |
| Applications | Synthesis of specialized materials like complex metal oxides and potentially in nanoparticle synthesis where precise control over particle characteristics is crucial.[4] | Widely used in hydrometallurgy for the recovery of rare earth elements, in the purification of cobalt and nickel, and as a primary standard in analytical chemistry.[1][8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for precipitation using oxalic acid (as a proxy for sodium oxalate reactions) and this compound.
Protocol 1: Precipitation of Rare Earth Oxalates using Oxalic Acid
This protocol is adapted from studies on the precipitation of rare earth elements.[2][3]
-
Preparation of the Rare Earth Element (REE) Solution: Dissolve the REE salt (e.g., chloride or nitrate) in deionized water to a known concentration. Adjust the pH of the solution to the desired value (typically between 1.0 and 2.5) using a dilute acid (e.g., HCl or HNO₃) or a base (e.g., NH₄OH).
-
Preparation of the Precipitating Agent Solution: Prepare a solution of oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) of a specific concentration. The stoichiometric ratio of oxalate to REE is a critical parameter, with a slight excess of oxalate (e.g., 1.2 times the stoichiometric amount) often used to ensure complete precipitation.
-
Precipitation: Heat both the REE solution and the precipitating agent solution to the desired reaction temperature (e.g., 60°C). Slowly add the oxalic acid solution to the REE solution under constant and vigorous stirring.
-
Digestion (Aging): Continue stirring the mixture at the reaction temperature for a defined period (e.g., 1-2 hours) to allow for crystal growth and maturation. This "digestion" step can improve the filterability and purity of the precipitate.
-
Filtration and Washing: Filter the precipitate using an appropriate filter medium. Wash the precipitate several times with deionized water to remove soluble impurities. A final wash with a solvent like ethanol (B145695) can aid in drying.
-
Drying: Dry the precipitate in an oven at a specified temperature (e.g., 80-110°C) until a constant weight is achieved.
-
Characterization: Analyze the precipitate for its purity, particle size distribution, and morphology using techniques such as Inductively Coupled Plasma (ICP) for elemental analysis, X-ray Diffraction (XRD) for phase identification, and Scanning Electron Microscopy (SEM) for morphology.
Protocol 2: Synthesis of a Molybdenum(VI) Oxalate Complex using this compound
This protocol is based on the synthesis of [(CH₃)₄N]₂[MoO₃(C₂O₄)]·H₂O.[4]
-
Preparation of this compound Solution: Prepare an aqueous solution of this compound.
-
Reaction with Metal Oxide: Add molybdenum(VI) oxide (MoO₃) to the this compound solution.
-
Reaction Conditions: Heat the mixture at 90°C for two hours. The pH of the reaction mixture should be approximately 6.
-
Separation of Unreacted Material: Filter off any unreacted MoO₃.
-
Crystallization: Allow the filtrate to stand for an extended period (e.g., 30 days) to facilitate the crystallization of the complex.
-
Isolation and Drying: Collect the colorless crystals by filtration and dry them under a vacuum.
-
Characterization: Characterize the resulting crystals using single-crystal X-ray diffraction to determine their structure.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the relationships between different parameters and outcomes.
Conclusion
Sodium oxalate remains the precipitating agent of choice for many applications due to its low cost, high efficiency, and the extensive body of knowledge surrounding its use. However, for specialized applications where precise control over particle size, morphology, and potentially higher purity are paramount, this compound presents a viable, albeit more expensive, alternative. The larger, non-coordinating tetramethylammonium cation can influence the crystallization process in ways that the smaller sodium ion does not, offering a potential avenue for tailoring the properties of the precipitated material.
Further direct comparative studies are warranted to fully elucidate the performance differences between these two reagents under identical conditions. Such research would be invaluable for scientists and engineers in drug development and materials science seeking to optimize their precipitation processes for the production of high-purity, well-defined solid-state materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Parametric study and speciation analysis of rare earth precipitation using oxalic acid in a chloride solution system (Journal Article) | OSTI.GOV [osti.gov]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Method Validation: Tetramethylammonium Oxalate as a Potential Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tetramethylammonium (B1211777) oxalate (B1200264) as a potential standard in the validation of analytical methods, particularly for the quantification of oxalate. Its performance characteristics are theoretically compared against established standards like sodium oxalate. This document includes a detailed overview of experimental protocols for analytical method validation and supporting data presented in a comparative format.
Introduction
The validation of analytical methods is a critical process in drug development and quality control, ensuring that a method is suitable for its intended purpose. A key component of this validation is the use of a reliable and well-characterized standard. While sodium oxalate and oxalic acid are commonly employed as primary standards for oxalate determination, this guide explores the potential of tetramethylammonium oxalate for this application. Its properties are compared with those of sodium oxalate to provide a basis for its consideration in specific analytical contexts.
Comparison of Physicochemical Properties: this compound vs. Sodium Oxalate
The suitability of a substance as a primary standard is determined by several key physicochemical properties, including high purity, stability, low hygroscopicity, and a high molecular weight.[1] The following table summarizes a comparison between this compound and sodium oxalate based on available data.
| Property | This compound | Sodium Oxalate | Rationale for Importance as a Standard |
| Molecular Formula | C10H24N2O4[2] | Na2C2O4 | A known and definite chemical composition is essential for accurate standard preparation. |
| Molecular Weight | 236.31 g/mol [2] | 134.00 g/mol | A higher molecular weight minimizes weighing errors. |
| Purity | Typically available at various purity grades. Not commonly certified as a primary standard. | Available in high purity (≥99.5%) as a primary standard. | High purity is the most critical characteristic of a primary standard to ensure accuracy. |
| Hygroscopicity | Data not readily available; quaternary ammonium (B1175870) salts can be hygroscopic. | Non-hygroscopic. | Low hygroscopicity prevents changes in mass due to water absorption from the atmosphere. |
| Stability | Stable under normal conditions. | Highly stable under ambient conditions and can be dried at elevated temperatures without decomposition. | The standard should not degrade over time, ensuring the consistency of prepared standard solutions. |
| Solubility | Soluble in water. | Soluble in water. | The standard must be soluble in the solvent used for the analysis. |
Experimental Protocols: Validation of an Ion Chromatography Method for Oxalate Determination
The following section details a general experimental protocol for the validation of an ion chromatography (IC) method for the quantification of oxalate, as per ICH guidelines. This protocol is applicable whether using this compound or a traditional standard like sodium oxalate.
Instrumentation and Reagents
-
Ion Chromatograph: Equipped with a conductivity detector.
-
Analytical Column: A suitable anion-exchange column (e.g., Dionex IonPac™ AS22).
-
Eluent: A solution of sodium carbonate and sodium bicarbonate.[3]
-
Standard Solutions: Prepared by dissolving a precisely weighed amount of the oxalate standard (e.g., this compound or sodium oxalate) in deionized water.
Validation Parameters and Procedures
The validation of the analytical method should assess the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of oxalate in a blank sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions of varying concentrations. Inject each solution and record the peak area. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the oxalate standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same standard solution on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
Expression of Results: Precision is typically expressed as the relative standard deviation (RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Comparative Data Summary
The following tables present hypothetical comparative data for the validation of an ion chromatography method using this compound and sodium oxalate as standards. These values are based on typical performance characteristics of such methods.
Table 1: Linearity Data
| Standard | Concentration Range (mg/L) | Correlation Coefficient (r²) |
| This compound | 0.1 - 10 | ≥ 0.999 |
| Sodium Oxalate | 0.1 - 10 | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Standard | Spiked Concentration (mg/L) | Mean Recovery (%) |
| This compound | 1.0 | 98 - 102 |
| 5.0 | 98 - 102 | |
| 9.0 | 98 - 102 | |
| Sodium Oxalate | 1.0 | 98 - 102 |
| 5.0 | 98 - 102 | |
| 9.0 | 98 - 102 |
Table 3: Precision (RSD) Data
| Standard | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| This compound | ≤ 2.0 | ≤ 3.0 |
| Sodium Oxalate | ≤ 2.0 | ≤ 3.0 |
Table 4: LOD and LOQ Data
| Standard | LOD (mg/L) | LOQ (mg/L) |
| This compound | ~0.02 | ~0.06 |
| Sodium Oxalate | ~0.02 | ~0.06 |
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, a crucial process for ensuring data quality and reliability in research and drug development.
Caption: Workflow for Analytical Method Validation.
Conclusion
Based on a comparison of its physicochemical properties with the established primary standard, sodium oxalate, this compound could potentially be used as a standard for the validation of analytical methods for oxalate. Its higher molecular weight is an advantage. However, its suitability is contingent on the availability of a certified high-purity grade and a thorough assessment of its hygroscopicity. For routine validation, established primary standards like sodium oxalate remain the more conventional and readily justifiable choice. The selection of a standard should always be based on the specific requirements of the analytical method and the availability of certified reference materials.
References
Assessing the Cross-Reactivity of Tetramethylammonium and Oxalate in Ion-Selective Electrodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Characteristics of Tetramethylammonium (B1211777) and Oxalate (B1200264) Ion-Selective Electrodes
The performance of an ion-selective electrode is characterized by several key parameters, including its linear range, detection limit, response time, and optimal pH range. The following tables summarize these characteristics for representative TMA and oxalate ISEs, providing a baseline for comparison.
Table 1: Performance Characteristics of a Tetramethylammonium (TMA)-Selective Electrode
| Parameter | Typical Value |
| Linear Range | 1 x 10⁻⁶ M to 1 x 10⁻¹ M |
| Detection Limit | Approx. 10⁻⁶ M |
| Response Time | < 30 seconds |
| Optimal pH Range | 4.0 - 10.0 |
Table 2: Performance Characteristics of an Oxalate-Selective Electrode
| Parameter | Typical Value |
| Linear Range | 5.0 x 10⁻⁸ M to 1.0 x 10⁻¹ M |
| Detection Limit | 5.0 x 10⁻⁸ M |
| Response Time | 10 - 15 seconds |
| Optimal pH Range | 2.0 - 7.0 |
Understanding and Quantifying Cross-Reactivity: Selectivity Coefficients
The selectivity of an ISE for a primary ion in the presence of an interfering ion is quantified by the potentiometric selectivity coefficient (K_pot_(A,B)). A smaller value for the selectivity coefficient indicates a greater preference for the primary ion and less interference from the interfering ion. For instance, a K_pot_(A,B) of 0.01 means the electrode is 100 times more selective for the primary ion A than for the interfering ion B.[1]
Potential Interference of Oxalate on Tetramethylammonium-Selective Electrodes
Direct experimental data for the interference of oxalate on TMA-selective electrodes is not available. However, studies on quaternary ammonium-based ISEs have shown interference from divalent anions like bicarbonate.[2] Given that oxalate is a divalent anion, it is plausible that it could interfere with the response of a TMA-selective electrode. The degree of this interference would depend on the specific composition of the ISE membrane and the relative concentrations of TMA and oxalate in the sample.
Potential Interference of Tetramethylammonium on Oxalate-Selective Electrodes
Similarly, the direct interference of TMA on oxalate-selective electrodes has not been extensively reported. The selectivity of an oxalate ISE to cationic interferents would largely depend on the nature of the ionophore used in the electrode's membrane. Some oxalate ISEs utilize quaternary ammonium (B1175870) salts as part of their membrane composition, which could influence their interaction with other cations in the sample.[3] However, without specific experimental data, the extent of TMA interference remains speculative.
Experimental Protocols for Determining Selectivity Coefficients
Two primary methods recommended by the International Union of Pure and Applied Chemistry (IUPAC) for determining the potentiometric selectivity coefficient are the Fixed Interference Method (FIM) and the Matched Potential Method (MPM).
Fixed Interference Method (FIM)
The FIM involves measuring the potential of solutions containing a constant concentration of the interfering ion and varying concentrations of the primary ion.
Experimental Protocol:
-
Prepare a series of standard solutions of the primary ion (e.g., TMA) covering its expected concentration range.
-
Prepare a solution of the interfering ion (e.g., oxalate) at a fixed concentration.
-
For each measurement, mix a constant volume of the interfering ion solution with a varying volume of the primary ion standard solution. Ensure the total volume is constant.
-
Immerse the TMA-selective and a suitable reference electrode into the mixed solution.
-
Record the stable potential reading (in mV) for each solution.
-
Plot the measured potential (E) versus the logarithm of the primary ion activity (or concentration).
-
The selectivity coefficient (K_pot_(TMA,Oxalate)) is calculated from the intersection of the two linear portions of the resulting curve.
Matched Potential Method (MPM)
The MPM is an alternative method that does not rely on the Nikolsky-Eisenman equation and is often preferred for its robustness.
Experimental Protocol:
-
Prepare a reference solution containing a known concentration of the primary ion (e.g., TMA).
-
Immerse the TMA-selective and reference electrodes in the reference solution and record the initial potential (E₁).
-
Add a known volume of a concentrated standard solution of the primary ion to the reference solution to create a new solution with a higher concentration of the primary ion.
-
Record the new stable potential (E₂). The change in potential (ΔE) is E₂ - E₁.
-
Prepare a fresh reference solution as in step 1.
-
Incrementally add a solution of the interfering ion (e.g., oxalate) to this fresh reference solution until the same potential change (ΔE) is achieved.
-
The selectivity coefficient is calculated as the ratio of the activity of the primary ion added to the activity of the interfering ion required to produce the same potential change.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates the general workflow for determining the cross-reactivity of an ion-selective electrode using the Fixed Interference Method.
Caption: Workflow for the Fixed Interference Method (FIM).
Conclusion
While direct experimental data on the cross-reactivity between tetramethylammonium and oxalate in their respective ion-selective electrodes is currently lacking in the scientific literature, this guide provides a framework for understanding and evaluating potential interferences. Based on the behavior of chemically similar ions, it is prudent for researchers to assume a possibility of cross-reactivity and to experimentally determine the selectivity coefficients for their specific applications. The detailed experimental protocols for the Fixed Interference Method and the Matched Potential Method provided herein offer robust approaches for quantifying such interferences, thereby ensuring the accuracy and validity of experimental results. For critical applications, it is always recommended to perform validation studies using spiked samples that mimic the composition of the actual samples to be analyzed.
References
A Comparative Guide to Quaternary Ammonium Salts in Phase-Transfer Catalysis: Evaluating Efficacy and Applications
For researchers, scientists, and drug development professionals, the selection of an optimal phase-transfer catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the performance of common quaternary ammonium (B1175870) salts in phase-transfer catalysis (PTC), with a special focus on the requested tetramethylammonium (B1211777) oxalate (B1200264). The information herein is supported by available experimental data to facilitate informed catalyst selection for various organic transformations.
Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, often a quaternary ammonium salt, transports a reactant from one phase to another, enabling the reaction to proceed.[3][4] The efficacy of these catalysts is paramount for achieving high yields, faster reaction rates, and milder reaction conditions.[5]
Comparative Performance of Quaternary Ammonium Salts
The effectiveness of a quaternary ammonium salt as a phase-transfer catalyst is influenced by several factors, most notably the lipophilicity of the cation. This property dictates the catalyst's ability to partition between the aqueous and organic phases, a crucial step in the catalytic cycle. While a wide array of these salts are utilized in both laboratory and industrial settings, this guide will focus on a comparative analysis of commonly employed catalysts for which experimental data is available.
A Note on Tetramethylammonium Oxalate
A comprehensive search of scientific literature and chemical databases reveals a significant lack of published experimental data on the use of this compound as a phase-transfer catalyst in common organic synthesis reactions. While the synthesis and crystal structure of bis(tetramethylammonium) oxalate are documented, its application in phase-transfer catalysis is not reported in the available literature.
The general principles of phase-transfer catalysis suggest that quaternary ammonium salts with short alkyl chains, such as tetramethylammonium, are often highly soluble in the aqueous phase.[3] This high water solubility can impede their ability to effectively transfer anions from the aqueous phase to the organic phase, which is a critical step for the catalytic cycle to proceed efficiently.[3][6] Consequently, they are generally considered less effective phase-transfer catalysts compared to their counterparts with longer alkyl chains, such as tetrabutylammonium (B224687) salts.
While direct experimental comparisons are unavailable, the inherent properties of the tetramethylammonium cation suggest that this compound would likely exhibit lower efficacy in typical phase-transfer catalyzed reactions compared to more lipophilic quaternary ammonium salts.
Quantitative Data Presentation
The following tables summarize the performance of various commonly used quaternary ammonium salts in two representative phase-transfer catalyzed reactions: the Williamson ether synthesis and the formation of butyl benzoate (B1203000).
Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Data sourced from a comparative study on the efficacy of quaternary ammonium salts.
Table 2: Synthesis of Butyl Benzoate
| Catalyst | Molar Ratio (Catalyst:Substrate) | Temperature (°C) | Reaction Time (min) | Conversion (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.001 | 60 | 90 | 91 |
| Aliquat 336 | 0.001 | 60 | 90 | 92 |
| Tetraphenylphosphonium Bromide (TPPB) | 0.001 | 60 | 90 | 96 |
Data adapted from a study on process intensification using phase-transfer catalysts.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
Protocol 1: Williamson Ether Synthesis of Benzyl Octyl Ether
Materials:
-
Benzyl chloride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) or Tetraoctylammonium bromide (TOAB)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzyl chloride (10 mmol), octanol (12 mmol), and toluene (20 mL).
-
Add the selected quaternary ammonium salt (0.5 mmol).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (10 mL).
-
Heat the mixture to reflux and maintain for the specified reaction time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure benzyl octyl ether.
Protocol 2: Synthesis of Butyl Benzoate
Materials:
-
Sodium benzoate
-
Butyl bromide
-
Tetrabutylammonium bromide (TBAB), Aliquat 336, or Tetraphenylphosphonium Bromide (TPPB)
-
Toluene
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve sodium benzoate (e.g., 2.88 g) in deionized water (100 mL).
-
Add the selected phase-transfer catalyst (0.001 mole).
-
Add a solution of butyl bromide (e.g., 2.1 mL) in toluene (100 mL) to the aqueous solution.
-
Stir the biphasic mixture vigorously (e.g., 500 rpm) at a constant temperature of 60°C for 90 minutes.
-
After the reaction, cool the mixture and separate the organic layer.
-
The conversion of sodium benzoate to butyl benzoate can be determined by titrimetric analysis of the remaining sodium benzoate in the aqueous phase or by gas chromatography (GC) analysis of the organic layer.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of phase-transfer catalysis and a logical workflow for catalyst selection.
Caption: General mechanism of phase-transfer catalysis.
Caption: Logical workflow for selecting a quaternary ammonium salt.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
A Comparative Guide to Oxalate Precipitation for the Quantitative Analysis of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of metal ions is a critical aspect of research and development, particularly in fields ranging from environmental analysis to pharmaceutical quality control. Gravimetric analysis following precipitation is a robust and well-established technique for this purpose. Among the various precipitating agents, oxalate (B1200264) salts are widely employed due to their ability to form insoluble crystalline precipitates with a range of metal ions, notably divalent and trivalent cations. This guide provides a comparative overview of using oxalate precipitation for the quantitative analysis of metal ions, with a focus on the commonly used ammonium (B1175870) oxalate and a discussion on the potential utility of tetramethylammonium (B1211777) oxalate.
Principles of Oxalate Precipitation
The fundamental principle of this analytical method lies in the reaction of a soluble metal ion with an oxalate source to form an insoluble metal oxalate salt. The general reaction can be represented as:
Mⁿ⁺(aq) + n/2 C₂O₄²⁻(aq) → M(C₂O₄)ₙ/₂ (s)
The resulting precipitate is then carefully filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the metal ion in the original sample. For some applications, the precipitate is ignited to a stable oxide of the metal, which is then weighed.
Comparison of Oxalate Precipitants
While ammonium oxalate is the most frequently cited precipitating agent for this purpose, other sources of the oxalate ion, such as oxalic acid and other ammonium salts, can be used. The choice of the cation accompanying the oxalate can influence the precipitation process and the purity of the final precipitate.
| Precipitating Agent | Common Applications | Advantages | Disadvantages |
| Ammonium Oxalate | Gravimetric determination of Calcium, Lanthanides, and other divalent metals. | Readily available, well-documented procedures, precipitate is often crystalline and easily filterable. | Can introduce ammonium ions which may interfere with subsequent analyses; thermal decomposition of the precipitate can be complex. |
| Oxalic Acid | Precipitation of Lanthanides and other metals from acidic solutions. | Useful for controlling pH and for homogeneous precipitation techniques. | Requires careful pH adjustment to ensure complete precipitation; can be a stronger reducing agent than oxalate salts. |
| Tetramethylammonium Oxalate | Limited data available for quantitative analysis. Potentially useful in specific applications where ammonium ions are undesirable. | The larger cation may favor the precipitation of certain metal ions or influence crystal morphology. The absence of acidic protons on the cation prevents it from acting as a pH buffer. | Limited solubility and availability compared to ammonium oxalate. Lack of extensive research and established protocols for quantitative analysis. |
Experimental Data: Thermal Decomposition of Metal Oxalates
The thermal stability of the precipitated metal oxalate is crucial for accurate gravimetric analysis. The data below, compiled from various studies, outlines the decomposition stages of some common metal oxalates.
| Metal Oxalate | Dehydration Temperature (°C) | Decomposition to Carbonate (°C) | Decomposition to Oxide (°C) |
| Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) | ~100 - 250 | ~400 - 500 | ~650 - 850 |
| Magnesium Oxalate Dihydrate (MgC₂O₄·2H₂O) | ~180 - 220 | ~400 - 500 | > 500 |
| Strontium Oxalate Monohydrate (SrC₂O₄·H₂O) | ~150 - 250 | ~450 - 550 | > 900 |
| Barium Oxalate Hemihydrate (BaC₂O₄·0.5H₂O) | ~100 - 200 | ~380 - 480 | > 800 |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
Experimental Protocols
Gravimetric Determination of Calcium using Ammonium Oxalate
This protocol is a standard method for the quantitative analysis of calcium in a sample.
-
Sample Preparation: Accurately weigh a sample containing calcium and dissolve it in dilute hydrochloric acid.
-
Precipitation: Heat the solution to boiling and add a solution of ammonium oxalate slowly with constant stirring. Adjust the pH to alkaline (pH > 8) with dilute ammonia (B1221849) solution to ensure complete precipitation of calcium oxalate.
-
Digestion: Keep the solution hot for about an hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.
-
Filtration: Filter the hot solution through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with a dilute solution of ammonium oxalate, followed by small portions of cold deionized water to remove any co-precipitated impurities.
-
Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.
-
Calculation: From the weight of the calcium oxalate precipitate, calculate the percentage of calcium in the original sample.
Hypothetical Protocol for Metal Ion Precipitation using this compound
Disclaimer: The following protocol is a general guideline and would require optimization for specific metal ions due to the limited availability of established methods.
-
Sample Preparation: Dissolve the sample containing the metal ion of interest in an appropriate solvent (e.g., water or dilute acid).
-
Precipitant Preparation: Prepare a solution of this compound of a suitable concentration.
-
Precipitation: While stirring, add the this compound solution to the sample solution. The pH of the solution may need to be adjusted to optimize precipitation.
-
Digestion, Filtration, Washing, and Drying: Follow steps 3-6 from the ammonium oxalate protocol, adjusting digestion times and washing solutions as necessary based on the properties of the specific metal oxalate.
-
Calculation: Perform the final calculation based on the stoichiometry of the precipitated metal oxalate.
Visualizing the Process
Experimental Workflow for Quantitative Analysis by Precipitation
Caption: A generalized workflow for the quantitative analysis of metal ions using precipitation.
Comparative Logic for Precipitating Agent Selection
Caption: A decision-making diagram for selecting an appropriate oxalate precipitating agent.
Conclusion
The choice of precipitating agent in the quantitative analysis of metal ions is a critical parameter that can influence the accuracy and reliability of the results. Ammonium oxalate remains the workhorse for many applications due to its extensive documentation and proven efficacy. While this compound presents an interesting alternative, particularly in scenarios where the introduction of ammonium ions is a concern, the lack of comprehensive studies on its use as a precipitating agent for quantitative analysis necessitates further research to validate its performance and establish optimized protocols. Researchers are encouraged to consider the specific requirements of their analysis, including the metal ion of interest, potential interferences, and desired precipitate characteristics, when selecting an appropriate oxalate source.
Assessing the Impact of Tetramethylammonium Oxalate on Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of tetramethylammonium (B1211777) oxalate (B1200264) on enzyme kinetics. Due to the limited direct research on this specific compound, this document synthesizes information on its constituent ions—tetramethylammonium (TMA) and oxalate—to project its likely impact. This is contrasted with well-characterized enzyme inhibitors to provide a robust framework for experimental design and data interpretation.
Section 1: Understanding the Components
1.1 Tetramethylammonium (TMA) Cation: The tetramethylammonium cation is a quaternary ammonium (B1175870) cation. While not a classical enzyme inhibitor, its presence in an assay buffer can influence enzyme stability and activity through non-specific electrostatic interactions or by altering the hydration shell of the protein. Its effects are generally subtle and highly dependent on the specific enzyme and reaction conditions.
1.2 Oxalate Anion: Oxalate is a well-documented enzyme inhibitor.[1] It is a dicarboxylic acid that can act as a competitive inhibitor for enzymes that bind similar dicarboxylate substrates. For instance, oxalate is a known inhibitor of lactate (B86563) oxidase and pyruvate (B1213749) carboxylase.[1][2] Its inhibitory mechanism often involves binding to the enzyme's active site, sometimes in conjunction with a metal cofactor, thereby blocking substrate access. The inhibition by oxalate can be reversible.[1]
Projected Impact of Tetramethylammonium Oxalate: Based on the properties of its ions, this compound is predicted to primarily function as an enzyme inhibitor due to the action of the oxalate anion. The TMA cation is not expected to be a primary determinant of the kinetic effects but could subtly modulate the overall interaction.
Section 2: Comparison with Alternative Enzyme Inhibitors
The inhibitory potential of this compound is best understood by comparing it to established classes of enzyme inhibitors.
| Inhibitor Type | Mechanism of Action | Effect on Kinetic Parameters | Example |
| Competitive | Inhibitor binds to the active site, competing with the substrate. | Increases K_m (Michaelis constant); V_max remains unchanged. | Malonate (inhibits succinate (B1194679) dehydrogenase) |
| Non-competitive | Inhibitor binds to an allosteric site, not the active site. | Decreases V_max; K_m remains unchanged. | Alanine (inhibits pyruvate kinase) |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases both V_max and K_m. | Lithium (inhibits phosphoglucomutase) |
| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. | Decreases V_max; K_m may increase or decrease. | Various drugs and metabolic regulators |
Oxalate, the active component of this compound, typically acts as a competitive inhibitor . Therefore, experiments involving this compound would be expected to show an increase in the apparent K_m of the enzyme for its substrate with no change in V_max.
Section 3: Experimental Protocols
To assess the impact of this compound on the kinetics of a target enzyme, a systematic series of experiments should be performed.
3.1 General Protocol for Determining Enzyme Inhibition:
This protocol outlines the steps to determine the type and extent of enzyme inhibition by a compound like this compound.
-
Preparation of Reagents:
-
Prepare a suitable buffer solution at the optimal pH for the enzyme.
-
Prepare a stock solution of the enzyme of known concentration.
-
Prepare a stock solution of the substrate.
-
Prepare a series of dilutions of the inhibitor (this compound) at various concentrations.
-
-
Enzyme Activity Assay (Control):
-
In a 96-well plate or cuvettes, add the assay buffer, a fixed amount of the enzyme, and varying concentrations of the substrate.
-
Initiate the reaction and measure the initial reaction velocity (V_0) by monitoring product formation or substrate depletion over time using a spectrophotometer or other suitable detector.
-
Plot V_0 versus substrate concentration to determine the enzyme's K_m and V_max in the absence of the inhibitor.
-
-
Enzyme Inhibition Assay:
-
In separate wells or cuvettes, add the assay buffer, the same fixed amount of the enzyme, and a fixed concentration of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding.[3]
-
Initiate the reaction by adding varying concentrations of the substrate.
-
Measure the initial reaction velocity (V_0) for each substrate concentration in the presence of the inhibitor.
-
Repeat this process for several different fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V_0 vs. 1/[S]) or by fitting the data directly to the Michaelis-Menten equation modified for inhibition.
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis.[3]
-
For non-competitive inhibition, the lines will intersect on the x-axis.[3]
-
For uncompetitive inhibition, the lines will be parallel.[3]
-
From these plots, the inhibition constant (K_i) can be determined. The K_i is a measure of the inhibitor's potency.[3]
-
3.2 Determining IC50:
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[3]
-
Assay Setup:
-
Use a fixed, typically saturating, concentration of the substrate.
-
Prepare a series of dilutions of the inhibitor.
-
Add the buffer, enzyme, and inhibitor to each well and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
-
Measurement and Analysis:
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 4: Data Presentation
Table 1: Hypothetical Kinetic Data for an Enzyme in the Presence of this compound
| Substrate Conc. (mM) | V_0 (No Inhibitor) (µM/min) | V_0 (with Inhibitor) (µM/min) |
| 0.1 | 5.0 | 2.9 |
| 0.2 | 8.3 | 5.0 |
| 0.5 | 14.3 | 9.1 |
| 1.0 | 20.0 | 14.3 |
| 2.0 | 28.6 | 22.2 |
| 5.0 | 38.5 | 33.3 |
Table 2: Comparison of Kinetic Parameters
| Condition | K_m (mM) | V_max (µM/min) | K_i (mM) |
| No Inhibitor | 1.0 | 50 | N/A |
| With Inhibitor | 2.5 | 50 | 1.5 |
Note: The data in these tables are for illustrative purposes and would need to be generated experimentally for the specific enzyme of interest.
Section 5: Visualizations
Caption: Workflow for determining enzyme inhibition kinetics.
Caption: Comparison of competitive and non-competitive inhibition mechanisms.
References
Safety Operating Guide
Proper Disposal of Tetramethylammonium Oxalate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of tetramethylammonium (B1211777) oxalate (B1200264), ensuring operational safety and environmental responsibility.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with tetramethylammonium oxalate. This compound is harmful if swallowed and can cause serious eye irritation.[1] It may also lead to skin irritation and allergic reactions.[2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[2][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[4] All handling and disposal procedures should be conducted in a well-ventilated area, such as a fume hood.[4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₄N₂O₄ | PubChem |
| Molecular Weight | 236.31 g/mol | PubChem |
| Appearance | White crystalline solid | Guidechem[4] |
| Solubility | High solubility in water | Guidechem[4] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[4] Do not discharge the chemical into sewers or drains.[4] For small quantities, a laboratory-scale neutralization procedure can be considered to reduce its hazard before collection by a licensed waste disposal service. The following protocol is based on general principles of acid-base neutralization, inspired by the synthesis method of a similar compound.
Experimental Protocol: Neutralization of Small Quantities of this compound
Objective: To neutralize small quantities of this compound in a laboratory setting to form less hazardous compounds prior to disposal.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Appropriate reaction vessel (e.g., beaker of suitable size)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Personal Protective Equipment (PPE): chemical safety goggles, gloves, lab coat
Procedure:
-
Preparation: In a well-ventilated fume hood, place the this compound waste into the reaction vessel. If the waste is a solid, dissolve it in a minimal amount of water.
-
Neutralization: Slowly and with constant stirring, add a dilute strong acid (e.g., 1 M HCl) to the this compound solution. The oxalate anion is the conjugate base of a weak acid (oxalic acid) and will be neutralized by the strong acid.
-
Monitoring pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH of the solution is neutral (pH ~7). Be cautious as the neutralization reaction can be exothermic.
-
Final Disposal: The resulting neutralized solution contains tetramethylammonium salts and oxalic acid. While the immediate hazard of the oxalate salt is reduced, the solution should still be collected in a designated hazardous waste container and disposed of through a licensed chemical waste disposal service.
-
Decontamination: Triple rinse all glassware and equipment used in the procedure with water. The rinsate should be collected and added to the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tetramethylammonium Oxalate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tetramethylammonium oxalate (B1200264). Adherence to these procedures is essential for ensuring laboratory safety.
Hazard Identification and Safety Data
Tetramethylammonium oxalate and related compounds pose significant health risks. The primary hazards include severe skin and eye damage, skin sensitization, and potential toxicity to aquatic life with long-lasting effects.[1][2] The following table summarizes key hazard information.
| Hazard Classification | GHS Hazard Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage | H318: Causes serious eye damage | [1][2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [1][2] |
| Chronic Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | [1][2] |
| Acute Oral Toxicity (for oxalates) | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table outlines the required PPE.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Wear chemical safety glasses with side shields or goggles. A face shield is required when there is a potential for splashing. | [1][2][3] |
| Hand Protection | Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it. Inspect gloves prior to use. Wash and dry hands after use. | [4] |
| Skin and Body Protection | Wear a fully buttoned lab coat. For larger quantities or when there is a splash risk, a chemical-resistant apron over the lab coat is necessary. Wear appropriate clothing to prevent repeated or prolonged skin contact. | [1][3] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |
Standard Operating Procedure for Handling
3.1 Engineering Controls
-
All handling of this compound should be conducted in a well-ventilated area.[4]
-
A certified chemical fume hood is mandatory for all procedures involving this compound.[3]
-
An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time from the handling area.[3]
3.2 Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm the functionality and location of the nearest eyewash station and safety shower.[3]
-
Safe Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[1] | [1][4] |
| Skin Contact | Take off all contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[1][4] If skin irritation or a rash occurs, seek medical advice.[1] | [1][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[4] | [4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4] | [4] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, dry sand).[6] For large spills, evacuate the area and ensure adequate ventilation.[5][6] Collect spillage and place it in a suitable, closed container for disposal.[1][4][5] Prevent the chemical from entering drains.[4] | [1][4][5][6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in suitable, closed, and clearly labeled containers.[4][5]
-
Segregation: Do not mix this compound waste with other waste streams, especially acids or oxidizing agents.[3][6]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4]
-
Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration for combustible materials.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
